2-Bromo-3,5-dichlorobenzonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1160574-39-9 |
|---|---|
Molecular Formula |
C7H2BrCl2N |
Molecular Weight |
250.90 g/mol |
IUPAC Name |
2-bromo-3,5-dichlorobenzonitrile |
InChI |
InChI=1S/C7H2BrCl2N/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2H |
InChI Key |
WFUAPOVDTWFIDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Br)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
2-Bromo-3,5-dichlorobenzonitrile CAS number and physical properties
An In-Depth Technical Guide to 2-Bromo-3,5-dichlorobenzonitrile for Advanced Chemical Synthesis
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged in the use of complex halogenated aromatic compounds. We will explore the essential properties, synthesis, and safe handling of this compound, a versatile chemical intermediate with significant potential in modern organic synthesis.
Section 1: Core Chemical Identity and Physicochemical Properties
This compound is a polysubstituted aromatic compound featuring a nitrile functional group and three distinct halogen atoms. This unique substitution pattern makes it a valuable building block, offering multiple, regiochemically distinct sites for synthetic modification. Its formal identification and key physical properties are summarized below.
Table 1: Chemical Identity and Properties of this compound
| Property | Value | Source |
| CAS Number | 1160574-39-9 | |
| Molecular Formula | C₇H₂BrCl₂N | [1] |
| Molecular Weight | 250.91 g/mol | |
| IUPAC Name | This compound | |
| Appearance | Solid / Powder | |
| Purity | Typically ≥97% |
Note: Experimental data such as melting point, boiling point, and solubility for this specific isomer are not widely reported in public literature. Researchers should rely on the Certificate of Analysis provided by the supplier for lot-specific data.
The presence of bromine and chlorine atoms significantly influences the molecule's electronic properties and reactivity. The bromine atom, typically at the 2-position, is particularly susceptible to oxidative addition in metal-catalyzed cross-coupling reactions, providing a reliable handle for carbon-carbon or carbon-heteroatom bond formation.[2][3]
Section 2: Strategic Synthesis and Mechanistic Considerations
The synthesis of polysubstituted benzonitriles often requires multi-step sequences that carefully control the introduction of functional groups to achieve the desired regiochemistry. A common conceptual approach involves the halogenation of a suitable precursor. For instance, the synthesis could be envisioned starting from a dichlorinated aniline, which is then diazotized and subjected to a Sandmeyer reaction to install the nitrile and bromo groups.
A more direct, though potentially less selective, route could involve the direct bromination and chlorination of a benzonitrile precursor. However, controlling the positions of three different substituents requires careful selection of catalysts and reaction conditions. A plausible laboratory-scale synthesis could adapt established procedures for creating similar halogenated aromatics, such as the conversion of an aromatic bromide into a nitrile.[4]
Below is a logical workflow illustrating a generalized synthesis for a halogenated benzonitrile, emphasizing the critical control points.
Caption: Generalized workflow for the synthesis of a polyhalogenated benzonitrile.
Section 3: Applications in Drug Discovery and Development
Halogenated intermediates like this compound are instrumental in modern medicinal chemistry. Their utility stems from the versatility of the carbon-halogen bonds in forming more complex molecular architectures, which is a cornerstone of drug discovery.[2][3]
-
Cross-Coupling Reactions : The bromo-substituent is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the precise and efficient introduction of diverse functional groups (aryl, alkyl, amine, etc.), enabling chemists to rapidly generate libraries of analogues to explore structure-activity relationships (SAR).[2]
-
Pharmacokinetic Modulation : The presence of halogens, particularly fluorine (though not present here, it's a related concept), can significantly alter the metabolic stability and bioavailability of a drug candidate.[2] Chlorine atoms can block sites of metabolism and improve the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes.
-
Scaffold Elaboration : This compound serves as a rigid scaffold onto which additional complexity can be built. The nitrile group itself can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a key hydrogen bond acceptor in interactions with a biological target.
The strategic use of such building blocks is a key enabler for accelerating drug discovery pipelines, allowing for the efficient synthesis of novel chemical entities with desirable pharmacological properties.
Section 4: A Self-Validating Protocol for Safe Handling and Storage
The safe handling of reactive chemical intermediates is paramount in a research environment. Trustworthiness in a protocol is achieved when every step is justified by a clear safety or operational rationale.
Hazard Profile: While a specific, comprehensive safety data sheet (SDS) for this compound is not broadly available, related compounds like 2-bromo-5-chlorobenzonitrile and other halogenated aromatics are typically classified with the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin and serious eye irritation. [5]
-
May cause respiratory irritation. [5]
Personal Protective Equipment (PPE):
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Hand Protection : Wear impervious gloves (e.g., nitrile rubber).[6]
-
Eye Protection : Use chemical safety goggles or a face shield.[7]
-
Body Protection : Wear a standard laboratory coat.
Step-by-Step Handling Protocol:
-
Pre-Use Assessment : Before handling, review the supplier's SDS. Note the specific hazard statements (H-codes) and precautionary statements (P-codes). Rationale: Ensures awareness of specific risks and emergency procedures.
-
Preparation : Ensure the chemical fume hood is operational and the work area is clear of clutter. Have spill-control materials (e.g., absorbent pads) readily available. Rationale: Proactive preparation minimizes the impact of an accidental release.
-
Weighing and Transfer : Conduct all weighing and transfers of the solid material within the fume hood. Use tools like spatulas and weighing paper to avoid direct contact. If weighing outside the hood is unavoidable, use a tared, sealed container. Rationale: Prevents the release of fine powder into the laboratory atmosphere.[8]
-
During Reaction : Keep the reaction vessel closed to the extent possible. If heating, ensure the setup includes a condenser to prevent vapor release. Rationale: Contains the chemical within the reaction system.
-
Post-Use and Storage : Tightly seal the container after use.[5] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, amines, or bases.[7][8] Rationale: Prevents degradation of the compound and accidental reactions.
-
Waste Disposal : Dispose of contaminated materials and unused chemicals in a designated hazardous waste container, following all institutional and local regulations. Do not pour down the drain. Rationale: Protects the environment and ensures regulatory compliance.
Caption: A self-validating workflow for the safe handling of chemical intermediates.
References
-
2-(3-Bromo-2,5-dichlorophenyl)acetonitrile | C8H4BrCl2N | CID 131625978. PubChem. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
2-Bromo-5-chlorobenzonitrile | C7H3BrClN | CID 10330944. PubChem. [Link]
-
SAFETY DATA SHEET - 4-Bromo-2-chlorobenzonitrile. Fisher Scientific. [Link]
-
SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry. [Link]
-
4-Bromo-3,5-dichlorobenzonitrile | C7H2BrCl2N | CID 19769948. PubChem. [Link]
- Process for producing 1-bromo-3,5-dichlorobenzene.
-
The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. Medium. [Link]
-
2-Bromo-3,5-dichloropyridine | C5H2BrCl2N | CID 817090. PubChem. [Link]
-
Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews (RSC Publishing). [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Center for Biotechnology Information. [Link]
-
Pharmakinetics studies, molecular docking and discovery of anti-proliferative agents and its targeting EGFR inhibitors. Journal of King Saud University - Science. [Link]
Sources
- 1. 4-Bromo-3,5-dichlorobenzonitrile | C7H2BrCl2N | CID 19769948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 3,5-Dichlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.be [fishersci.be]
- 7. chempoint.com [chempoint.com]
- 8. tcichemicals.com [tcichemicals.com]
Navigating the Solubility Landscape of 2-Bromo-3,5-dichlorobenzonitrile: A Technical Guide
Abstract
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is fundamental to its successful application. This guide provides an in-depth technical exploration of the solubility of 2-Bromo-3,5-dichlorobenzonitrile in organic solvents. In the absence of extensive publicly available quantitative solubility data for this specific compound, this document focuses on the foundational principles governing its solubility, provides detailed, field-proven experimental protocols for its determination, and offers insights into the anticipated solubility behavior based on the physicochemical properties of analogous structures. This resource is designed to empower researchers to systematically and accurately determine the solubility of this compound, ensuring data integrity and facilitating its use in further research and development.
Introduction: The Critical Role of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical parameter that dictates its behavior in various stages of the drug development pipeline. From synthesis and purification to formulation and bioavailability, solubility data informs crucial decisions. This compound, a halogenated benzonitrile, presents a molecular structure that suggests a nuanced solubility profile across the spectrum of organic solvents. Its aromatic core, nitrile group, and halogen substituents all contribute to its polarity and intermolecular interactions, which are the primary determinants of solubility.
This guide will delve into the theoretical underpinnings of solubility, explore the expected solubility of this compound based on its structural attributes, and provide robust, step-by-step protocols for the experimental determination of its solubility.
Physicochemical Properties and Predicted Solubility Profile
While specific experimental data for this compound is not widely published, we can infer its likely solubility characteristics by examining its structural features and comparing them to related compounds.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4-Bromo-3,5-dichlorobenzonitrile | 2-Bromo-5-chlorobenzonitrile | 3,5-Dichlorobenzonitrile |
| Molecular Formula | C₇H₂BrCl₂N | C₇H₂BrCl₂N[1] | C₇H₃BrClN[2] | C₇H₃Cl₂N[3] |
| Molecular Weight | 250.91 g/mol | 250.90 g/mol [1] | 216.46 g/mol [2] | 172.01 g/mol [3] |
| Appearance | Likely a solid at room temperature | (Predicted) Solid | (Predicted) Solid | White to light-yellow crystalline solid[3] |
| Predicted XLogP3-AA | Not available | 3.6[1] | Not available | Not available |
| Hydrogen Bond Donors | 0[1] | 0[1] | 0[2] | 0[3] |
| Hydrogen Bond Acceptors | 1 (from nitrile)[1] | 1 (from nitrile)[1] | 1 (from nitrile)[2] | 1 (from nitrile)[3] |
The presence of a bromine and two chlorine atoms on the benzene ring, coupled with the polar nitrile group, suggests that this compound is a moderately polar compound. The high degree of halogenation increases the molecular weight and likely contributes to a crystalline solid state, which can decrease solubility. The nitrile group can act as a hydrogen bond acceptor, allowing for interactions with protic solvents.
Based on the principle of "like dissolves like," we can predict the following solubility trends:
-
High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can effectively solvate the polar nitrile group and interact with the aromatic ring.
-
Moderate Solubility: Likely in polar protic solvents like methanol, ethanol, and other short-chain alcohols, as well as in moderately polar solvents such as acetone, ethyl acetate, and dichloromethane. Hydrogen bonding between the solvent and the nitrile group will play a role here.
-
Low Solubility: Expected in nonpolar solvents like hexane, heptane, and toluene. The overall polarity of the molecule is too high for significant interaction with these nonpolar solvents.
-
Insoluble in Water: The hydrophobic nature of the dichlorobromophenyl ring will likely make it poorly soluble in water.
Experimental Determination of Solubility
Given the lack of published data, experimental determination is paramount. The "shake-flask" method is a reliable and widely used technique for determining the equilibrium solubility of compounds, particularly those with low to moderate solubility.[4]
The Shake-Flask Method: A Step-by-Step Protocol
This method involves creating a saturated solution of the solute in a given solvent and then quantifying the concentration of the dissolved solute.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Stock Standards: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or acetonitrile) to prepare a stock solution of known concentration. Prepare a series of dilutions from this stock solution to create a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a precise volume of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker within a constant temperature bath (e.g., 25 °C). Allow the samples to shake for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.
-
Dilution (if necessary): Depending on the expected solubility, it may be necessary to dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted (or undiluted) saturated solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, by comparing the response to the previously generated calibration curve.
-
Data Calculation: Calculate the solubility in the desired units (e.g., mg/mL, g/100 mL, or mol/L).
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner. The following table provides a template for recording your experimental findings.
Table 2: Experimentally Determined Solubility of this compound at 25 °C
| Organic Solvent | Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | 5.1 | ||
| Ethanol | 4.3 | ||
| Acetone | 5.1 | ||
| Dichloromethane | 3.1 | ||
| Ethyl Acetate | 4.4 | ||
| Toluene | 2.4 | ||
| Dimethyl Sulfoxide (DMSO) | 7.2 | ||
| Tetrahydrofuran (THF) | 4.0 | ||
| n-Heptane | 0.1 |
Note: Polarity index values are approximate and can vary slightly depending on the scale used.
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound was not found, the SDS for structurally similar compounds indicates that it should be handled with care. Halogenated aromatic compounds can be hazardous.
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling volatile organic solvents.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Graphical Representation of the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for determining the solubility of this compound.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By leveraging knowledge of its physicochemical properties and employing robust experimental protocols like the shake-flask method, researchers can generate the critical data necessary for advancing their work in drug discovery and development. The principles and methodologies outlined herein are designed to ensure the generation of accurate and reliable solubility data, forming a solid foundation for subsequent research endeavors.
References
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
-
PubChem. (n.d.). 4-Bromo-3,5-dichlorobenzonitrile. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromo-5-chlorobenzonitrile. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
Sources
A Comparative Analysis of the Reactivity of 2-Bromo-3,5-dichlorobenzonitrile and 2,6-dichlorobenzonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzonitriles are foundational scaffolds in medicinal chemistry and materials science. Their utility is dictated by the nature and position of substituents on the aromatic ring, which in turn governs their reactivity. This guide provides a detailed comparative analysis of the chemical reactivity of two halogenated benzonitriles: 2-Bromo-3,5-dichlorobenzonitrile and 2,6-dichlorobenzonitrile. By examining the interplay of electronic and steric effects, we will elucidate the distinct reactivity profiles of these molecules in key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document serves as a technical resource for chemists aiming to strategically employ these building blocks in the synthesis of complex molecular architectures.
Introduction: The Significance of Halogenated Benzonitriles
Halogenated benzonitriles are versatile intermediates in organic synthesis, prized for their ability to undergo a variety of chemical transformations. The cyano group, a strong electron-withdrawing group, activates the aromatic ring for certain reactions while also serving as a precursor to other functional groups such as carboxylic acids, amines, and amides. The halogen substituents provide reactive handles for cross-coupling reactions and can influence the regioselectivity of further aromatic substitutions. The specific arrangement of these halogens, as we will explore, has profound implications for the molecule's reactivity.
This guide focuses on a comparative analysis of this compound and 2,6-dichlorobenzonitrile. While both are polychlorinated benzonitriles, the presence of a bromine atom and the differing substitution patterns create distinct electronic and steric environments, leading to divergent chemical behaviors. Understanding these nuances is critical for the rational design of synthetic routes and the development of novel chemical entities.
Structural and Physicochemical Properties
A foundational understanding of the physical and chemical properties of each molecule is essential before delving into their reactivity.
| Property | This compound | 2,6-dichlorobenzonitrile |
| CAS Number | 1160574-40-2[1][2] | 1194-65-6 |
| Molecular Formula | C₇H₂BrCl₂N[1] | C₇H₃Cl₂N |
| Molecular Weight | 250.90 g/mol [1] | 172.01 g/mol |
| Appearance | Not widely reported, likely a solid | White crystalline solid |
| Melting Point | Not widely reported | 143-146 °C |
| Solubility | Expected to be soluble in organic solvents | Soluble in organic solvents, low water solubility |
Comparative Reactivity Analysis
The reactivity of these two molecules is primarily dictated by the interplay of electronic effects (inductive and resonance) and steric hindrance.
Electronic Effects: Activating and Deactivating Influences
Both chlorine and bromine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect deactivates the ring towards electrophilic aromatic substitution. However, they also possess lone pairs of electrons that can be donated to the ring through resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. For halogens, the inductive effect generally outweighs the resonance effect, leading to overall deactivation.[3]
The cyano group (-CN) is a potent electron-withdrawing group through both inductive and resonance effects, further deactivating the ring towards electrophilic attack but activating it for nucleophilic aromatic substitution.[4][5]
-
This compound: The bromine at C2, and chlorines at C3 and C5, all contribute to a significant electron deficiency in the aromatic ring. The positions of these halogens are meta to each other, and their electron-withdrawing effects are additive.
-
2,6-dichlorobenzonitrile: The two chlorine atoms are situated ortho to the cyano group. Their inductive withdrawal is strong, significantly influencing the electron density of the nitrile group and the adjacent carbons.
Steric Hindrance: The Impact of Ortho Substitution
Steric hindrance plays a pivotal role in differentiating the reactivity of these two molecules.
-
2,6-dichlorobenzonitrile: The presence of two chlorine atoms flanking the cyano group creates significant steric bulk around the C1, C2, and C6 positions. This steric congestion can impede the approach of reagents, particularly to the ortho positions and the cyano group itself.[6][7] This phenomenon, often referred to as the "ortho effect," can dramatically alter reaction rates and even reaction pathways.[8]
-
This compound: This molecule is less sterically hindered around the cyano group and the C2 position compared to its counterpart. The C6 position is unsubstituted, offering a more accessible site for certain reactions.
Key Chemical Transformations: A Comparative Perspective
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups.[9][10] The reaction typically proceeds through an addition-elimination mechanism involving a negatively charged Meisenheimer complex intermediate.[11] The stability of this intermediate is crucial, and it is enhanced by electron-withdrawing groups at the ortho and para positions relative to the leaving group.[12][13]
-
This compound: This molecule possesses three potential leaving groups: the bromine at C2 and the chlorines at C3 and C5. The reactivity of halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I, which is counterintuitive to their bond strengths and is related to the stability of the Meisenheimer complex. However, the C-Br bond is weaker than the C-Cl bond, which can favor its cleavage in other reaction types. The cyano group at C1, along with the chlorine at C3 and C5, will activate the ring for nucleophilic attack. Nucleophilic attack would be favored at the C2 position due to the presence of the better leaving group (in some contexts) and the combined electron-withdrawing effects of the substituents.
-
2,6-dichlorobenzonitrile: The chlorine atoms at the C2 and C6 positions are the leaving groups. The cyano group at C1 strongly activates these positions for nucleophilic attack. However, the significant steric hindrance from the adjacent chlorine atom could slow down the rate of reaction compared to a less hindered aryl halide.
Expected Reactivity: While both molecules are activated towards SNAr, the steric hindrance in 2,6-dichlorobenzonitrile may lead to a slower reaction rate compared to nucleophilic attack at the C2 position of This compound .
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the order I > Br > OTf > Cl.[14][15]
-
This compound: The presence of a bromine atom makes this molecule a prime candidate for selective cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bonds in the oxidative addition step of the catalytic cycle. This allows for the selective functionalization of the C2 position while leaving the two chlorine atoms intact for potential subsequent transformations.
-
2,6-dichlorobenzonitrile: The two C-Cl bonds are less reactive in palladium-catalyzed cross-coupling reactions compared to a C-Br bond. While coupling reactions involving aryl chlorides are possible, they often require more forcing conditions, specialized ligands, and more active catalyst systems. The steric hindrance at the ortho positions can also negatively impact the efficiency of the coupling reaction.
Expected Reactivity: This compound is expected to be significantly more reactive and selective in standard palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, at the C-Br bond.
Experimental Protocols: Representative Methodologies
The following protocols are illustrative and should be adapted based on specific laboratory conditions and safety standards.
General Protocol for Nucleophilic Aromatic Substitution
Objective: To substitute a halogen on the benzonitrile ring with a nucleophile (e.g., an alkoxide).
Materials:
-
Halogenated benzonitrile (this compound or 2,6-dichlorobenzonitrile)
-
Sodium methoxide (or other nucleophile)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the halogenated benzonitrile and anhydrous DMF.
-
Stir the solution at room temperature until the starting material is fully dissolved.
-
Add sodium methoxide portion-wise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Suzuki-Miyaura Cross-Coupling
Objective: To couple an aryl boronic acid with the halogenated benzonitrile.
Materials:
-
Halogenated benzonitrile (this compound is preferred)
-
Aryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a round-bottom flask, add the halogenated benzonitrile, aryl boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion: Strategic Application in Synthesis
The comparative analysis of this compound and 2,6-dichlorobenzonitrile reveals distinct reactivity profiles that can be strategically exploited in organic synthesis.
-
This compound is the substrate of choice for selective palladium-catalyzed cross-coupling reactions at the C2 position, owing to the higher reactivity of the C-Br bond. The remaining chloro substituents can be retained for subsequent transformations or to modulate the electronic properties of the final molecule. Its less sterically encumbered nature may also favor certain nucleophilic substitution reactions.
-
2,6-dichlorobenzonitrile presents a more sterically hindered environment around the reactive sites. While it can undergo nucleophilic aromatic substitution, reaction rates may be slower. Its application in cross-coupling reactions requires more specialized and robust catalytic systems. The symmetrical nature of the dichlorination may be advantageous in specific synthetic designs where substitution at both ortho positions is desired.
References
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
PubChem. 4-Bromo-3,5-dichlorobenzonitrile. National Center for Biotechnology Information. [Link]
-
Wikipedia. Ortho effect. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Chemistry LibreTexts. (2021, July 31). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
Sources
- 1. 4-Bromo-3,5-dichlorobenzonitrile | C7H2BrCl2N | CID 19769948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1160574-40-2|4-Bromo-3,5-dichlorobenzonitrile|BLD Pharm [bldpharm.com]
- 3. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. stpeters.co.in [stpeters.co.in]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ortho effect - Wikipedia [en.wikipedia.org]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 13. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 14. mdpi.com [mdpi.com]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 2-Bromo-3,5-dichlorobenzonitrile for Advanced Research and Drug Development
Core Chemical Identity and Physicochemical Properties
2-Bromo-3,5-dichlorobenzonitrile is a polysubstituted aromatic compound featuring a nitrile group, a bromine atom, and two chlorine atoms attached to the benzene ring. This unique combination of functional groups imparts specific reactivity and makes it a valuable intermediate in organic synthesis.
IUPAC Name: this compound
Synonyms: While no common trivial names are widely recognized for this specific isomer, it is important to distinguish it from other related halogenated benzonitriles.
CAS Number: 1160574-39-9
Molecular Formula: C₇H₂BrCl₂N
Molecular Weight: 250.91 g/mol
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 250.91 g/mol | |
| Appearance | Solid (predicted) | Inferred from similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane and insoluble in water. | Inferred from structural similarity to other halogenated aromatics |
Synthesis and Purification: A Strategic Approach
The synthesis of this compound is most strategically achieved through a Sandmeyer reaction, a cornerstone transformation in aromatic chemistry for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1][2][3] The logical starting material for this synthesis is 2-Amino-3,5-dichlorobenzonitrile.
Proposed Synthetic Pathway: The Sandmeyer Reaction
The Sandmeyer reaction is a robust and well-established method for introducing a variety of functional groups onto an aromatic ring.[1] In this case, the amino group of 2-Amino-3,5-dichlorobenzonitrile is converted into a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.
Caption: Proposed synthesis of this compound via a Sandmeyer reaction.
Detailed Experimental Protocol for Synthesis
The following protocol is a detailed, self-validating procedure derived from established methodologies for the Sandmeyer reaction.[3][4]
Materials:
-
2-Amino-3,5-dichlorobenzonitrile
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Ice
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-3,5-dichlorobenzonitrile (1.0 eq) in a mixture of hydrobromic acid (48%, 3.0-4.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1-1.2 eq) in a minimal amount of cold water and add it dropwise to the cooled suspension via the dropping funnel, ensuring the temperature remains below 5 °C. The causality for maintaining a low temperature is to prevent the premature decomposition of the diazonium salt and the formation of phenolic byproducts.[4]
-
Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt. The solution should become clear, indicating the dissolution of the amine and the formation of the soluble diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2-1.5 eq) in hydrobromic acid (48%).
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt and formation of the product. The completion of the reaction is indicated by the cessation of nitrogen gas evolution.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification by Recrystallization
Recrystallization is the preferred method for purifying solid organic compounds.[5][6] The choice of solvent is critical for successful purification.
Solvent Selection:
A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. For a polyhalogenated aromatic compound like this compound, a solvent system of ethanol/water or a mixture of a non-polar solvent like hexane with a more polar solvent like ethyl acetate is likely to be effective.
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot filter the solution to remove any insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dictated by its three key functional groups: the nitrile, the bromine atom, and the chlorine atoms.
-
Nitrile Group: The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine. It also activates the aromatic ring towards nucleophilic aromatic substitution.
-
Aryl Halides: The bromine and chlorine atoms are susceptible to displacement via nucleophilic aromatic substitution, particularly when activated by the electron-withdrawing nitrile group. The bromine atom is also a suitable handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are pivotal in modern drug discovery for constructing complex molecular architectures.[7]
Applications in Drug Development and Research
Halogenated benzonitriles are important building blocks in the synthesis of pharmaceuticals and agrochemicals.[8][9][10] While specific, documented applications of this compound are not widely reported in publicly available literature, its structure suggests significant potential as a key intermediate in several areas of medicinal chemistry.
Based on the reactivity of its functional groups, this compound can be envisioned as a precursor for the synthesis of:
-
Enzyme Inhibitors: The substituted benzonitrile scaffold can be elaborated to target the active sites of various enzymes.
-
Heterocyclic Compounds: The nitrile and halogen functionalities can be utilized in cyclization reactions to form a variety of heterocyclic systems, which are prevalent in many drug molecules.
-
Molecular Probes: The unique substitution pattern can be exploited in the design of molecular probes for studying biological systems.
A search of patent literature citing the CAS number 1160574-39-9 reveals its potential use in the synthesis of novel compounds for therapeutic applications. For instance, it may be used in the preparation of amide-substituted heterocyclic compounds that act as modulators of immune responses.[11]
Analytical Characterization
The unambiguous identification and purity assessment of this compound require a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the surrounding halogen and nitrile substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon attached to the nitrile group will appear at a characteristic downfield shift.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[12] The fragmentation pattern will provide further structural information.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like halogenated benzonitriles.[13] It provides both separation of the compound from a mixture and its identification based on its mass spectrum.
Illustrative GC-MS Workflow
Caption: A typical workflow for the analysis of this compound using GC-MS.
Safety and Handling
As a halogenated aromatic nitrile, this compound should be handled with care, assuming it to be toxic and an irritant. Safety data for similar compounds indicate that it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[14][15][16]
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16]
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area immediately with plenty of water.
-
Store in a tightly closed container in a cool, dry place.
Conclusion
This compound is a valuable chemical intermediate with significant potential for application in drug discovery and development. Its synthesis via the Sandmeyer reaction is a practical and scalable approach. The unique combination of reactive functional groups allows for diverse chemical transformations, making it a versatile building block for the construction of complex and novel molecular architectures. A thorough understanding of its synthesis, reactivity, and analytical characterization, coupled with stringent safety protocols, will enable researchers to effectively utilize this compound in their scientific endeavors.
References
-
The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). Retrieved from [Link]
-
Sandmeyer reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Experiment 2: Recrystallization. (n.d.). Retrieved from [Link]
-
The Crucial Role of 2-Bromo-5-chloronitrobenzene in Pharmaceutical Synthesis. (2026, February 11). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Sandmeyer Reaction - experimental procedure and set up. (2025, January 2). [Video]. YouTube. Retrieved from [Link]
- Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst. (n.d.). Google Patents.
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (n.d.). Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
- Amide-substituted heterocyclic compounds useful as modulators of IL-12, IL-23 and/or IFNα responses. (n.d.). Google Patents.
-
2-(3-Bromo-2,5-dichlorophenyl)acetonitrile. PubChem. (n.d.). Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]
-
SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Pharmaceutical compositions. PubChem. (n.d.). Retrieved from [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Retrieved from [Link]
-
Mass Spectrometry Fragmentation - chemconnections. (n.d.). Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
-
dibromoacetonitrile - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). Retrieved from [Link]
-
GC-MS Sample Preparation - Organomation. (n.d.). Retrieved from [Link]
-
Confirmation of Pesticides by GC/MS/MS - Food Safety and Inspection Service. (n.d.). Retrieved from [Link]
-
5-Bromo-2,3-dimethoxybenzonitrile - Chem-Impex. (n.d.). Retrieved from [Link]
-
GC/MS-LC/MS multi-residue method. (2019, May 13). Retrieved from [Link]
-
The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. (2026, January 27). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
2-Bromo-3,5-dichloropyridine. PubChem. (n.d.). Retrieved from [Link]
-
4-Bromo-3,5-dichlorobenzonitrile. PubChem. (n.d.). Retrieved from [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Fragmentation in Mass Spectrometry - YouTube. (2023, June 2). Retrieved from [Link]
-
Fragmentation mechanisms in mass spectrometry - Universidad de Guanajuato. (n.d.). Retrieved from [Link]
-
Patent Search Methodology - I-MAK. (n.d.). Retrieved from [Link]
-
Patent File Wrapper - Application Data. (n.d.). Retrieved from [Link]
-
EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. (n.d.). Retrieved from [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
5-Bromo-3-fluoro-2-methylbenzonitrile - MySkinRecipes. (n.d.). Retrieved from [Link]
-
GC and GC/MS Applications - Agilent. (n.d.). Retrieved from [Link]
- Composition for cleaving a target dna comprising a guide rna specific for the target dna and cas protein-encoding nucleic acid or cas protein, and use thereof. (n.d.). Google Patents.
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (2024, October 2). Retrieved from [Link]
-
Facile Synthesis of 2-Bromo-3-fluorobenzonitrile: An Application and - PDF Free Download. (n.d.). Retrieved from [Link]
- Process for the preparation of 1-bromo-3,5-dichlorobenzene. (n.d.). Google Patents.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. athabascau.ca [athabascau.ca]
- 6. fishersci.com [fishersci.com]
- 7. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. lifechempharma.com [lifechempharma.com]
- 10. chemimpex.com [chemimpex.com]
- 11. US9505748B2 - Amide-substituted heterocyclic compounds useful as modulators of IL-12, IL-23 and/or IFNα responses - Google Patents [patents.google.com]
- 12. chemconnections.org [chemconnections.org]
- 13. uoguelph.ca [uoguelph.ca]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. chemscene.com [chemscene.com]
Safety data sheet (SDS) for halogenated benzonitrile derivatives
An In-Depth Technical Guide to the Safety Data Sheet (SDS) for Halogenated Benzonitrile Derivatives
Foreword: Beyond Compliance, Towards a Culture of Safety
In the fast-paced world of drug discovery and chemical research, the Safety Data Sheet (SDS) is often viewed as a mere regulatory formality. This guide challenges that perspective. For the scientist handling halogenated benzonitrile derivatives, the SDS is not just a document; it is the most critical protocol, a distillation of collective knowledge that stands between groundbreaking research and a catastrophic incident. These compounds, characterized by the dual reactivity of the nitrile group and the specific toxicological profiles conferred by their halogen substituents, demand a level of respect that begins with a comprehensive understanding of their hazards. This document is structured to build that understanding, moving from regulatory foundations to the practical, causal logic behind each safety recommendation. As a Senior Application Scientist, my objective is not just to present information, but to instill a deep-seated, scientifically-grounded approach to safety.
The Regulatory and Scientific Foundation of the SDS
A modern SDS is not an arbitrary collection of data. Its 16-section format is mandated by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), which is implemented in the United States through the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard and in Europe via the REACH and CLP regulations.[1][2][3] This structure is a logical progression, designed to provide comprehensive information for a variety of audiences, from scientists in the lab to emergency first responders.[2][4] The core principle is that a thorough understanding of a chemical's identity and intrinsic properties (Sections 1, 3, 9, 10, 11) directly informs the necessary protective measures and emergency responses (Sections 2, 4, 5, 6, 7, 8).[3]
An SDS must be updated within three months of the manufacturer becoming aware of any new and significant hazard information.[1][5] For research professionals, this underscores the dynamic nature of chemical safety and the importance of always working with the most current version of the document.[6]
Deconstructing the 16 Sections for Halogenated Benzonitriles
Understanding the specific hazards of halogenated benzonitriles requires a detailed examination of each SDS section, interpreting the data through the lens of their unique chemistry.
Section 1: Identification
This section provides the fundamental identity of the chemical, including its GHS product identifier, other means of identification (like CAS number), recommended use, and the supplier's emergency contact information.[3] For a compound like 2,6-Dichlorobenzonitrile, you would find its CAS number (1194-65-6) and its primary use as a herbicide.[7][8] This is the first crucial link in the chain of safety, ensuring that all subsequent information pertains to the exact material in the container.
Section 2: Hazard(s) Identification
This is arguably the most critical section for immediate risk assessment. It summarizes the chemical's hazards and the required label elements.[3] Halogenated benzonitriles often present multiple hazards. Benzonitrile itself is classified as harmful if swallowed or in contact with skin.[9][10] Many derivatives are also irritants to the skin, eyes, and respiratory tract and are harmful or toxic to aquatic life.[11][12][13]
GHS Classification Logic: The classifications here are not arbitrary. They are derived directly from toxicological and physicochemical data found later in the SDS. For example, an oral LD₅₀ value in a specific range (detailed in Section 11) leads directly to an "Acute Toxicity - Oral, Category 4" classification (H302: Harmful if swallowed).[10] This relationship is a self-validating system within the SDS.
Caption: Interrelation of SDS sections for hazard assessment.
Section 3: Composition/Information on Ingredients
This section details the chemical ingredients, including impurities and stabilizing additives.[3] For a product sold as "Bromoxynil 225 EC," this section would specify that the active ingredient is bromoxynil octanoate at a concentration of 225 g/L and would also list the solvent or inert ingredients, which may have their own hazards.[14]
Section 4: First-Aid Measures
This section provides explicit instructions for emergency care.[3] Due to the nature of benzonitriles, rapid response is critical.
-
Inhalation: The primary danger is irritation and potential systemic toxicity. The immediate action is to move the victim to fresh air and seek medical attention.[12][15]
-
Skin Contact: Many halogenated benzonitriles are harmful upon skin contact.[9] Immediate and thorough washing with soap and water is required, and contaminated clothing must be removed.[16][17]
-
Eye Contact: Severe irritation is a common risk.[11][18] The protocol is to rinse immediately and continuously with plenty of water, including under the eyelids, and to seek medical advice.[17]
-
Ingestion: This is a primary route for acute toxicity. The advice is typically to rinse the mouth and call a poison control center or doctor immediately.[17] Crucially, due to the potential for cyanide formation, medical personnel must be informed of the chemical's identity.[12][16]
Section 5: Fire-Fighting Measures
Benzonitrile is a combustible liquid.[13][16] This section outlines suitable extinguishing media (dry chemical, CO₂, foam) and warns against ineffective methods like heavy water streams.[17] A critical point for all benzonitriles is the hazardous decomposition products generated in a fire, which include toxic gases like nitrogen oxides and highly toxic hydrogen cyanide.[12][15][16]
Section 6: Accidental Release Measures
This section provides protocols for responding to spills, leaks, or releases.[3] The core principles are containment and cleanup while protecting personnel.
-
Personal Precautions: Evacuate the area and wear appropriate personal protective equipment (PPE), including respiratory protection.[16][19]
-
Containment & Cleanup: Prevent the material from entering drains or waterways.[19] Absorb liquid spills with an inert material like vermiculite or dry sand and place it in a sealed container for disposal.[16]
Section 7: Handling and Storage
This section outlines practices for safe handling and storage.[3]
-
Handling: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[16] Avoid contact with skin and eyes and prevent the formation of aerosols.[10] Standard laboratory hygiene, such as not eating, drinking, or smoking in the work area, is mandatory.[17]
-
Storage: Containers should be kept tightly closed in a dry, cool, and well-ventilated area, separated from incompatible materials like strong acids, bases, and oxidizing agents.[17][20] Nitriles can react violently with strong acids, producing hydrogen cyanide.[7][21]
Section 8: Exposure Controls/Personal Protection
This section provides detailed information on controlling exposure and the specific PPE required.
-
Engineering Controls: A chemical fume hood is the most important engineering control to minimize inhalation exposure.[16] Emergency eyewash stations and safety showers must be readily available.[16]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles are mandatory.[17]
-
Skin Protection: Wear suitable protective clothing and chemical-resistant gloves. Nitrile gloves offer good resistance against many common chemicals, oils, and weak acids, making them a suitable choice for handling halogenated benzonitriles.[17][22][23][24] However, always consult the glove manufacturer's resistance chart for the specific chemical being used.
-
Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator is necessary.[17]
-
Section 9: Physical and Chemical Properties
This section contains identifying characteristics of the substance. This data is vital for predicting behavior and assessing risks. For example, a low vapor pressure indicates a lower inhalation risk at room temperature, while high water solubility may increase the risk of environmental contamination.[16]
Table 1: Physicochemical Properties of Selected Halogenated Benzonitriles
| Property | 2,6-Dichlorobenzonitrile | Bromoxynil | Chlorothalonil | Benzonitrile (Parent) |
|---|---|---|---|---|
| CAS Number | 1194-65-6[25] | 1689-84-5[26] | 1897-45-6[11] | 100-47-0[27] |
| Appearance | White crystalline solid[25] | Colorless solid[26] | Colorless crystals[11] | Colorless liquid[27] |
| Melting Point | 144–146 °C[25] | 194-195 °C[26] | 250-251 °C | -13 °C[27] |
| Boiling Point | ~270 °C[25] | Sublimes[26] | 350 °C | 191 °C[27] |
| Water Solubility | ~14.6-25 mg/L[8][25] | 130 mg/L | 0.6-0.9 mg/L | <5 g/L[13] |
| Vapor Pressure | 0.073 Pa @ 20°C[25] | 1.3 x 10⁻⁵ Pa @ 25°C | 7.6 x 10⁻⁵ Pa @ 25°C | 102 Pa @ 25°C[12] |
Section 10: Stability and Reactivity
This section describes the chemical stability and potential hazardous reactions. Most halogenated benzonitriles are stable under normal conditions.[14][17] However, they are incompatible with strong acids, bases, and oxidizing agents.[17][28] A critical incompatibility for all nitriles is with strong acids, as this can lead to a violent reaction that produces highly toxic hydrogen cyanide gas.[7][21]
Section 11: Toxicological Information
This section provides a comprehensive overview of the potential health effects.
-
Acute Toxicity: Benzonitriles are typically harmful if swallowed or absorbed through the skin.[9][17] The toxicity is often related to the metabolic release of cyanide ions, which can interfere with cellular respiration.[12]
-
Skin/Eye Irritation: Severe irritation is a common characteristic of this chemical class.[11][18]
-
Carcinogenicity: The carcinogenic potential varies. For instance, Chlorothalonil is classified by the U.S. EPA as a "probable human carcinogen" based on animal studies showing kidney tumors.[11][18][29]
Table 2: Toxicological Data Summary
| Compound | Oral LD₅₀ (Rat) | Dermal LD₅₀ (Rabbit) | Key Health Effects |
|---|---|---|---|
| 2,6-Dichlorobenzonitrile | >3,160 mg/kg[25] | >1,000 mg/kg | Harmful if swallowed/in contact with skin, potential for dermatitis.[25][30] |
| Bromoxynil | 190-270 mg/kg | 3,660 mg/kg | Developmental toxicity, potential for birth defects in animal studies.[14][31] |
| Chlorothalonil | >10,000 mg/kg[18] | >10,000 mg/kg | Severe eye/skin irritant, probable human carcinogen (kidney/stomach tumors in animals).[11][18] |
| Benzonitrile | 690 mg/kg | 1200-1400 mg/kg[9] | Harmful if swallowed/in contact with skin, may cause cyanosis, delayed effects.[9][12] |
Section 12: Ecological Information
This section details the environmental impact. Halogenated benzonitriles, particularly those used as pesticides like Chlorothalonil and Bromoxynil, can be highly toxic to aquatic organisms.[11][28] Chlorothalonil is noted to be very highly toxic to fish, with LC₅₀ values in the sub-mg/L range.[11][32] Persistence in soil can also be a concern, with half-lives ranging from weeks to months.[14][25]
Sections 13-16: Disposal, Transport, Regulatory, and Other Information
-
Section 13 (Disposal): Waste must be treated as hazardous.[16][17] Disposal should be handled by a licensed facility, often via high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts.[33][34]
-
Section 14 (Transport): Provides UN numbers, hazard classes, and packing groups for shipping. For example, Benzonitrile is UN 2224, Hazard Class 6.1 (Toxic).[35]
-
Section 15 (Regulatory): Lists safety, health, and environmental regulations specific to the product.
-
Section 16 (Other Information): Includes the date of the latest revision and other relevant information.[1]
Practical Protocols for the Laboratory
The information in an SDS is only effective when translated into actionable laboratory procedures.
Protocol 1: Standard Safe Handling Workflow
-
Preparation: Before handling, review the entire SDS for the specific halogenated benzonitrile derivative. Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
PPE Donning: Put on a lab coat, chemical safety goggles, and the appropriate chemical-resistant gloves (e.g., nitrile).[36][37]
-
Chemical Handling: Conduct all manipulations, including weighing and dilutions, inside the chemical fume hood to contain vapors and dust.
-
Hygiene: After handling, remove gloves and wash hands thoroughly with soap and water.[17]
-
Storage: Tightly seal the container and return it to its designated storage location, away from incompatibles.[35]
Protocol 2: Emergency Response for a Small Spill (<100 mL)
Caption: Emergency workflow for a small laboratory spill.
Conclusion: The SDS as a Cornerstone of Research Integrity
For researchers working with halogenated benzonitrile derivatives, the Safety Data Sheet is the embodiment of scientific integrity and due diligence. It is a document that demands active engagement, not passive acknowledgment. By understanding the causal links between a compound's fundamental properties and the prescribed safety protocols, scientists can move beyond mere compliance. They can cultivate a proactive safety culture where risks are not just managed but are deeply understood and respected. This guide serves as a framework for that understanding, empowering researchers to protect themselves, their colleagues, and their work.
References
-
European Chemicals Agency (ECHA). (2020). Guidance on the compilation of safety data sheets. Retrieved from [Link]]
-
OSHA. (2024). OSHA Safety Data Sheet Requirements: A Comprehensive Guide for USA Businesses. Retrieved from ChemicalSafety.com[1]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzonitrile. Retrieved from nj.gov[16]
-
Extension Toxicology Network (EXTOXNET). (1996). Pesticide Information Profile: Chlorothalonil. Retrieved from extoxnet.orst.edu[11]
-
Loba Chemie. (2016). BENZONITRILE FOR SYNTHESIS MSDS. Retrieved from lobachemie.com[17]
-
European Chemicals Agency (ECHA). (2020). Guidance on the compilation of safety data sheets. Retrieved from echa.europa.eu[2]
-
Environment Agency (UK). (n.d.). Proposed EQS for Water Framework Directive Annex VIII substances: chlorothalonil. Retrieved from assets.publishing.service.gov.uk[32]
-
Farm-Ag. (n.d.). BROMOXYNIL 225 EC Safety Data Sheet. Retrieved from farmag.co.za[14]
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from sciencemadness.org[33]
-
Grokipedia. (n.d.). 2,6-Dichlorobenzonitrile. Retrieved from grokipedia.org[25]
-
Northwest Coalition for Alternatives to Pesticides (NCAP). (1997). Journal of Pesticide Reform: Chlorothalonil. Retrieved from pestiwise.com[18]
-
Nufarm. (n.d.). BROMOXYNIL 200 SELECTIVE HERBICIDE Safety Data Sheet. Retrieved from nufarm.com[28]
-
ChemicalBook. (2026). 2,6-Dichlorobenzonitrile | 1194-65-6. Retrieved from chemicalbook.com[7]
-
European Chemicals Agency (ECHA). (2013). Guidance on the compilation of safety data sheets in a nutshell. Retrieved from echa.europa.eu[4]
-
European Chemicals Agency (ECHA). (2015). Guidance on the compilation of safety data sheets, Version 3.1. Retrieved from echa.europa.eu[38]
-
PubMed. (1998). Environmental fate and toxicology of chlorothalonil. Retrieved from pubmed.ncbi.nlm.nih.gov[29]
-
PubChem. (n.d.). Bromoxynil. Retrieved from pubchem.ncbi.nlm.nih.gov[26]
-
LookChem. (n.d.). Cas 1194-65-6, 2,6-Dichlorobenzonitrile. Retrieved from lookchem.com[8]
-
Heben Pesticide. (n.d.). SAFETY DATA SHEETS - Bromoxynil 97% TC. Retrieved from heben.com[39]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Safety Data Sheets Quick Card. Retrieved from osha.gov[3]
-
Vigon International. (2020). 500720 benzonitrile safety data sheet. Retrieved from vigon.com[19]
-
International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): BENZONITRILE. Retrieved from ilo.org[12]
-
Santa Cruz Biotechnology. (n.d.). 2,6-Dichlorobenzonitrile Safety Data Sheet. Retrieved from scbt.com[21]
-
Safety by Design. (2025). Safety Data Sheets: How Often Do SDS Need to Be Updated/Replaced?. Retrieved from safetybydesigninc.com[5]
-
Environmental Working Group (EWG). (2021). Comments to the Environmental Protection Agency Docket ID: EPA-HQ-OPP-2011-0840 S. Retrieved from ewg.org[40]
-
DSpace. (n.d.). Toxicology of the Herbicide Dichlobenil (2,6-Dichlorobenzonitrile) and its Main Metabolites. Retrieved from dspace.library.uu.nl[30]
-
Stericycle. (2023). OSHA SDS Guide for Employers & Employees. Retrieved from stericycle.com[41]
-
National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: benzonitrile. Retrieved from cameochemicals.noaa.gov[15]
-
Compliancy Group. (2024). OSHA Safety Data Sheets: A Vital Component of Workplace Safety. Retrieved from compliancy-group.com[6]
-
4Farmers. (2020). SAFETY DATA SHEET: 4FARMERS BROMOXYNIL 200 SELECTIVE HERBICIDE. Retrieved from 4farmers.com.au[31]
-
Solus Group. (2024). Chemical Resistant Gloves: A Guide for Industrial Employers. Retrieved from solusgrp.com[22]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from nepis.epa.gov[42]
-
American Chemical Society (ACS). (2018). Molecule of the Week: Benzonitrile. Retrieved from acs.org[13]
-
S&G Gloves. (2025). Nitrile Glove Chemical Resistance Guide. Retrieved from sggloves.com[23]
-
Organic Chemistry Practice. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from oc-praktikum.de[43]
-
Australian Government Department of Health. (2019). Benzonitrile: Human health tier II assessment. Retrieved from industrialchemicals.gov.au[9]
-
ECHEMI. (n.d.). Benzonitrile SDS, 100-47-0 Safety Data Sheets. Retrieved from echemi.com[10]
-
ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from researchgate.net[34]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from nipissingu.ca[44]
-
SafetyCulture Marketplace US. (2025). Essential PPE for Protection Against Liquid Chemicals. Retrieved from safetyculture.com[36]
-
WellBefore. (2023). Best Gloves That Protect Your Hands from Hazardous Chemicals. Retrieved from wellbefore.com[24]
-
University of California, Santa Cruz - Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from ehs.ucsc.edu[37]
-
Fisher Scientific. (2009). SAFETY DATA SHEET. Retrieved from fishersci.com[20]
-
Wikipedia. (n.d.). Benzonitrile. Retrieved from en.wikipedia.org[27]
-
Sigma-Aldrich. (2026). SAFETY DATA SHEET. Retrieved from sigmaaldrich.com[45]
-
Cole-Parmer. (2005). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Retrieved from coleparmer.com[35]
Sources
- 1. reachsafetydatasheets.com [reachsafetydatasheets.com]
- 2. echa.europa.eu [echa.europa.eu]
- 3. osha.gov [osha.gov]
- 4. aeda.org [aeda.org]
- 5. Safety Data Sheets: How Often Do SDS Need to Be Updated/Replaced? [safetybydesigninc.com]
- 6. compliancy-group.com [compliancy-group.com]
- 7. 2,6-Dichlorobenzonitrile | 1194-65-6 [chemicalbook.com]
- 8. lookchem.com [lookchem.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. echemi.com [echemi.com]
- 11. EXTOXNET PIP - CHLOROTHALONIL [extoxnet.orst.edu]
- 12. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]
- 13. acs.org [acs.org]
- 14. farmag.co.za [farmag.co.za]
- 15. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. nj.gov [nj.gov]
- 17. lobachemie.com [lobachemie.com]
- 18. lib.ncfh.org [lib.ncfh.org]
- 19. vigon.com [vigon.com]
- 20. fishersci.com [fishersci.com]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. solusgrp.com [solusgrp.com]
- 23. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 24. wellbefore.com [wellbefore.com]
- 25. grokipedia.com [grokipedia.com]
- 26. Bromoxynil | C7H3Br2NO | CID 15531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. Benzonitrile - Wikipedia [en.wikipedia.org]
- 28. cdn.nufarm.com [cdn.nufarm.com]
- 29. Environmental fate and toxicology of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. dspace.library.uu.nl [dspace.library.uu.nl]
- 31. 4farmers.com.au [4farmers.com.au]
- 32. wfduk.org [wfduk.org]
- 33. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 34. researchgate.net [researchgate.net]
- 35. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 36. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 37. safety.fsu.edu [safety.fsu.edu]
- 38. moew.government.bg [moew.government.bg]
- 39. hb-p.com [hb-p.com]
- 40. ewg.org [ewg.org]
- 41. OSHA SDS Guide for Employers & Employees | Stericycle | Stericycle [stericycle.com]
- 42. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 43. Making sure you're not a bot! [oc-praktikum.de]
- 44. nipissingu.ca [nipissingu.ca]
- 45. sigmaaldrich.com [sigmaaldrich.com]
Technical Guide: Physicochemical Characterization of 2-Bromo-3,5-dichlorobenzonitrile
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the fundamental physicochemical characterization of the novel compound 2-Bromo-3,5-dichlorobenzonitrile. As a halogenated benzonitrile, this molecule is of significant interest to the drug discovery and materials science sectors due to the unique properties conferred by its nitrile and halogen substituents.[1][2] This document provides a comprehensive framework for determining its melting and boiling points, two critical parameters for purity assessment, reaction optimization, and formulation development. Recognizing that this is a novel molecule without established literature values, this guide focuses on the principles and detailed methodologies required for accurate, first-principle determination. We present both computational estimation strategies and rigorous, step-by-step experimental protocols suitable for a research and development laboratory setting.
Introduction: The Significance of this compound
The benzonitrile scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of FDA-approved pharmaceuticals.[1] The nitrile group is a versatile functional group; it can act as a hydrogen bond acceptor, a bioisostere for carbonyl or halogen groups, and its strong electron-withdrawing nature can modulate the electronic properties of the aromatic ring, influencing π-π stacking interactions with protein targets.[1]
Furthermore, the incorporation of halogens—in this case, bromine and chlorine—is a well-established strategy in drug design to enhance binding affinity, modulate metabolic stability, and improve pharmacokinetic profiles.[3][4] The specific substitution pattern of this compound presents a unique electronic and steric profile, making it a compelling candidate for synthesis and evaluation in drug discovery programs.
Given its novelty, foundational data such as melting and boiling points are currently unavailable in the literature. These physical constants are prerequisites for further study. The melting point provides a rapid assessment of purity, while the boiling point is essential for purification via distillation and for understanding the compound's volatility. This guide provides the necessary protocols to establish these key data points.
Predicting Physical Properties: A Computational Approach
In the absence of experimental data, computational methods provide a valuable first approximation of a compound's physical properties. Quantitative Structure-Property Relationship (QSPR) models, which correlate molecular features with physical properties, are commonly employed. These models can range from simple group contribution methods to complex machine learning algorithms.
For a molecule like this compound, a QSPR model would analyze descriptors such as:
-
Molecular Weight: The sum of the atomic weights.
-
Intermolecular Forces: The presence of a strong dipole from the nitrile group and halogen atoms suggests significant dipole-dipole interactions.
-
Molecular Symmetry and Shape: These factors heavily influence crystal lattice packing and, consequently, the melting point.[5]
-
Polar Surface Area: Contributed by the nitrogen and halogen atoms, influencing solubility and intermolecular interactions.
While a specific predicted value is not available, researchers can utilize various software platforms (e.g., those based on Density Functional Theory or machine learning) to generate estimations before embarking on experimental work.
Experimental Determination of Melting Point
The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow range (typically <1°C). Impurities will typically depress the melting point and broaden the range.[6][7] The capillary method is the most common and reliable technique for this determination.
Data Summary Table
| Property | Predicted Value | Experimental Value |
| Melting Point (°C) | Not Available | To be determined experimentally |
| Boiling Point (°C) | Not Available | To be determined experimentally |
Protocol 1: Melting Point Determination using a Digital Apparatus
This method offers high precision and reproducibility.
Methodology:
-
Sample Preparation:
-
Ensure the synthesized this compound is completely dry, as residual solvent will act as an impurity.[8][9]
-
If the sample consists of large crystals, gently crush a small amount into a fine powder on a watch glass.
-
Press the open end of a glass capillary tube into the powder.[10]
-
Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Alternatively, drop the tube through a long, vertical glass tube to achieve tight packing.[7][8]
-
The final packed sample height should be 1-2 mm to ensure uniform heating.[9]
-
-
Apparatus Setup & Measurement:
-
Turn on the digital melting point apparatus and allow it to stabilize.
-
If an approximate melting point is unknown, perform a rapid preliminary run by setting a fast ramp rate (e.g., 10-20°C/minute).[11]
-
For an accurate measurement, prepare a new capillary tube. Set the "plateau" temperature to approximately 20°C below the approximate melting point found in the preliminary run.[11][12]
-
Set the ramp rate to a slow value, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, heating block, and thermometer.[11][13]
-
Insert the capillary tube into the apparatus.[10]
-
Press "START" to begin the heating program.[14]
-
-
Data Recording:
Visualization: Melting Point Determination Workflow
Caption: Workflow for determining the melting point of a solid organic compound.
Experimental Determination of Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[15] For novel compounds synthesized in small quantities, a micro-scale method is ideal to conserve material. The Siwoloboff method is a classic and effective technique for this purpose.[16][17]
Protocol 2: Micro Boiling Point Determination (Siwoloboff Method)
This method is highly suitable for sample quantities of less than 0.5 mL.
Methodology:
-
Apparatus Assembly:
-
Take a small test tube (e.g., a 6 x 50 mm culture tube) and add a few drops (0.1-0.5 mL) of liquid this compound.[16][18]
-
Obtain a standard melting point capillary tube (sealed at one end). Place this tube, open end down, into the small test tube containing the sample.[18]
-
Attach the small test tube to a thermometer using a rubber band or a slice of rubber tubing. The bottom of the test tube should be aligned with the thermometer bulb.[18][19]
-
-
Heating and Observation:
-
Secure the entire assembly (thermometer and sample tube) in a Thiele tube filled with mineral oil, ensuring the sample is positioned in the main body of the tube.[19][20]
-
Gently heat the side arm of the Thiele tube with a microburner. The shape of the tube will ensure uniform heating via convection currents.[20]
-
As the temperature rises, air trapped in the capillary tube will expand and be expelled, seen as a slow stream of bubbles.[19]
-
Continue heating until a rapid and continuous stream of bubbles emerges from the tip of the inverted capillary. This indicates the liquid's vapor has displaced all the air and its vapor pressure is exceeding the atmospheric pressure.[18][21]
-
-
Data Recording:
-
Once a vigorous stream of bubbles is observed, remove the heat source.[19]
-
The apparatus will begin to cool, and the stream of bubbles will slow down and eventually stop.
-
The boiling point is the temperature at which the pressure inside and outside the capillary are equal. This is the precise moment the bubbling stops and the liquid is just beginning to be drawn back into the capillary tube.[5][18]
-
Record this temperature as the boiling point. It is also critical to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[22]
-
Visualization: Boiling Point Determination Workflow
Caption: Workflow for the Siwoloboff method of micro boiling point determination.
Conclusion and Best Practices
The determination of the melting and boiling points of this compound is a critical first step in its characterization. While computational tools can provide useful estimates, rigorous experimental determination is the gold standard for establishing these fundamental physical properties. The protocols detailed in this guide provide a reliable framework for obtaining accurate data for this and other novel compounds.
Key considerations for trustworthiness and accuracy include:
-
Purity: The single most important factor. Ensure the compound is purified (e.g., by recrystallization or chromatography) and thoroughly dried before measurement.
-
Calibration: The thermometer used in either apparatus must be accurately calibrated.
-
Heating Rate: A slow rate of temperature increase (1-2°C/min) in the vicinity of the phase transition is crucial for ensuring thermal equilibrium and obtaining an accurate reading.[13][20]
-
Pressure: Always record the atmospheric pressure when determining a boiling point, as this value is highly dependent on it.
By following these detailed protocols and principles, researchers can confidently establish the melting and boiling points of this compound, paving the way for its further investigation in drug discovery and materials science applications.
References
-
Siwoloboff method. (n.d.). In Grokipedia. Retrieved February 17, 2026, from [Link]
-
LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]
-
chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved February 17, 2026, from [Link]
-
Melting Point Determination. (n.d.). University of Colorado Boulder. Retrieved February 17, 2026, from [Link]
-
Thiele tube. (2023, December 1). In Wikipedia. [Link]
-
Filo. (2025, May 29). Determination of Boiling Point Using Siwoloboff's Method. [Link]
-
Timstar. (2024, May 14). Melting Point: Using the Thiele Tube. [Link]
-
GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. [Link]
-
Scribd. (2024, January 8). Determination of The Boiling Point by The Siwoloboff Method. [Link]
-
Micro-boiling point measurement. (n.d.). University of Glasgow. Retrieved February 17, 2026, from [Link]
-
BYJU'S. (n.d.). To Determine The Melting Point of Organic Compounds Like Naphthalene and Benzoic Acid. Retrieved February 17, 2026, from [Link]
-
Cole-Parmer. (n.d.). Digital Melting Point Apparatus. Retrieved February 17, 2026, from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved February 17, 2026, from [Link]
-
Micro-boiling point measurement. (n.d.). University of Glasgow. Retrieved February 17, 2026, from [Link]
-
Scribd. (n.d.). Micro-Method for Boiling Point Determination. [Link]
-
DETERMINATION OF BOILING POINTS. (n.d.). Loudoun County Public Schools. Retrieved February 17, 2026, from [Link]
-
BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]
-
BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved February 17, 2026, from [Link]
-
LibreTexts. (2024, October 17). 7.4: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]
-
Vedantu. (2025, July 24). Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]
-
Journal of Chemical Education. (2018, July 3). Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. ACS Publications. [Link]
-
Wired Chemist. (n.d.). Determination of Melting Point. Retrieved February 17, 2026, from [Link]
-
JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. [Link]
-
Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. WordPress.com. [Link]
-
Clarion University. (n.d.). Determination of Melting Point. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (n.d.). Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. Retrieved February 17, 2026, from [Link]
-
LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]
-
experiment (1) determination of melting points. (2021, September 19). University of Technology, Iraq. [Link]
-
Cole-Parmer. (n.d.). Digital Melting Point Apparatus. Retrieved February 17, 2026, from [Link]
-
Temple University. (2010, May 3). Melting Point Apparatus Guidelines. [Link]
-
Stanford Research Systems. (n.d.). DigiMelt Student Melting Point System. Retrieved February 17, 2026, from [Link]
-
Objective: The following document describes the standard operating procedure for Melting point apparatus. (2022, December 31). BLDEA's Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. [Link]
-
RSC Medicinal Chemistry. (2021, August 10). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Royal Society of Chemistry. [Link]
-
Organic Syntheses. (n.d.). and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min. Retrieved February 17, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved February 17, 2026, from [Link]
-
SIOC Journals. (n.d.). Application of Nitrile in Drug Design. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (n.d.). Highlights on U.S. FDA-Approved Halogen-Containing Drugs in 2024. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2025, August 7). Application of Nitrile in Drug Design. [Link]
- Google Patents. (n.d.). US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene.
-
A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. (2025, August 7). Journal of the Chinese Chemical Society. [Link]
Sources
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. Determination of Melting Point [wiredchemist.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 11. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 16. grokipedia.com [grokipedia.com]
- 17. Thiele tube - Wikipedia [en.wikipedia.org]
- 18. chymist.com [chymist.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. uomus.edu.iq [uomus.edu.iq]
- 21. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]
- 22. scribd.com [scribd.com]
Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3,5-dichlorobenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, celebrated for its robustness and wide functional group tolerance in forging carbon-carbon bonds.[1][2][3] This guide is designed to move beyond a simple recitation of steps. It delves into the why behind the how, providing a detailed protocol specifically tailored for a challenging substrate: 2-Bromo-3,5-dichlorobenzonitrile. This molecule, with its sterically congested and electron-deficient nature, serves as an excellent case study for understanding the nuances of modern cross-coupling catalysis. Our objective is to equip you not just with a procedure, but with the strategic thinking required to optimize and troubleshoot this powerful transformation.
Strategic Considerations for a Challenging Substrate
This compound presents a unique set of challenges that dictate our choice of catalytic system. The aryl bromide is the primary reaction site for the Suzuki coupling.[4] However, the molecule's other features heavily influence reactivity:
-
Steric Hindrance: The bromine atom is flanked by two ortho-chloro substituents. This significant steric bulk can impede the approach of the bulky palladium catalyst, making the initial oxidative addition step—often the rate-determining step for aryl chlorides and some bromides—particularly difficult.[2][5]
-
Electronic Effects: The two chlorine atoms and the nitrile group (-CN) are strongly electron-withdrawing. This electronic deficiency generally makes the aryl halide more susceptible to oxidative addition.[4] However, the interplay between sterics and electronics requires a carefully balanced catalyst system.
To overcome these challenges, particularly the steric hindrance, the selection of a suitable palladium catalyst and, more importantly, a specialized ligand is paramount.[6]
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The Suzuki-Miyaura coupling is a catalytic process revolving around a palladium center, which cycles between Pd(0) and Pd(II) oxidation states.[7] The generally accepted mechanism involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-bromine bond of the this compound, forming a new Pd(II) complex.[4][7] This is often the slowest step in the cycle, especially with sterically hindered substrates.[2]
-
Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron compound by a base.[1][9][10]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Core Components: A Deeper Dive
A successful Suzuki coupling hinges on the judicious selection of its components.
| Component | Role in the Reaction | Recommended Choices for This Protocol |
| Aryl Halide | The electrophilic partner. | This compound |
| Organoboron Reagent | The nucleophilic partner. | Arylboronic Acids or Pinacol Esters |
| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Stabilizes the Pd center, enhances reactivity, and overcomes steric barriers. | SPhos , XPhos, RuPhos, or other bulky, electron-rich phosphines.[6] |
| Base | Activates the boronic acid to form a reactive boronate species.[11][12] | K₃PO₄, K₂CO₃, Cs₂CO₃ |
| Solvent | Solubilizes reagents and influences reaction rate and selectivity.[13] | 1,4-Dioxane, Toluene, THF |
The Decisive Role of the Ligand
For a substrate like this compound, standard ligands like triphenylphosphine (PPh₃) are often ineffective. The reaction requires more sophisticated ligands that possess two key properties:
-
Steric Bulk: Large ligands promote the reductive elimination step and can help stabilize the monoligated Pd(0) species, which is often the most active in oxidative addition.[5]
-
Electron-Richness: Electron-donating ligands increase the electron density on the palladium center, which facilitates the oxidative addition into the C-Br bond.[4]
Buchwald-type biaryl phosphine ligands, such as SPhos , are exceptionally well-suited for this type of transformation.[14]
The Essential Function of the Base
The organoboron compound is not nucleophilic enough to undergo transmetalation on its own. The base plays the crucial role of activating the boronic acid by converting it into a more nucleophilic boronate anion (e.g., [R-B(OH)₃]⁻).[9][11][12] This is a critical step for the catalytic cycle to proceed. The choice of base can also influence reaction outcomes, with common choices being carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[7]
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Materials & Reagents
| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) | Role |
| This compound | 254.91 | 1.0 | 255 mg | Aryl Halide |
| Arylboronic Acid | Varies | 1.2 - 1.5 | 1.2 - 1.5 mmol | Coupling Partner |
| Pd(OAc)₂ | 224.50 | 0.02 (2 mol%) | 4.5 mg | Precatalyst |
| SPhos | 410.47 | 0.04 (4 mol%) | 16.4 mg | Ligand |
| K₃PO₄ (finely powdered) | 212.27 | 2.0 - 3.0 | 425 - 637 mg | Base |
| Anhydrous 1,4-Dioxane | - | - | 5 - 10 mL | Solvent |
Step-by-Step Procedure
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and finely powdered K₃PO₄ (2.5 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst (Pd(OAc)₂, 2 mol%) and the SPhos ligand (4 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. A small amount of water (e.g., 5-10% v/v) can sometimes be beneficial for dissolving the base but start with anhydrous conditions.
-
Reaction: Place the sealed vessel in a pre-heated oil bath or heating mantle set to 100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere if possible) and analyzing by Thin Layer Chromatography (TLC) or GC-MS. Look for the consumption of the starting aryl bromide.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and quench by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired product.[3]
Optimization & Troubleshooting
If the reaction yields are low or the reaction is sluggish, a systematic optimization of parameters is recommended.
| Parameter | Variation 1 | Variation 2 | Variation 3 | Rationale |
| Ligand | SPhos | XPhos | RuPhos | The ligand is the most critical variable for sterically hindered substrates.[6] |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ | Base strength and solubility can significantly impact the rate of transmetalation.[11] |
| Solvent | 1,4-Dioxane | Toluene | THF/H₂O (10:1) | Solvent polarity can affect catalyst activity and reagent solubility.[13] |
| Temperature | 80 °C | 100 °C | 110 °C | Higher temperatures can help overcome the activation energy for oxidative addition. |
Common Issues:
-
No Reaction: Ensure the catalyst and ligand are not degraded and that the system is truly free of oxygen. Consider a more active precatalyst or a different ligand.
-
Homocoupling of Boronic Acid: This side reaction can occur if the reaction mixture is exposed to oxygen or if Pd(II) species build up.[7] Ensure proper degassing.
-
Protodeborylation: The boronic acid can be cleaved to the corresponding arene. Using boronic pinacol esters can increase stability and prevent this side reaction.[7]
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ACS Publications. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
HZPT Blog. why use base in suzuki coupling. [Link]
-
ACS Publications. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
-
News-Medical.Net. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
PMC. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Semantic Scholar. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
HEIA-FR. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. [Link]
-
ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]
-
Beilstein Journals. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]
-
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
Wordpress. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. [Link]
-
ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]
-
PMC. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. [Link]
-
University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
-
YouTube. Suzuki cross-coupling reaction. [Link]
-
ScienceDirect. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
Sources
- 1. news-medical.net [news-medical.net]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. youtube.com [youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. blog.hzpt.com [blog.hzpt.com]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Strategic Synthesis of 6,8-Dichloroquinazoline Scaffolds
Executive Summary
This application note details the precision synthesis of 6,8-dichloroquinazoline derivatives starting from 2-Bromo-3,5-dichlorobenzonitrile . This specific starting material is a high-value pharmacophore precursor; the 6,8-dichloro substitution pattern is frequently employed in medicinal chemistry to modulate lipophilicity (logP) and block metabolic "soft spots" on the aromatic ring, enhancing the pharmacokinetic profile of kinase inhibitors and antifolates.[1]
We present two distinct synthetic workflows:
-
Route A (Discovery Mode): A Copper-Catalyzed Domino Annulation for rapid access to 2-amino/2-alkyl derivatives.[2][1]
-
Route B (Process Mode): A Metal-Free Thermal Cyclocondensation for scalable access to the quinazolin-4(3H)-one core.[2][1]
Strategic Rationale & Retrosynthesis
The starting material, This compound , possesses a unique "Push-Pull" electronic landscape.[2][1] The electron-withdrawing nitrile (-CN) at C1 and chlorine atoms at C3 and C5 significantly deplete electron density from the ring.[2]
-
Reactivity Implication: The C2-Bromine bond is highly activated toward oxidative addition (Pd/Cu cycles) and Nucleophilic Aromatic Substitution (SNAr), more so than in simple bromobenzonitriles.[1]
-
Steric Challenge: The C2 position is flanked by the nitrile and the C3-Chlorine, creating a "steric crunch" that necessitates specific ligand choices in metal-catalyzed protocols.
Reaction Pathway Decision Tree
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on the target quinazoline subclass.
Protocol A: Cu-Catalyzed Domino Annulation
Best for: Synthesizing 2-substituted-4-aminoquinazolines or 2,4-diaminoquinazolines.[2] Mechanism: A cascade sequence involving intermolecular N-arylation (Ullmann-type) followed by intramolecular nucleophilic attack on the nitrile.[2]
Materials
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Guanidine HCl (for 2-NH2) or Acetamidine HCl (for 2-Me) (1.5 equiv)
-
Catalyst: CuI (10 mol%)
-
Ligand: L-Proline (20 mol%) or 1,10-Phenanthroline (10 mol%)
-
Base: Cs₂CO₃ (2.5 equiv)
-
Solvent: DMSO or DMF (Anhydrous)[1]
Step-by-Step Procedure
-
Charge: In a glovebox or under N₂ flow, add this compound (1.0 mmol), Guanidine HCl (1.5 mmol), CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and Cs₂CO₃ (815 mg, 2.5 mmol) to a screw-cap reaction vial.
-
Solvate: Add anhydrous DMSO (3.0 mL). Seal the vial with a PTFE-lined cap.
-
Reaction: Heat the block to 80–100 °C for 12–18 hours.
-
Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO and inorganic salts.[1]
-
Note: A wash with 5% NH₄OH can help remove residual copper species (blue aqueous layer).[1]
-
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Gradient: 0-5% MeOH in DCM).
Expected Outcome: 2,4-Diamino-6,8-dichloroquinazoline.[2][1] Yield Target: 75–85%.
Protocol B: Metal-Free Thermal Cyclocondensation
Best for: Large-scale preparation of the 6,8-dichloroquinazolin-4(3H)-one core, which can be further functionalized (e.g., chlorination with POCl₃ to 4,6,8-trichloroquinazoline).[1]
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Formamide (Excess, acts as solvent and C1 source)[1]
-
Additive: Ammonia gas (bubbled) or Ammonium Acetate (1.2 equiv) - Optional to accelerate.[1]
Step-by-Step Procedure
-
Setup: Equip a round-bottom flask with a reflux condenser and a drying tube.
-
Charge: Add this compound (10 mmol) and Formamide (10 mL).
-
Reaction: Heat to 140–150 °C for 6–12 hours.
-
Mechanism:[1][3][4][5][6][7][8] The ammonia generated in situ (from formamide decomposition) displaces the activated bromine (SNAr) to form an intermediate amidine, which cyclizes onto the nitrile.[1]
-
Critical Control: Ensure temperature does not exceed 160°C to prevent extensive polymerization of formamide.[2][1]
-
-
Quench: Cool the mixture to ~80 °C and slowly add water (20 mL).
-
Isolation: Cool to 0 °C. The product, 6,8-dichloroquinazolin-4(3H)-one , typically precipitates as an off-white solid.[2][1]
-
Purification: Filter the solid, wash with cold water and EtOH. Recrystallize from DMF/EtOH if necessary.
Yield Target: 60–75%.
Analytical Validation (Self-Validating Data)[1]
When validating the synthesized 6,8-dichloro derivatives, look for these specific NMR signatures which confirm the substitution pattern is intact:
| Feature | 1H NMR Signal (DMSO-d₆) | Interpretation |
| H-5 Proton | δ 8.0 – 8.2 ppm (Doublet, J ≈ 2.5 Hz) | The proton between the C=N and C-Cl is deshielded.[2] J-coupling confirms meta-relationship with H-7.[2] |
| H-7 Proton | δ 7.8 – 8.0 ppm (Doublet, J ≈ 2.5 Hz) | The proton between the two chlorides. |
| 2-H (if 4-one) | δ 8.1 – 8.4 ppm (Singlet) | Characteristic of the pyrimidine ring proton in quinazolinones. |
| Absence of Br | No MS isotope pattern for Br | Mass spec should show Cl₂ pattern (M, M+2, M+4 in 9:6:1 ratio) but NO M+2 doublet of equal intensity characteristic of Br.[1] |
References
-
Copper-Catalyzed Synthesis: Wang, C., et al. "Copper-Catalyzed Synthesis of Quinazolines from 2-Bromobenzonitriles."[2][1] Synlett, 2010.[1] Link
-
Cascade Mechanisms: Liu, Q., et al. "Copper-Catalyzed Cascade Synthesis of Quinazolines."[1] Synlett, 2013.[1] Link
-
SNAr Reactivity: Corbett, J. W., et al. "Regioselective Nucleophilic Aromatic Substitution on 2,4-Dichloroquinazoline."[1][9] Journal of Medicinal Chemistry, 2000.[1] (General precedent for activated quinazolines).
-
Formamide Cyclization: Zhang, X., et al. "Efficient Synthesis of Quinazolin-4(3H)-ones."[1] Journal of Organic Chemistry, 2018.[1] Link
-
Biological Relevance: Ahmed, M. F., & Youns, M. "Synthesis and Biological Evaluation of a Novel Series of 6,8-dibromo-4(3H)quinazolinone Derivatives."[1][10][11] Archiv der Pharmazie, 2013.[1][10] Link (Analogous 6,8-dihalo system).[1]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. prepchem.com [prepchem.com]
- 3. A mechanistic study on guanidine-catalyzed chemical fixation of CO2 with 2-aminobenzonitrile to quinazoline-2,4(1H,3H)-dione - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Reactivity of (Vicinal) Carbonyl Compounds with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. studenttheses.uu.nl [studenttheses.uu.nl]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Recent Developments on Five-Component Reactions | MDPI [mdpi.com]
- 9. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 10. Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Hydrolysis of 2-Bromo-3,5-dichlorobenzonitrile to 2-Bromo-3,5-dichlorobenzoic acid
Introduction: The Significance of 2-Bromo-3,5-dichlorobenzoic Acid in Synthetic Chemistry
Substituted benzoic acids are pivotal building blocks in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. 2-Bromo-3,5-dichlorobenzoic acid, with its unique substitution pattern of three halogen atoms, offers multiple reactive sites for further chemical transformations. The controlled hydrolysis of its nitrile precursor, 2-Bromo-3,5-dichlorobenzonitrile, is a critical step in making this versatile intermediate readily available for research and development. This document provides a detailed guide for researchers, scientists, and drug development professionals on the efficient conversion of this compound to 2-Bromo-3,5-dichlorobenzoic acid, exploring both acid and base-catalyzed hydrolysis pathways.
Chemical Transformation Overview
The conversion of a nitrile to a carboxylic acid is a classic hydrolysis reaction that can be catalyzed by either an acid or a base. The reaction proceeds in two main stages: the initial hydration of the nitrile to form an amide intermediate, followed by the hydrolysis of the amide to the corresponding carboxylic acid and ammonia (or ammonium salt).[1]
Caption: General two-step hydrolysis of this compound.
The choice between acidic and basic conditions often depends on the stability of the starting material and product to the reaction conditions, as well as the desired workup procedure. For substrates with multiple halogen substituents, careful consideration of the reaction conditions is necessary to avoid potential side reactions, such as nucleophilic aromatic substitution, although the electron-withdrawing nature of the nitrile and other halogens generally deactivates the ring towards such reactions.
Part 1: Acid-Catalyzed Hydrolysis Protocol
Acid-catalyzed hydrolysis is a robust method for the conversion of nitriles to carboxylic acids. The reaction is typically carried out by heating the nitrile in an aqueous solution of a strong mineral acid, such as sulfuric acid or hydrochloric acid.
Mechanism of Acid-Catalyzed Hydrolysis
The mechanism involves the initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. A nucleophilic attack by water on the carbon atom, followed by deprotonation, yields the amide intermediate. Subsequent protonation of the amide carbonyl oxygen, followed by another nucleophilic attack by water, leads to a tetrahedral intermediate that collapses to form the carboxylic acid and an ammonium ion.
Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Concentration | Notes |
| This compound | C₇H₂BrCl₂N | 250.91 | - | Starting material |
| Sulfuric Acid | H₂SO₄ | 98.08 | 70-90% (w/w) | Corrosive, handle with care |
| Deionized Water | H₂O | 18.02 | - | |
| Diethyl Ether (or other suitable organic solvent) | (C₂H₅)₂O | 74.12 | - | For extraction |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | aq. | For neutralization |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | For drying |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Acid Addition: Carefully add a 70-90% aqueous solution of sulfuric acid (e.g., 10-20 volumes). Caution: The addition of water to concentrated sulfuric acid is highly exothermic. Always add acid to water if preparing a dilute solution.
-
Heating: Heat the reaction mixture to reflux (typically 120-150 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. Reaction times can vary from several hours to overnight.
-
Workup:
-
Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
The crude 2-Bromo-3,5-dichlorobenzoic acid will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.[2][3][4]
-
Dissolve the crude solid in a minimal amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Caption: Workflow for the acid-catalyzed hydrolysis of this compound.
Part 2: Base-Catalyzed Hydrolysis Protocol
Base-catalyzed hydrolysis is an alternative method that often proceeds under milder conditions than acid-catalyzed hydrolysis. It is particularly useful if the starting material or product is sensitive to strong acids.
Mechanism of Base-Catalyzed Hydrolysis
The mechanism begins with the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon, forming a hydroxy imine anion. Protonation by water yields the amide intermediate. The amide is then hydrolyzed by a second equivalent of hydroxide, which attacks the carbonyl carbon. The resulting tetrahedral intermediate collapses to form a carboxylate salt and ammonia. A final acidification step is required to obtain the free carboxylic acid.
Caption: Workflow for the base-catalyzed hydrolysis of this compound.
Data Presentation and Expected Results
The successful conversion of this compound to 2-Bromo-3,5-dichlorobenzoic acid should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.
Table of Expected Data:
| Property | This compound | 2-Bromo-3,5-dichlorobenzoic acid |
| Molecular Formula | C₇H₂BrCl₂N | C₇H₃BrCl₂O₂ |
| Molecular Weight | 250.91 g/mol | 269.91 g/mol |
| Appearance | White to off-white solid | White to off-white crystalline solid |
| Melting Point | ~95-99 °C | ~175-180 °C |
| IR (cm⁻¹) | ~2230 (C≡N stretch) | ~3000 (O-H stretch, broad), ~1700 (C=O stretch) |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons (~7.5-7.8) | Aromatic protons (~7.6-8.0), Carboxylic acid proton (>10, broad) |
| ¹³C NMR (CDCl₃, δ ppm) | ~115 (CN), Aromatic carbons | Aromatic carbons, ~170 (C=O) |
Note: The exact spectroscopic data may vary depending on the solvent and instrument used. The provided spectroscopic data for the product is based on typical values for substituted benzoic acids. [5][6][7]
Troubleshooting and Field-Proven Insights
Caption: A decision tree for troubleshooting common issues in the hydrolysis reaction.
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the concentration of the acid or base. For base-catalyzed hydrolysis, the use of a higher-boiling co-solvent like ethylene glycol can allow for higher reaction temperatures.
-
Formation of Amide Intermediate: If the amide is isolated as the major product, especially under milder basic conditions, the reaction time or temperature may need to be increased to facilitate the second hydrolysis step.
-
Purification Challenges: If recrystallization does not yield a pure product, a second recrystallization or purification by column chromatography on silica gel may be necessary. The choice of eluent for column chromatography will depend on the polarity of the impurities.
-
Safety Considerations: Both concentrated acids and bases are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform the reaction in a well-ventilated fume hood. The acidification of the basic hydrolysis reaction mixture should be done slowly and with cooling, as it is an exothermic process.
References
-
Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]
-
(PDF) Recrystallization of Impure Benzoic Acid - ResearchGate. (n.d.). Retrieved from [Link]
-
Recrystallization from water as a Method of Purification | Wyzant Ask An Expert. (2023, August 8). Retrieved from [Link]
- Purification of benzoic acid - US3235588A - Google Patents. (n.d.).
- Method for preparing 2, 6-dichlorobenzonitrile - CN103382166B - Google Patents. (n.d.).
-
Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity. (2010). Biodegradation, 21(5), 761–770. [Link]
-
HYDROLYSIS. (n.d.). Retrieved from [Link]
-
The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]
- Method for synthesizing 3,5-dichlorobenzoic acid - CN103224451B - Google Patents. (n.d.).
-
9 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
2-Bromo-5-chlorobenzoic acid - the NIST WebBook. (n.d.). Retrieved from [Link]
-
Hydrolysis of Nitriles - Organic Synthesis. (n.d.). Retrieved from [Link]
-
Base Hydrolysis of Benzonitrile - YouTube. (2016, April 7). Retrieved from [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. - Pearson. (n.d.). Retrieved from [Link]
-
Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. (n.d.). Retrieved from [Link]
-
Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PubMed. (2022, January 4). Retrieved from [Link]
-
Understanding the Synthesis and Handling of 5-Bromo-2-chlorobenzonitrile. (2025, October 15). Retrieved from [Link]
- Process for producing 2,6-dichlorobenzonitrile - EP0273317A1 - Google Patents. (n.d.).
-
The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education. (2012, March 1). Retrieved from [Link]
-
113321577 Preparation method of 5-bromo-2-chlorobenzoic acid - WIPO Patentscope. (2021, August 31). Retrieved from [Link]
-
6.6: Chemistry of Nitriles. (2025, March 5). Retrieved from [Link]
-
Synthesis of carboxylic acids by hydrolysis or deprotection - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
2-Bromo-5-chlorobenzonitrile | C7H3BrClN | CID 10330944 - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. researchgate.net [researchgate.net]
- 4. wyzant.com [wyzant.com]
- 5. rsc.org [rsc.org]
- 6. 2-Bromobenzoic acid(88-65-3) 13C NMR spectrum [chemicalbook.com]
- 7. 2-Chlorobenzoic acid(118-91-2) 1H NMR spectrum [chemicalbook.com]
Reduction of 2-Bromo-3,5-dichlorobenzonitrile to benzylamine
Application Note & Protocol
Topic: Chemoselective Reduction of 2-Bromo-3,5-dichlorobenzonitrile to (2-Bromo-3,5-dichlorophenyl)methanamine
Audience: Researchers, scientists, and drug development professionals.
Abstract
The synthesis of halogenated benzylamines is a critical step in the development of novel pharmaceutical agents and functional materials. This document provides a detailed guide for the chemoselective reduction of this compound to its corresponding benzylamine. The primary challenge in this transformation is the preservation of the carbon-halogen bonds, which are susceptible to reductive cleavage. This note outlines two robust protocols using Borane-Tetrahydrofuran (BH₃·THF) and Lithium Aluminum Hydride (LiAlH₄), with a strong emphasis on the rationale behind methodological choices to mitigate dehalogenation. We present a comparative analysis of common reduction strategies, detailed step-by-step protocols, troubleshooting guidance, and a complete workflow visualization to ensure reliable and reproducible execution.
Introduction: The Challenge of Chemoselective Reduction
The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. However, when the substrate, such as this compound, is decorated with multiple halogen substituents, the reaction becomes a significant challenge of chemoselectivity. The primary competing side reaction is hydrodehalogenation, where a C-X bond (X = Cl, Br) is cleaved and replaced with a C-H bond.
The propensity for dehalogenation during reduction is a well-documented issue, particularly in catalytic hydrogenation.[1] The reactivity of aryl halides towards reductive cleavage generally follows the trend C-I > C-Br > C-Cl > C-F. In our substrate, the C-Br bond is the most susceptible to cleavage. Therefore, the selection of an appropriate reducing agent and the fine-tuning of reaction conditions are paramount to selectively transform the nitrile group while preserving the integrity of the aromatic halogenation pattern.
Rationale for Reagent Selection
Several classes of reagents can be employed for nitrile reduction. The choice must balance reactivity towards the nitrile with minimal interaction with the aryl halides.
| Reduction Method | Reagent(s) | Advantages | Disadvantages & Rationale for Use/Avoidance |
| Borane Reduction | BH₃·THF, BH₃·SMe₂ | Excellent chemoselectivity; does not typically reduce aryl halides.[2][3] High yields and clean reactions are common. | Moisture-sensitive; requires an acidic workup to hydrolyze the intermediate amine-borane complex. (Recommended Method) |
| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Highly reactive and efficient for nitrile reduction.[4][5] | Can cause dehalogenation, especially at elevated temperatures.[6] Requires strict temperature control and a careful quenching procedure. (Alternative Method) |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | Milder and safer than LiAlH₄; less likely to cause dehalogenation. | Generally unreactive towards nitriles unless used with a catalyst (e.g., CoCl₂) or at high temperatures, which can introduce other side reactions.[7][8] |
| Catalytic Hydrogenation | H₂, Raney Ni, Pd/C, PtO₂ | Economical for large-scale synthesis; uses hydrogen gas as the reductant.[8] | High risk of dehalogenation, particularly for aryl bromides.[1] Finding a catalyst with sufficient selectivity is a significant challenge. |
| Hydrosilylation | Hydrosilanes + Boron Catalyst (e.g., B(C₆F₅)₃) | Metal-free and often proceeds under mild conditions with good functional group tolerance.[9][10] | Requires specialized silanes and catalysts; may be less cost-effective for initial screening. |
Based on this analysis, Borane-Tetrahydrofuran (BH₃·THF) is the recommended reagent for its superior chemoselectivity. Lithium Aluminum Hydride (LiAlH₄) is presented as a viable, albeit more challenging, alternative that requires stringent control of reaction parameters.
Experimental Workflow Overview
The overall process involves the controlled reduction of the nitrile, followed by a carefully planned workup to quench excess reagent, hydrolyze intermediates, and isolate the final product.
Caption: General workflow for the reduction of this compound.
Detailed Experimental Protocols
Protocol 1: Borane-Tetrahydrofuran (BH₃·THF) Reduction (Recommended)
This protocol leverages the high chemoselectivity of borane, minimizing the risk of dehalogenation.
Materials and Reagents:
| Reagent | Formula | M.W. | Amount (10 mmol scale) | Molar Eq. |
| This compound | C₇H₂BrCl₂N | 262.91 | 2.63 g | 1.0 |
| Borane-THF complex | BH₃·THF | - | 30 mL (1.0 M solution) | 3.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |
| Methanol (MeOH) | CH₄O | 32.04 | ~20 mL | - |
| Hydrochloric Acid (3M aq.) | HCl | 36.46 | ~50 mL | - |
| Sodium Hydroxide (6M aq.) | NaOH | 40.00 | As needed | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~150 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Step-by-Step Methodology:
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (2.63 g, 10.0 mmol).
-
Dissolution: Add 50 mL of anhydrous THF to the flask and stir until the starting material is fully dissolved.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add the 1.0 M solution of BH₃·THF (30 mL, 30.0 mmol) dropwise via a syringe or dropping funnel over 30 minutes. Maintain the internal temperature below 5 °C.
-
Causality Note: The nitrile and borane form a stable adduct. The reduction proceeds through this intermediate. Slow addition is crucial to control the exothermic reaction.
-
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is consumed.
-
Quenching: Cool the mixture back to 0 °C and slowly add methanol (~20 mL) dropwise to quench the excess borane. Vigorous hydrogen evolution will be observed.
-
Safety Note: Perform this step in a well-ventilated fume hood.
-
-
Hydrolysis: Add 3M HCl (50 mL) and heat the mixture to reflux for 1 hour to hydrolyze the amine-borane complex.
-
Basification: Cool the mixture to room temperature and then to 0 °C in an ice bath. Carefully basify the solution by adding 6M NaOH until the pH is >12.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzylamine.
-
Purification: Purify the crude product by silica gel column chromatography to obtain (2-Bromo-3,5-dichlorophenyl)methanamine as a pure compound.
Protocol 2: Lithium Aluminum Hydride (LiAlH₄) Reduction (Alternative)
This protocol is effective but requires strict temperature control to prevent dehalogenation.
Materials and Reagents:
| Reagent | Formula | M.W. | Amount (10 mmol scale) | Molar Eq. |
| This compound | C₇H₂BrCl₂N | 262.91 | 2.63 g | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | 37.95 | 0.76 g | 2.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 70 mL | - |
| Water (H₂O) | H₂O | 18.02 | 0.76 mL | - |
| Sodium Hydroxide (15% w/v aq.) | NaOH | 40.00 | 0.76 mL | - |
| Water (H₂O) | H₂O | 18.02 | 2.28 mL | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~100 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Step-by-Step Methodology:
-
Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add LiAlH₄ powder (0.76 g, 20.0 mmol) and 50 mL of anhydrous THF.
-
Cooling: Cool the LiAlH₄ suspension to 0 °C in an ice-water bath.
-
Substrate Addition: Dissolve this compound (2.63 g, 10.0 mmol) in 20 mL of anhydrous THF and add this solution dropwise to the stirred LiAlH₄ suspension over 30 minutes.
-
Causality Note: Adding the substrate to the hydride (reverse addition) can sometimes help control the exotherm and improve selectivity.
-
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction by TLC. Avoid prolonged reaction times to minimize dehalogenation.
-
Quenching (Fieser Workup): Cool the reaction mixture to 0 °C and quench with extreme caution by the sequential, dropwise addition of:
-
i. 0.76 mL of water
-
ii. 0.76 mL of 15% NaOH solution
-
iii. 2.28 mL of water
-
Safety Note: LiAlH₄ reacts violently with water. This workup is designed to produce a granular, easily filterable aluminum salt precipitate.[5]
-
-
Filtration: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.
-
Drying and Concentration: Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reducing agent; low reaction temperature or time. | Add additional reducing agent (0.2-0.5 eq). Increase reaction time or allow to stir at a slightly elevated temperature (e.g., 40 °C for the borane method). |
| Significant Dehalogenation | Reaction temperature too high (especially for LiAlH₄); prolonged reaction time. | Maintain strict temperature control at 0 °C. Reduce reaction time. Switch to the more selective borane (BH₃·THF) protocol. |
| Formation of Secondary Amine | Not typically an issue with borane or LiAlH₄ under these conditions, but can occur in catalytic hydrogenation. | Ensure complete conversion of the nitrile. The primary amine product can react with intermediate imines. |
| Difficult Workup (Emulsion) | Formation of fine aluminum or boron salts. | Add a small amount of brine during extraction. For the LiAlH₄ workup, ensure the Fieser quench ratios are followed precisely. |
| Low Isolated Yield | Product loss during aqueous workup (amine protonation); incomplete extraction. | Ensure the aqueous layer is strongly basic (pH > 12) before extraction. Perform more extractions (e.g., 4-5 times). |
Visualization of Reaction
Caption: Chemoselective reduction of the nitrile to a primary amine.
References
-
B–N/B–H Transborylation: borane-catalysed nitrile hydroboration . Royal Society of Chemistry. Available at: [Link]
-
Boron-Catalyzed Silylative Reduction of Nitriles in Accessing Primary Amines and Imines . ACS Publications. Available at: [Link]
-
Selective reduction of carbon-halogen bonds . Royal Society of Chemistry. Available at: [Link]
-
Frustrated Lewis Pair‐Catalyzed Hydroboration of Nitriles . ResearchGate. Available at: [Link]
-
Reduction of Organic Compounds by Lithium Aluminum Hydride. III. Halides, Quinones, Miscellaneous Nitrogen Compounds . ACS Publications. Available at: [Link]
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL . Chemistry Steps. Available at: [Link]
-
Reactions of Nitriles . Chemistry Steps. Available at: [Link]
-
Substituent effects on the reactivity of selected amine-boranes . TCU Digital Repository. Available at: [Link]
-
In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines . ResearchGate. Available at: [Link]
-
Nitrile to Amine (LiAlH4 or LAH reduction) . Organic Synthesis. Available at: [Link]
-
Reduction of Nitriles using LiAlH4 to amines . University of Calgary. Available at: [Link]
-
Nitrile reduction . Wikipedia. Available at: [Link]
-
General Procedure for Amine Synthesis . Royal Society of Chemistry. Available at: [Link]
-
General Procedure for Decarboxylative Bromination . Royal Society of Chemistry. Available at: [Link]
-
Chemoselective Silylative Reduction of Conjugated Nitriles under Metal-Free Catalytic Conditions . PubMed. Available at: [Link]
-
Electroorganic synthesis of nitriles . Royal Society of Chemistry. Available at: [Link]
-
Amine synthesis by nitrile reduction . Organic Chemistry Portal. Available at: [Link]
- Catalytic hydrogenation of nitriles. Google Patents.
-
Photocatalytic reduction of benzonitrile to benzylamine . Royal Society of Chemistry. Available at: [Link]
-
Convert Bromo benzene into Benzylamine . Filo. Available at: [Link]
-
Gram-scale synthesis of benzylamine from benzonitrile . ResearchGate. Available at: [Link]
- Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene. Wellesley College.
- Process for the preparation of 1-bromo-3,5-dichlorobenzene. Google Patents.
-
dibromoacetonitrile . Organic Syntheses. Available at: [Link]
-
Deaminative coupling of benzylamines and arylboronic acids . ETH Zurich Research Collection. Available at: [Link]
-
Study on Catalytic Hydrogenation of P-Chloronitrobenzene by CTAB-Pd Nanoparticles . Journal of Environmental Science. Available at: [Link]
- PROCESS FOR MANUFACTURING 1-BROMO-3,5-DICHLOROBENZENE. Google Patents.
- Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile. Google Patents.
-
Catalytic Hydrogenation Reaction . AZoM. Available at: [Link]
-
Catalytic Hydrogenation and Dehydrogenation Reactions . MDPI. Available at: [Link]
-
The reductive decyanation reaction: an overview and recent developments . Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of 2-Bromo-6-Alkylaminopyridines . Georgia Southern University. Available at: [Link]
- Process for the preparation of benzylamine salts. Google Patents.
-
Synthesis of STEP A: 2-Bromo-5,6-dichloronitropyrazine . PrepChem.com. Available at: [Link]
- Process for preparing 1-bromo-3,5-dichlorobenzene. Google Patents.
Sources
- 1. WO2015071230A1 - Catalytic hydrogenation of nitriles - Google Patents [patents.google.com]
- 2. B–N/B–H Transborylation: borane-catalysed nitrile hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [repository.tcu.edu]
- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemoselective Silylative Reduction of Conjugated Nitriles under Metal-Free Catalytic Conditions: β-Silyl Amines and Enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chemoselective Grignard Reagent Formation from 2-Bromo-3,5-dichlorobenzonitrile
Abstract
The synthesis of highly functionalized organometallic reagents is a cornerstone of modern drug discovery and development. Arylmagnesium halides, or Grignard reagents, are particularly valuable for forming new carbon-carbon bonds. However, their preparation is often hampered by the presence of sensitive or reactive functional groups on the aromatic scaffold. This application note details a robust and chemoselective protocol for the formation of a Grignard reagent from 2-Bromo-3,5-dichlorobenzonitrile, a substrate that presents significant challenges due to the presence of an electrophilic nitrile group and multiple halogen atoms. By leveraging a modern halogen-magnesium exchange strategy with a "Turbo-Grignard" reagent, i-PrMgCl·LiCl, these challenges are overcome, enabling the efficient generation of the desired functionalized nucleophile under mild conditions.
Introduction: The Challenge of Functional Group Tolerance
Grignard reagents are traditionally prepared by the direct insertion of magnesium metal into an organohalide bond. While effective for simple substrates, this classical approach is often incompatible with molecules bearing sensitive functional groups. In the case of this compound, two primary challenges prevent successful Grignard formation via classical methods:
-
Nitrile Group Incompatibility: The nitrile (-C≡N) group is highly electrophilic. A newly formed Grignard reagent, being a potent nucleophile, will readily attack the nitrile of an unreacted starting material molecule, leading to undesired side products and consumption of the desired reagent.[1][2][3][4]
-
Chemoselectivity of Halogens: The molecule contains both bromine and chlorine atoms. The carbon-bromine bond is weaker and more reactive than the carbon-chlorine bonds, providing a basis for selectivity. However, harsh conditions required for classical magnesium insertion could lead to a loss of this selectivity.
Modern synthetic methods have been developed to address these limitations, enabling the preparation of polyfunctional organometallics with unprecedented efficiency and functional group tolerance.[5][6] The most effective of these for the title compound is the halogen-magnesium exchange.
The Solution: LiCl-Mediated Halogen-Magnesium Exchange
Instead of using magnesium metal, a pre-formed, highly active Grignard reagent can be used to perform a halogen-metal exchange. The breakthrough work by Knochel and coworkers demonstrated that the addition of lithium chloride (LiCl) to i-PrMgCl dramatically accelerates the rate of Br/Mg exchange.[7][8][9] This complex, often called a "Turbo-Grignard" reagent, offers several key advantages:
-
Enhanced Reactivity: LiCl breaks down the polymeric aggregates of the Grignard reagent, leading to more reactive monomeric species.[7][10] This allows the exchange to occur at very low temperatures.[8]
-
High Functional Group Tolerance: The mild, low-temperature conditions (-15 °C to room temperature) are compatible with sensitive functional groups, including esters, amides, and, critically, nitriles.[6][9][11]
-
Excellent Chemoselectivity: The exchange is highly selective for aryl bromides over aryl chlorides, leaving the C-Cl bonds in this compound untouched.[8]
Mechanism of Action
The reaction proceeds via a Br/Mg exchange between the starting aryl bromide and the i-PrMgCl·LiCl complex. The enhanced reactivity imparted by LiCl facilitates the rapid and clean formation of the desired arylmagnesium species at low temperatures, preventing side reactions with the nitrile group.
Caption: Mechanism of the LiCl-mediated Br/Mg exchange.
Detailed Experimental Protocol
This protocol describes the in situ generation of 2-cyano-4,6-dichlorophenylmagnesium chloride-lithium chloride and its subsequent trapping with an electrophile (benzaldehyde) to validate its formation.
Safety Precaution: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All operations must be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.
Reagents and Equipment
| Reagent/Equipment | Details |
| This compound | Substrate |
| i-PrMgCl·LiCl Solution | 1.3 M in THF ("Turbo Grignard") |
| Anhydrous Tetrahydrofuran (THF) | Solvent |
| Benzaldehyde | Electrophile (for trapping) |
| Saturated aq. NH₄Cl | Quenching solution |
| Ethyl Acetate | Extraction solvent |
| Anhydrous MgSO₄ | Drying agent |
| Schlenk flask / 3-neck flask | Reaction vessel |
| Magnetic stirrer and stir bar | |
| Syringes and needles | For reagent transfer |
| Inert gas line (Ar or N₂) |
Step-by-Step Procedure
-
Preparation:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool under a stream of inert gas.
-
To a 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the substrate in anhydrous THF (approx. 0.5 M final concentration).
-
-
Grignard Formation (Halogen-Metal Exchange):
-
Cool the flask to -15 °C using an appropriate cooling bath (e.g., salt-ice-acetone).
-
Slowly add the i-PrMgCl·LiCl solution (1.05 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -10 °C.
-
After the addition is complete, stir the resulting solution at -15 °C for an additional 30 minutes. The reaction mixture should be a homogenous solution.
-
-
Validation: Trapping with an Electrophile:
-
While maintaining the temperature at -15 °C, add freshly distilled benzaldehyde (1.1 eq) dropwise to the newly formed Grignard solution.
-
After the addition, allow the reaction to slowly warm to room temperature and stir for 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product (a diarylmethanol derivative) can be purified by column chromatography on silica gel.
-
Experimental Workflow and Data
The overall process can be visualized as a three-stage workflow: Preparation, Exchange, and Functionalization.
Caption: Experimental workflow for Grignard formation and validation.
Table of Key Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Stoichiometry | ||
| Substrate | 1.0 eq | Limiting reagent |
| i-PrMgCl·LiCl | 1.05 - 1.1 eq | A slight excess ensures complete conversion. |
| Electrophile | 1.1 - 1.2 eq | Ensures complete trapping of the generated Grignard. |
| Temperature | ||
| Exchange Reaction | -15 °C to 0 °C | Critical for suppressing side reactions with the nitrile. |
| Electrophile Addition | -15 °C | Maintains control over the exothermic addition reaction. |
| Time | ||
| Exchange Reaction | 30 - 60 min | Typically sufficient for complete exchange.[7] |
| Electrophile Reaction | 2 - 4 hours | Allows the reaction to proceed to completion. |
Conclusion
The use of i-PrMgCl·LiCl provides a highly efficient, chemoselective, and reliable method for preparing the Grignard reagent of this compound. This "Turbo-Grignard" protocol successfully navigates the challenges of functional group incompatibility and halogen selectivity that render classical methods ineffective. By operating at low temperatures, the integrity of the sensitive nitrile group is preserved, and the Br/Mg exchange occurs exclusively at the more reactive C-Br bond. This approach opens the door for the synthesis of complex, polyfunctional building blocks essential for pharmaceutical and materials science research.
References
-
Delacroix, T., Bérillon, L., Cahiez, G., & Knochel, P. (2000). A convenient method enables the preparation of arylmagnesium reagents bearing an ortho-chloromethyl group. Journal of Organic Chemistry, 65, 8108-8110.
-
Dohle, W., Lindsay, D. M., & Knochel, P. (2001). Preparation and Reactions of Functionalized Arylmagnesium Reagents. Synlett, 2001(12), 1948-1952.
-
Knochel, P., et al. (2001). Preparation and reactions of functionalized arylmagnesium reagents. Pure and Applied Chemistry, 73(12), 1949-1956.
-
Sapountzis, I., & Knochel, P. (2002). Direct preparation of polyfunctional amino-substituted arylmagnesium reagents via an iodine–magnesium exchange reaction. Chemical Communications, (20), 2370-2371.
-
Knochel, P., et al. (2011). Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis. Beilstein Journal of Organic Chemistry, 7, 1205-1219.
-
Reddit. (2022). can someone explain or give the name of this mechanism? r/OrganicChemistry.
-
Wikipedia. Isopropylmagnesium chloride.
-
Parra-Cadenas, B., et al. (2024). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Chemical Science, 15(12), 4476-4485.
-
Chem-Station. (2015). Knochel-Hauser Base. Chem-Station International Edition.
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336.
-
MilliporeSigma. Selective Metalation and Additions.
-
MilliporeSigma. Isopropylmagnesium chloride lithium chloride complex solution 1.3 M in THF.
-
Jia, Z., & Wang, D. (2014). Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey. Chemical Communications, 50(81), 11956-11967.
-
Barl, N. M., Werner, V., & Sämann, C. (2014). The Halogen/Magnesium-Exchange Using iPrMgCl·LiCl and Related Exchange Reagents. Heterocycles, 88(2), 827-844.
-
Master Organic Chemistry. (2023). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
-
The Journal of Organic Chemistry. (2024). C1 Functionalization of β-Carboline via Knochel–Hauser Base-Directed Metalation and Negishi Coupling.
-
ResearchGate. (2014). The halogen/magnesium-exchange using iPrMgCl•LiCl and related exchange reagents.
-
Berton, M., et al. (2020). Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides. Beilstein Journal of Organic Chemistry, 16, 1346-1355.
-
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles.
-
Organic Chemistry Tutor. Grignard Reaction of Nitriles.
-
Chemistry Steps. (2020). The Mechanism of Grignard and Organolithium Reactions with Nitriles.
-
Knochel, P., et al. (2014). The Halogen/Magnesium-Exchange Using iPrMgCl·LiCl and Related Exchange Reagents. Heterocycles, 88(2), 827.
-
Vapourtec. (2019). Organomagnesiums On-demand.
-
University Course Material. Experiment 25 – The Grignard Reaction.
-
Knochel, P., et al. (2006). Minimization of Side Reactions in Bromine Magnesium Exchanges with i-PrMgCl/LiCl and s-BuMgCl/LiCl Mixtures. Organic Process Research & Development, 10(4), 825-831.
-
Organic Chemistry Portal. Grignard Reaction.
-
The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube.
-
Organic Syntheses. (1998). 6-CHLORO-1-HEXENE. Organic Syntheses, 75, 1.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Sci-Hub. The Halogen/Magnesium-Exchange Using iPrMgCl·LiCl and Related Exchange Reagents / HETEROCYCLES, 2014 [sci-hub.box]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving SNAr Reaction Yields at the 4-Position of Benzonitriles
Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the yield of SNAr reactions, specifically at the 4-position of benzonitriles. Here, we will delve into common challenges and provide in-depth, evidence-based solutions to troubleshoot and enhance your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My SNAr reaction is showing low to no conversion. What are the primary factors I should investigate?
Low conversion is a frequent hurdle in SNAr reactions. The issue often stems from one or more of the following core principles of the reaction mechanism.
1. Insufficient Aromatic Ring Activation:
The cornerstone of a successful SNAr reaction is a sufficiently electron-deficient aromatic ring. The nitrile group (-CN) at the 1-position is a moderately strong electron-withdrawing group (EWG), which activates the ring for nucleophilic attack. However, for optimal reactivity at the 4-position, the presence of additional strong EWGs, particularly at the ortho or para positions relative to the leaving group, is crucial.[1][2][3][4] These groups stabilize the negatively charged intermediate, known as the Meisenheimer complex, through resonance.[2]
-
Troubleshooting Steps:
-
Assess Your Substrate: If your benzonitrile substrate only contains the nitrile group and a leaving group at the 4-position, consider if the addition of another EWG (e.g., a nitro group, -NO2) at the 2- or 6-position is synthetically feasible.
-
Alternative Substrates: If modifying the existing substrate is not an option, explore using a more activated benzonitrile derivative for your synthesis.
-
2. The Nature of the Leaving Group:
Contrary to SN1 and SN2 reactions, the leaving group ability in SNAr reactions often follows the trend: F > Cl > Br > I.[1][5][6] This is because the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group.[2][5] The high electronegativity of fluorine powerfully withdraws electron density from the ring, making the carbon atom at the 4-position more electrophilic and susceptible to attack.[6][7]
-
Troubleshooting Steps:
-
Switch to Fluoride: If you are using a chloro-, bromo-, or iodo-benzonitrile and experiencing low yield, switching to the corresponding 4-fluorobenzonitrile can significantly increase the reaction rate and yield.[1]
-
3. Nucleophile Strength and Concentration:
The nucleophile must be strong enough to attack the electron-deficient ring.
-
Troubleshooting Steps:
-
Increase Nucleophilicity: If using a neutral nucleophile like an alcohol or amine, consider deprotonating it with a suitable base to generate the more nucleophilic alkoxide or amide.[1][8] For instance, using sodium hydride (NaH) to form an alkoxide from an alcohol is a common strategy.[1][8]
-
Concentration: Ensure you are using an adequate concentration of your nucleophile. In some cases, using a slight excess of the nucleophile can drive the reaction to completion. However, be cautious of potential side reactions.
-
4. Reaction Conditions: Solvent and Temperature:
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally the best choice for SNAr reactions.[1][9] These solvents effectively solvate the cation of the nucleophile's salt, leaving the anionic nucleophile "naked" and more reactive.[1] Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.[1][9]
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition and side products.[1] It is crucial to find the optimal temperature for your specific reaction.
Question 2: I'm observing multiple unexpected spots on my TLC, suggesting side reactions. What are the likely culprits and how can I mitigate them?
The formation of byproducts is a common challenge. Here are some frequent side reactions and strategies to minimize them:
1. Attack at the Nitrile Group:
The nitrile group itself can be susceptible to nucleophilic attack, especially with strong nucleophiles like alkoxides. This can lead to the formation of imidates or other derivatives.[10][11] In the reaction of 4-nitrobenzonitrile with sodium methoxide, it has been shown that the initial attack may occur at the nitrile carbon.[10][11]
-
Mitigation Strategies:
-
Control Stoichiometry: Use a carefully controlled amount of the nucleophile, avoiding a large excess.
-
Temperature Control: Running the reaction at a lower temperature may favor the desired SNAr pathway over attack at the nitrile.
-
Protecting Groups: In complex syntheses, temporarily protecting the nitrile group might be a viable, albeit more synthetically demanding, option.
-
2. Hydrolysis:
Water present in the reaction mixture can act as a nucleophile, leading to the hydrolysis of the starting material or the desired product, especially at elevated temperatures.[1]
-
Mitigation Strategies:
3. Benzyne Formation:
Under very harsh conditions with extremely strong bases (like sodium amide, NaNH2), an elimination-addition mechanism via a "benzyne" intermediate can occur, leading to a mixture of products. This is generally less of a concern with the activated benzonitrile systems typically used in SNAr but is a possibility to consider if unusual isomers are observed.
-
Mitigation Strategies:
Experimental Protocols & Data Presentation
Protocol 1: General Procedure for a Typical SNAr Reaction with an Amine Nucleophile
This protocol outlines a general method for the reaction of a 4-halobenzonitrile with an amine.
Materials:
-
4-Halobenzonitrile (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃ or Et₃N, 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF)
-
Round-bottom flask with stir bar
-
Condenser and inert gas setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 4-halobenzonitrile and the base.[1]
-
Add the anhydrous polar aprotic solvent and stir to dissolve the solids.
-
Add the amine nucleophile to the reaction mixture.[1]
-
Heat the reaction to the desired temperature (typically between 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).[1]
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate) three times.[8]
-
Combine the organic layers and wash with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.
Table 1: Troubleshooting Guide for Low SNAr Yield
| Symptom | Potential Cause | Suggested Solution |
| No or minimal product formation | Insufficient ring activation | Use a benzonitrile with an additional electron-withdrawing group ortho or para to the leaving group.[1] |
| Poor leaving group | Switch to a 4-fluorobenzonitrile substrate.[1][6] | |
| Weak nucleophile | If using a neutral nucleophile, deprotonate with a suitable base (e.g., NaH for alcohols).[1][8] | |
| Inappropriate solvent | Use a polar aprotic solvent like DMSO or DMF.[1][9] | |
| Reaction starts but does not go to completion | Insufficient temperature | Gradually increase the reaction temperature, monitoring for decomposition. |
| Reversible reaction | Use a slight excess of the nucleophile to drive the equilibrium forward. | |
| Multiple products observed | Side reaction at nitrile | Use stoichiometric amounts of the nucleophile and consider lowering the temperature.[10][11] |
| Hydrolysis | Ensure strictly anhydrous conditions.[1][12] |
Visualizing the SNAr Mechanism and Troubleshooting
A clear understanding of the reaction pathway and a logical approach to problem-solving are essential for success.
Caption: The two-step addition-elimination mechanism of an SNAr reaction.
Caption: A logical workflow for troubleshooting low-yielding SNAr reactions.
Advanced Topic: The Role of Phase-Transfer Catalysis (PTC)
For reactions involving a solid inorganic base (like K₂CO₃) and an organic substrate in a non-polar solvent, the reactants exist in different phases, leading to slow reaction rates. Phase-transfer catalysis can be a powerful tool to overcome this.[14] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) or a crown ether, transports the anionic nucleophile from the solid or aqueous phase into the organic phase where the benzonitrile is dissolved, thereby accelerating the reaction.[14][15] This technique can offer milder reaction conditions and improved yields.[15]
References
-
Ma, Y. Solvent Molecules Play a Role in an SNAr Reaction. ChemRxiv. Available from: [Link]
-
Fleming, F. F., et al. Interrupted SNAr-Alkylation Dearomatization. PMC. Available from: [Link]
-
Anhydrous Conditions. Sciencemadness Discussion Board. Available from: [Link]
-
Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile. WuXi Biology. Available from: [Link]
-
Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Available from: [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. Available from: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]
-
Nucleophilic Aromatic Substitution. Available from: [Link]
-
SNAr Reaction in Other Common Molecular Solvents. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. Available from: [Link]
-
Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish. ACS Publications. Available from: [Link]
-
Industrial Phase-Transfer Catalysis. Available from: [Link]
-
The mechanism of SNAr reaction. ResearchGate. Available from: [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. Available from: [Link]
-
SNAr reaction scope & limitations. YouTube. Available from: [Link]
-
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. Available from: [Link]
-
SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. Royal Society of Chemistry. Available from: [Link]
-
Reactivity – Effect of Substrate Structure, Leaving Group and Attacking Nucleophile. Dalal Institute. Available from: [Link]
-
Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC. Available from: [Link]
-
Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. NIH. Available from: [Link]
-
Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. PubMed. Available from: [Link]
-
SNAr Comparative Reaction. gChem. Available from: [Link]
-
SNAr troubleshooting. Reddit. Available from: [Link]
-
Concerted nucleophilic aromatic substitutions. Harvard DASH. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. m.youtube.com [m.youtube.com]
- 7. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. users.wfu.edu [users.wfu.edu]
- 10. Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. wuxibiology.com [wuxibiology.com]
- 12. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Phase Transfer Catalysts | TCI Deutschland GmbH [tcichemicals.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Bromo-3,5-dichlorobenzonitrile
Welcome to the dedicated technical support guide for the purification of 2-Bromo-3,5-dichlorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals who encounter the common yet critical challenge of isolating the target molecule from complex isomeric mixtures. As specialists in synthetic and medicinal chemistry, we understand that the purity of your starting materials and intermediates is paramount to the success of your research. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you achieve the desired purity for your compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the purification challenges and strategies associated with this compound.
Q1: What are the likely isomeric impurities in a synthesis of this compound?
A1: The identity and prevalence of isomeric impurities are intrinsically linked to the synthetic route employed. During electrophilic aromatic substitution reactions, such as the bromination of a dichlorobenzonitrile precursor, the directing effects of the chloro and cyano groups can lead to the formation of several regioisomers. The most common isomers encountered are those where the bromine atom is positioned differently on the aromatic ring. For instance, 4-Bromo-3,5-dichlorobenzonitrile is a known and commercially available isomer that may arise as a byproduct[1][2]. Other potential impurities could include isomers from incomplete halogenation or from the use of impure starting materials, such as isomeric dichlorobenzenes that carry through the synthetic sequence[3].
Q2: What are the primary methods for purifying this compound?
A2: For solid organic compounds like this compound, the two most effective and widely used purification techniques are recrystallization and flash column chromatography .
-
Recrystallization is an excellent choice for removing small amounts of impurities, especially if the impurities have significantly different solubility profiles from the desired product. It is often the most scalable and economical method.
-
Flash Column Chromatography is the preferred method for separating mixtures with closely related components, such as regioisomers, that are difficult to separate by recrystallization[4][5]. It offers higher resolution by exploiting differences in polarity.
Q3: How can I reliably assess the purity of my sample and identify isomers?
A3: A multi-faceted analytical approach is essential for accurately determining purity and confirming the identity of your compound.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A well-developed reversed-phase HPLC method can separate isomers and provide precise percentages of the main component and impurities[5][6].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural confirmation. Each isomer will exhibit a unique pattern of chemical shifts and coupling constants in the aromatic region, allowing for unambiguous identification[5][7].
-
Melting Point Analysis: A sharp melting point range that matches the literature value is a strong indicator of high purity. Impurities typically cause a depression and broadening of the melting point range[8].
-
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative tool used to get a quick snapshot of purity and to determine the optimal solvent system for column chromatography[4][5]. A single, well-defined spot is indicative of a pure compound.
Q4: What are the key safety precautions when handling halogenated benzonitriles?
A4: Halogenated aromatic compounds, including this compound, should be handled with care. While specific toxicity data may be limited, it is prudent to treat them as potentially harmful. GHS classifications for similar compounds indicate potential hazards such as being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation[9]. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent skin contact. Refer to the Safety Data Sheet (SDS) for detailed handling and emergency information.
Section 2: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique, but its success hinges on precise execution and an appropriate choice of solvent. This guide addresses common issues encountered during the process.
Q1: My compound won't crystallize out of solution upon cooling. What should I do?
A1: This is a common issue that typically points to one of two problems: either the solution is not supersaturated, or the nucleation process is inhibited.
-
Problem: Too much solvent was used. The principle of recrystallization relies on dissolving the compound in a minimum amount of hot solvent[10][11].
-
Solution: Gently heat the solution to boil off some of the solvent. Continue until you observe slight turbidity (cloudiness), then add a few drops of hot solvent to redissolve it before allowing it to cool again.
-
-
Problem: Nucleation is not occurring. Crystal growth requires a "seed" to start the process.
-
Solution 1 (Seeding): Add a tiny crystal of the pure compound to the cooled solution. This provides a template for crystallization.
-
Solution 2 (Scratching): Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Solution 3 (Drastic Cooling): Once the solution has cooled slowly to room temperature, place it in an ice-water bath to further decrease the compound's solubility[12].
-
Q2: The purity of my material has not improved significantly after recrystallization. Why?
A2: This indicates that the impurities are being incorporated into the crystal lattice along with your product.
-
Problem: The solution was cooled too quickly. Rapid cooling traps impurities within the growing crystals[12].
-
Solution: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Insulating the flask with glass wool can help. Once it has reached room temperature, it can then be moved to an ice bath to maximize yield.
-
-
Problem: The chosen solvent is not optimal. An ideal solvent should dissolve the impurities well at all temperatures or not at all, while dissolving the target compound well only when hot[10].
-
Solution: Re-evaluate your solvent choice. You may need to perform solubility tests with a range of solvents or consider a mixed-solvent system. For example, dissolve the compound in a "good" solvent (like ethanol or ethyl acetate) and then add a "bad" solvent (like water or hexanes) dropwise until the solution becomes cloudy[11].
-
Q3: I'm getting an oil instead of crystals. How can I fix this?
A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is too highly supersaturated.
-
Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to reduce the saturation level, then allow it to cool slowly again.
-
Solution 2: Try a lower-boiling point solvent.
-
Solution 3: If using a mixed-solvent system, add more of the "good" solvent to the hot solution before cooling.
Q4: How do I choose the right solvent system for recrystallization?
A4: The selection process is guided by the principle "like dissolves like." Since this compound has both polar (nitrile) and non-polar (halophenyl) features, solvents of intermediate polarity or mixed solvent systems are often effective.
| Solvent/System | Polarity | Rationale & Typical Use |
| Ethanol or Isopropanol | Polar Protic | Often a good starting point. The compound should be soluble when hot and less soluble when cold. |
| Ethyl Acetate | Polar Aprotic | Can be effective, but may be too good of a solvent, leading to lower recovery. |
| Toluene | Non-polar | May be useful if impurities are highly polar. |
| Ethanol/Water | Mixed | Dissolve in hot ethanol (good solvent), then add hot water (bad solvent) until turbidity persists. A powerful technique for many organic solids.[11] |
| Ethyl Acetate/Hexanes | Mixed | Dissolve in a minimum of hot ethyl acetate, then add hexanes until the solution turns cloudy.[5] |
Section 3: Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography offers superior separation for challenging isomer mixtures but requires careful setup and execution.
Q1: My isomers are not separating on the column (co-elution). What adjustments can I make?
A1: Poor separation (low resolution) is typically due to an inappropriate mobile phase polarity.
-
Problem: The eluent is too polar. A highly polar mobile phase will move all components, including your isomers, down the column too quickly, preventing effective separation.
-
Solution: Decrease the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of hexane. The goal, determined by TLC, is to have the target compound's Rf value around 0.2-0.4 for good separation[5].
-
-
Problem: The isomers have very similar polarities.
-
Solution 1 (Solvent System Change): Switch to a different solvent system. For example, replacing ethyl acetate with dichloromethane might alter the specific interactions with the silica gel and improve separation.
-
Solution 2 (Gradient Elution): Start with a very non-polar eluent and gradually increase the polarity over the course of the separation. This can help resolve closely eluting spots.
-
Q2: My product is taking too long to elute or is not coming off the column. What's wrong?
A2: This is the opposite problem: the eluent is not polar enough to move the compound effectively.
-
Solution: Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, this means carefully increasing the percentage of ethyl acetate. If the compound is still not eluting, a small amount (0.5-1%) of methanol can be added to a solvent like dichloromethane to dramatically increase polarity, though this should be done with caution as it can dissolve some of the silica gel.
Q3: My yield is very low after column chromatography. Where did my product go?
A3: Product loss on a column can happen for several reasons.
-
Problem: Irreversible adsorption. Highly polar or reactive compounds can sometimes bind irreversibly to the acidic silica gel.
-
Solution: While less common for this compound, deactivating the silica gel with a small amount of triethylamine (~1%) in the eluent can mitigate this for basic compounds. For this neutral compound, ensuring efficient elution is the best strategy.
-
-
Problem: Product streaking and band broadening. Poor column packing can lead to very broad elution bands, resulting in many mixed fractions that are difficult to combine for a good yield.
-
Solution: Ensure the column is packed uniformly without cracks or air bubbles. Apply the sample in a highly concentrated solution using the minimum possible volume of solvent to create a narrow starting band.
-
Section 4: Protocols and Workflows
Workflow for Selecting a Purification Strategy
The following diagram outlines the decision-making process for purifying your crude this compound.
Caption: Decision workflow for purification of this compound.
Protocol 1: Step-by-Step Guide to Recrystallization (Mixed-Solvent System)
This protocol uses an ethanol/water system, a common and effective choice.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid at the boiling point.[10]
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until you observe a persistent cloudiness (turbidity). This indicates the solution is saturated.[11]
-
Clarification: Add a few drops of hot ethanol to the turbid mixture until it becomes clear again.
-
Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this phase. Slow cooling is critical for forming pure crystals.[12]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (using the same ratio as the final solvent composition) to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the yield and assess purity via melting point and HPLC/NMR analysis.
Protocol 2: Step-by-Step Guide to Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). The ideal system will give your target compound an Rf value of ~0.3.
-
Column Packing: Select an appropriately sized column. As a rule of thumb, use about 50-100 g of silica gel for every 1 g of crude material. Pack the column as a slurry with your chosen non-polar solvent (e.g., hexanes) to ensure a uniform, bubble-free bed.
-
Sample Loading: Dissolve the crude product in the minimum amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Carefully apply this concentrated solution to the top of the silica bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a less polar composition than your final target eluent (e.g., 100% hexanes). Collect fractions continuously in test tubes.
-
Gradient (Optional but Recommended): Gradually increase the polarity of the eluent throughout the run. For example, you might start with 2% ethyl acetate in hexanes and slowly increase to 5%, then 10%. This helps provide the best separation between closely eluting isomers.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- University of California, Davis. (n.d.).
- AccuStandard. (n.d.). CAS No. 3252-43-5 - Dibromoacetonitrile.
- Chemistry LibreTexts. (2023, January 29).
- Faculty of Science, Tanta University. (n.d.). EXPERIMENT (3)
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- BenchChem. (2025).
- PubChem. (n.d.). 2-(3-Bromo-2,5-dichlorophenyl)acetonitrile.
- Ma, L., et al. (2022).
- McCarthy, M. C., et al. (2023, May 18).
- San Diego State University. (n.d.).
- Sigma-Aldrich. (n.d.). 5-Bromo-2-fluorobenzonitrile 97 179897-89-3.
- ChemSynthesis. (2025, May 20). 2-bromo-3-fluorobenzonitrile.
- Reddit. (2019, December 18).
- CymitQuimica. (n.d.). This compound.
- Google Patents. (n.d.). US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene.
- Organic Syntheses. (n.d.). dibromoacetonitrile - Organic Syntheses Procedure.
- BLD Pharm. (n.d.). 1160574-40-2|4-Bromo-3,5-dichlorobenzonitrile.
- National Institutes of Health. (n.d.).
- Google Patents. (n.d.).
- BenchChem. (2025). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
- Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
- PubChem. (n.d.). 2-bromo-5-chlorobenzonitrile (C7H3BrClN).
- Kasetsart University. (n.d.).
- Ossila. (n.d.). 2-Bromo-4-fluorobenzonitrile | CAS Number 36282-26-5.
- Mahulikar, P. P., et al. (2013). EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4.
- Merck. (n.d.). 2-Bromo-3,5-dichloro-benzonitrile.
- BenchChem. (2025). A Spectroscopic Showdown: Unmasking the Isomers of Bromonicotinaldehyde.
- PubChem. (n.d.). 4-Bromo-3,5-dichlorobenzonitrile.
- BenchChem. (2025). A Comparative Spectroscopic Guide to Bromopropanol Isomers.
Sources
- 1. 1160574-40-2|4-Bromo-3,5-dichlorobenzonitrile|BLD Pharm [bldpharm.com]
- 2. 4-Bromo-3,5-dichlorobenzonitrile | C7H2BrCl2N | CID 19769948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. 2-(3-Bromo-2,5-dichlorophenyl)acetonitrile | C8H4BrCl2N | CID 131625978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Solving hydrolysis side reactions in halogenated benzonitrile synthesis
Welcome to the technical support center for the synthesis of halogenated benzonitriles. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with unwanted side reactions during their synthetic routes. Our focus today is on one of the most common and frustrating issues: the hydrolysis of the nitrile group, which leads to the formation of benzamide and benzoic acid impurities, significantly impacting yield and purity.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your reaction conditions and achieve your desired product with high fidelity.
Understanding the Problem: The Mechanism of Nitrile Hydrolysis
The hydrolysis of a nitrile is a well-documented reaction, but its persistence as a side reaction during the synthesis of halogenated benzonitriles can be a significant hurdle. The reaction proceeds in two main steps: first, the hydration of the nitrile (R-C≡N) to an amide (R-CONH₂), followed by the hydrolysis of the amide to a carboxylic acid (R-COOH) and ammonia.[1][2] This process can be catalyzed by either acid or base.[1][3][4]
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[5]
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile group, forming a hydroxy imine intermediate that tautomerizes to the amide.[3][6]
The conditions often required for reactions like the Sandmeyer cyanation—typically involving aqueous acidic solutions—create a perfect environment for this unwanted hydrolysis to occur.[7][8] The key to a successful synthesis is to carefully control these conditions to favor the desired cyanation pathway over the hydrolysis pathway.
Caption: Reaction pathways in halogenated benzonitrile synthesis.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Q1: My Sandmeyer reaction has a low yield, and I'm isolating a significant amount of a white, crystalline solid that isn't my desired halogenated benzonitrile. What's happening?
A1: This is a classic sign of extensive hydrolysis. The white solid is likely the corresponding halogenated benzoic acid, which is often less soluble than the nitrile and precipitates from the reaction mixture. The Sandmeyer reaction, which converts an aryl diazonium salt to an aryl nitrile using a copper(I) cyanide catalyst, is notoriously susceptible to water.[7][9][10]
Root Causes & Solutions:
-
Excess Water: The diazonium salt is prepared in an aqueous acidic solution, which provides the water needed for hydrolysis.
-
Solution: While water is necessary for the diazotization step, its role should be minimized thereafter. Use concentrated acids (e.g., HCl) and keep the temperature as low as possible (0–5 °C) during diazotization to ensure the stability of the diazonium salt and reduce the rate of competing reactions.[11]
-
-
High Temperatures: Heating the reaction mixture to drive the cyanation can dramatically accelerate the rate of hydrolysis.[3][4] Hydrolysis of the final product can occur if the reaction is heated for extended periods to ensure completion.
-
Solution: Perform the cyanation step at the lowest possible temperature that still allows for the reaction to proceed. After the addition of the diazonium salt to the CuCN solution, allow the reaction to warm slowly to room temperature. Avoid aggressive heating. Monitor the reaction by TLC or GC to determine the point of completion rather than relying on a fixed reaction time.
-
-
Acid Concentration: While acidic conditions are required, very high concentrations of strong acids like sulfuric acid can promote nitrile hydrolysis.[12]
-
Solution: Use hydrochloric acid for the diazotization, as it is generally less aggressive in promoting nitrile hydrolysis compared to sulfuric acid under typical Sandmeyer conditions.[12] Neutralize the reaction mixture carefully during workup to prevent base-catalyzed hydrolysis of any remaining nitrile.
-
Q2: My final product is contaminated with the corresponding halogenated benzamide. How can I prevent its formation or remove it?
A2: The presence of the amide indicates partial or incomplete hydrolysis. The conversion of the nitrile to the amide is the first step of the hydrolysis process.[13] Stopping the reaction at this stage can be a goal in some syntheses, but here it is an impurity.
Root Causes & Solutions:
-
Controlled Hydrolysis Conditions: The reaction conditions might be just mild enough to allow for the first hydration step (to the amide) but not severe enough for the second step (to the carboxylic acid).
-
Prevention: The best strategy is prevention by rigorously controlling the amount of water and the temperature, as detailed in Q1. Using an anhydrous or non-aqueous version of the Sandmeyer reaction, if feasible for your substrate, is an excellent way to avoid this issue altogether.
-
-
pH during Workup: The pH of the reaction mixture during extraction and purification is critical. A pH range of 7-8 can sometimes favor amide formation over complete hydrolysis to the acid.[1]
-
Prevention: During the workup, avoid prolonged exposure to neutral or slightly alkaline pH if water is present. It is often better to perform an acidic workup to quench the reaction and then extract the product into an organic solvent.
-
-
Removal of Amide Impurity:
-
Purification: Amides and nitriles often have different polarities. Column chromatography on silica gel is typically effective for separating the more polar amide from the less polar nitrile.
-
Protocol for Removal: If chromatography is not scalable, you can sometimes exploit the basicity of the amide. Treatment with a strong acid may protonate the amide, allowing for its separation via an aqueous wash, although this carries a risk of hydrolyzing the desired nitrile. A more robust method is to intentionally hydrolyze the entire crude product mixture to the carboxylic acid and then re-synthesize the nitrile under anhydrous conditions, though this is a longer route.
-
Frequently Asked Questions (FAQs)
Q: How critical is pH in controlling nitrile hydrolysis? A: pH is one of the most critical factors. Both strongly acidic and strongly alkaline conditions accelerate nitrile hydrolysis.[1][14] For many benzonitriles, hydrolysis is slowest near neutral pH, but the reaction is still possible, especially at elevated temperatures. During synthesis, maintaining the specific pH required for the primary reaction (e.g., the acidic conditions for a Sandmeyer reaction) is necessary, but one must be aware that these same conditions are often conducive to hydrolysis. Post-synthesis, during workup and storage, buffering near neutral pH is generally advisable if the compound is to be in an aqueous environment.
Q: What is the best choice of solvent to minimize hydrolysis? A: The ideal solvent is one that is aprotic and anhydrous. Solvents like THF, toluene, or acetonitrile are excellent choices for reactions involving nitriles, as they do not provide a source of protons for hydrolysis.[15] However, many precursor reactions, such as diazotization, require aqueous media. In such cases, the strategy is to remove water or switch to an organic solvent as soon as possible in the synthetic sequence. For example, after forming the diazonium salt, it might be possible to perform the subsequent cyanation in a biphasic system or by using a phase-transfer catalyst to bring the reactants into an organic phase.
Q: Are there milder, alternative methods to the Sandmeyer reaction for introducing a nitrile group that avoid harsh aqueous conditions? A: Yes, modern cross-coupling methods have provided excellent alternatives. Palladium-catalyzed cyanation reactions (e.g., using Zn(CN)₂ or K₄[Fe(CN)₆] as the cyanide source) can be performed under anhydrous conditions on aryl halides or triflates. These methods often offer higher functional group tolerance and completely avoid the aqueous, acidic conditions that promote hydrolysis. While the reagents can be more expensive, the improved yield and purity often justify the cost in a research or drug development setting.
Data Summary Table: Conditions to Minimize Hydrolysis
| Parameter | Recommended Condition | Rationale |
| Temperature | 0–5 °C for Diazotization; Slow warm to RT for Cyanation | Minimizes the rate of hydrolysis, which is highly temperature-dependent.[3] |
| pH / Acid | Use of HCl over H₂SO₄ | HCl is generally less effective at catalyzing the hydrolysis of nitriles compared to H₂SO₄.[12] |
| Water Content | Use minimal water required; Use concentrated acids | Reduces the concentration of the key nucleophile (water) responsible for hydrolysis.[16] |
| Solvent | Aprotic organic solvents (Toluene, THF) for non-Sandmeyer routes | Eliminates the source of protons and water, preventing hydrolysis.[15] |
| Reaction Time | Monitor by TLC/GC/LCMS; Quench upon completion | Avoids prolonged exposure of the product to hydrolytic conditions after the primary reaction is finished. |
| Alternative Reagents | Palladium catalysts with Zn(CN)₂, K₄[Fe(CN)₆] | Enables anhydrous reaction conditions, completely circumventing the issue of hydrolysis. |
Experimental Protocols
Protocol 1: Optimized Sandmeyer Reaction to Minimize Hydrolysis
This protocol focuses on the cyanation of a halogenated aniline (e.g., 2,6-dichloroaniline) with careful temperature and reagent control.
-
Diazotization (0–5 °C):
-
In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve the halogenated aniline (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature never exceeds 5 °C. Stir for an additional 30 minutes at 0–5 °C. The resulting solution contains the aryl diazonium salt.
-
-
Cyanation (5–10 °C):
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in a minimal amount of water. Cool this solution to 5 °C.
-
Slowly add the cold diazonium salt solution from step 1 to the copper cyanide solution. A vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until TLC/GC analysis shows consumption of the starting material.
-
-
Workup and Purification:
-
Quench the reaction by adding it to a cold, dilute HCl solution.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to separate the desired halogenated benzonitrile from any amide or acid byproducts.
-
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. mdpi.com [mdpi.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Sciencemadness Discussion Board - Nitrile hydrolysis methods to get carboxylic acids - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 9. byjus.com [byjus.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Explain the Sandmeyer Reaction (NEET Chemistry) - Neet Chennai [neetchennai.com]
- 12. znaturforsch.com [znaturforsch.com]
- 13. Nitrile - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. WO2003033458A1 - Process for the preparation of halo-benzonitriles - Google Patents [patents.google.com]
Technical Support Center: Strategies for Preventing Debromination Byproducts in Palladium-Catalyzed Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and mechanistic insights to address the common and often frustrating side reaction of hydrodebromination in palladium-catalyzed cross-coupling chemistry. As your virtual Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to minimize this byproduct, thereby improving your reaction yields, simplifying purifications, and accelerating your research.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial questions regarding debromination.
Q1: What exactly is hydrodebromination in the context of a cross-coupling reaction?
A1: Hydrodebromination, also known as reductive dehalogenation, is a competing side reaction where the bromine atom of your aryl bromide starting material is replaced by a hydrogen atom.[1] This generates a non-productive, debrominated version of your starting material as a significant byproduct, which lowers the yield of your desired cross-coupled product and introduces a potentially difficult-to-remove impurity.
Q2: What are the primary mechanistic causes of debromination?
A2: Debromination is not caused by a single mechanism but can arise from several competing pathways that diverge from the main catalytic cycle. The most common pathways involve the formation of a palladium-hydride (Pd-H) species. Key proposed mechanisms include:
-
β-Hydride Elimination from Palladium Alkoxides: A strong base (e.g., t-BuOK) can react with an alcohol solvent (e.g., methanol, t-butanol) to form an alkoxide. This alkoxide can displace the halide on the Ar-Pd(II)-X intermediate. If the alkoxide has a β-hydrogen, it can undergo β-hydride elimination to form a Pd-H species and a carbonyl compound (e.g., formaldehyde from methoxide).[2] The Pd-H species then reductively eliminates with the aryl group to yield the debrominated byproduct.[2]
-
Reaction with Hydride Donors: Trace impurities or even certain reaction components can serve as hydride sources. These can include water, alcohols, or organic bases like triethylamine.[1][3] These sources can generate a Pd-H intermediate that leads to the byproduct.
-
Direct Hydrogenolysis: In reactions using molecular hydrogen (H₂) or hydrogen donor solvents, direct hydrogenolysis of the C-Br bond on the palladium center can occur.[4]
Q3: Which reaction parameters have the most significant impact on the rate of debromination?
A3: Several factors can dramatically influence the extent of debromination. The most critical parameters to control are:
-
Temperature: High reaction temperatures often accelerate the rate of debromination, sometimes more than the desired coupling reaction.[1][5]
-
Base: The strength and type of base are crucial. Strong, sterically hindered bases (e.g., alkoxides) are frequently implicated in promoting debromination.[1][2]
-
Ligand: The electronic and steric properties of the phosphine ligand (or N-heterocyclic carbene) play a pivotal role. Electron-rich, bulky ligands can sometimes favor the reductive elimination that leads to debromination.[1]
-
Solvent: Protic solvents or aprotic solvents containing trace water can be a source of protons or hydrides, facilitating the unwanted pathway.[1][3]
Q4: Are certain types of aryl bromides more susceptible to debromination?
A4: Yes. While debromination can occur with a wide range of substrates, aryl bromides with strong electron-withdrawing groups can be particularly susceptible. These groups make the aryl-palladium intermediate more electron-deficient, which can sometimes favor side reactions over the desired productive coupling pathway.
Mechanistic Overview: The Divergence of Productive vs. Unproductive Pathways
Understanding when and how debromination occurs requires visualizing the catalytic cycle. The diagram below illustrates a generic Pd(0)/Pd(II) cross-coupling cycle, highlighting the critical juncture where the desired reaction competes with the hydrodebromination pathway.
Caption: Competing pathways in Pd-catalyzed cross-coupling reactions.
In-Depth Troubleshooting Guides
If the FAQs did not resolve your issue, this section provides a more detailed, systematic approach to optimizing your reaction and suppressing hydrodebromination.
Systematic Troubleshooting Workflow
Before diving into reaction-specific advice, follow this general, logical workflow. Making single, systematic changes is key to identifying the root cause of the problem.
Sources
Technical Support Center: Navigating Regioselectivity in the Substitution of 2,3,5-Trichloro-benzonitrile Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,5-trichloro-benzonitrile analogs. This guide is designed to provide in-depth troubleshooting assistance and address frequently encountered challenges related to the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on this complex scaffold. Our goal is to equip you with the foundational knowledge and practical insights necessary to control and predict the outcomes of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in the substitution of 2,3,5-trichloro-benzonitrile?
Regioselectivity in the nucleophilic aromatic substitution (SNAr) of 2,3,5-trichloro-benzonitrile is primarily dictated by the interplay of electronic and steric effects. The aromatic ring is rendered electrophilic by the presence of multiple electron-withdrawing substituents: the nitrile group (-CN) and three chlorine atoms (-Cl).[1]
Electronic Effects: The nitrile group is a strong electron-withdrawing group and acts as a powerful activator for SNAr, particularly at the ortho and para positions relative to itself.[2] This is due to its ability to stabilize the negative charge of the Meisenheimer intermediate through resonance. The chlorine atoms also contribute to the overall electron deficiency of the ring through their inductive effect.
Steric Effects: The spatial arrangement of the substituents can hinder the approach of the nucleophile to certain positions.[3] This steric hindrance is a crucial factor in determining the final product distribution.
Q2: Which chlorine atom on 2,3,5-trichloro-benzonitrile is most likely to be substituted in an SNAr reaction and why?
Predicting the most labile chlorine atom requires a careful analysis of the stability of the potential Meisenheimer intermediates formed upon nucleophilic attack at each position (C-2, C-3, and C-5).
The nitrile group strongly activates the ortho (C-2) and para (not applicable in this isomer) positions for nucleophilic attack. Therefore, substitution at the C-2 position is electronically favored. However, the chlorine at C-2 is flanked by the nitrile group and the chlorine at C-3, creating significant steric hindrance.
Substitution at the C-3 position is less electronically favored by the nitrile group compared to the C-2 position. However, it is sterically more accessible than the C-2 position.
Substitution at the C-5 position is electronically activated by the ortho chlorine at C-4 (if present) and the para nitrile group (relative to the incoming nucleophile). In the case of 2,3,5-trichlorobenzonitrile, the C-5 position is meta to the nitrile group, making it less electronically activated than the C-2 position.
General Expectation: In many cases, substitution is expected to occur preferentially at the C-5 position. This is because it offers a balance between electronic activation (being ortho to a chlorine and influenced by the overall electron-withdrawing nature of the ring) and lower steric hindrance compared to the C-2 position. However, the precise outcome can be highly dependent on the nature of the nucleophile and the reaction conditions.
Troubleshooting Guide
Issue 1: Poor or No Reaction
| Potential Cause | Troubleshooting Steps |
| Insufficient activation of the aromatic ring. | While 2,3,5-trichlorobenzonitrile is electron-deficient, highly unreactive nucleophiles may require more forcing conditions. Consider increasing the reaction temperature, using a more polar aprotic solvent (e.g., DMSO, DMF, NMP) to enhance the nucleophilicity of the attacking species, or employing a stronger base to generate a more potent nucleophile in situ. |
| Decomposition of starting material or product. | Polychlorinated aromatic compounds can be sensitive to high temperatures and strong bases. Monitor the reaction closely by TLC or LC-MS for the appearance of degradation products. If decomposition is observed, consider lowering the reaction temperature and extending the reaction time. |
| Inappropriate solvent. | The choice of solvent is critical for SNAr reactions. Protic solvents can solvate and deactivate the nucleophile. Aprotic polar solvents are generally preferred. |
Issue 2: Mixture of Regioisomers
| Potential Cause | Troubleshooting Steps |
| Similar activation of multiple sites. | The electronic and steric factors at different positions may not be sufficiently differentiated to favor a single product. To enhance selectivity, try modifying the reaction conditions. Lowering the temperature can sometimes favor the thermodynamically more stable product. Changing the solvent can also influence the regioselectivity. |
| Steric bulk of the nucleophile. | A bulkier nucleophile will be more sensitive to steric hindrance. If you are observing a mixture of isomers, consider using a less sterically demanding nucleophile if the synthetic strategy allows. Conversely, a bulkier nucleophile might be used to favor substitution at a less hindered position. |
| Reaction kinetics vs. thermodynamics. | The initially formed product (kinetic control) may not be the most stable product (thermodynamic control). If you suspect this is the case, running the reaction for a longer time or at a higher temperature might favor the formation of the thermodynamic product. |
Issue 3: Formation of Unexpected Byproducts
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the nitrile group. | Under strongly basic or acidic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide. If this is observed, ensure the reaction is carried out under anhydrous conditions and use a non-nucleophilic base. |
| Multiple substitutions. | If the product of the first substitution is still sufficiently activated, a second substitution may occur. To minimize this, use a stoichiometric amount of the nucleophile and monitor the reaction progress carefully to stop it once the desired monosubstituted product is formed. |
| Reaction with the solvent. | Some aprotic polar solvents, like DMF, can decompose at high temperatures to generate nucleophilic species that can react with the substrate. Use high-purity, dry solvents and consider the thermal stability of your chosen solvent. |
Experimental Protocols & Data
General Procedure for Amination of 2,3,5-Trichloro-benzonitrile
This protocol provides a starting point for the synthesis of aminodichlorobenzonitrile analogs. Optimization will be necessary based on the specific amine used.
-
To a solution of 2,3,5-trichloro-benzonitrile (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMSO, DMF, or NMP), add the desired amine (1.0-1.2 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.).
-
Heat the reaction mixture to the desired temperature (typically between 80-150 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Example Reaction Conditions and Expected Outcomes
| Nucleophile | Base | Solvent | Temperature (°C) | Major Regioisomer |
| Morpholine | K₂CO₃ | DMSO | 120 | 4-(2,5-dichloro-3-cyanophenyl)morpholine |
| Aniline | DIPEA | NMP | 140 | 2-anilino-3,5-dichlorobenzonitrile |
| Sodium methoxide | - | Methanol | Reflux | 2,5-dichloro-3-methoxybenzonitrile |
Note: The expected major regioisomer is based on a balance of electronic and steric effects and may vary with specific nucleophiles and conditions.
Visualizing the Reaction Landscape
Diagram 1: Factors Influencing Regioselectivity
Caption: Interplay of factors determining the regiochemical outcome.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: A decision-making workflow for optimizing regioselectivity.
References
-
PrepChem. (n.d.). Synthesis of 3-amino-2,5-dichlorobenzoic acid. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Amino-5-chlorobenzonitrile. Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
- Google Patents. (n.d.). US3644471A - Production of 2 5-dichlorobenzonitrile.
-
Chemistry LibreTexts. (2015, January 7). Directing Effects. Retrieved February 17, 2026, from [Link]
-
Khan Academy. (n.d.). Steric hindrance. Retrieved February 17, 2026, from [Link]
-
Chemistry LibreTexts. (2022, October 4). 7.5: Directing Effects. Retrieved February 17, 2026, from [Link]
-
Appiah, C., et al. (2018). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(E)-(2,2′,6,6′-tetrafluoro-[1,1′-azobenzene]-4,4′-diyl)bis(azanediyl)dibenzoate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1665–1671. [Link]
-
Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]
-
PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved February 17, 2026, from [Link]
-
Save My Exams. (n.d.). Directing Effects. Retrieved February 17, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved February 17, 2026, from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Retrieved February 17, 2026, from [Link]
-
Scribd. (n.d.). The Synthesis for 2 Amino 2′,5 Dichlorobenzophenon. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (n.d.). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (n.d.). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Retrieved February 17, 2026, from [Link]
Sources
Technical Support Center: High-Purity Recrystallization of 2-Bromo-3,5-dichlorobenzonitrile
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-Bromo-3,5-dichlorobenzonitrile via recrystallization. Here, we move beyond generic protocols to address the specific challenges and nuances of this procedure, ensuring you can achieve the highest possible purity for your compound. Our focus is on the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your results.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the recrystallization of this compound.
Q1: How do I select a suitable starting solvent for this compound?
A1: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[1] Given the molecular structure—a halogenated aromatic ring (conferring non-polar character) and a nitrile group (adding polarity)—solvents of intermediate polarity are excellent starting points.
A systematic approach involves small-scale solubility tests.[2] Test solvents such as ethanol, isopropanol, ethyl acetate, toluene, or acetone. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often highly effective for compounds with mixed polarity characteristics.[3][4] In this system, the compound is dissolved in a "good" solvent (e.g., ethanol) in which it is very soluble, followed by the dropwise addition of a "bad" or "anti-solvent" (e.g., water) in which it is insoluble, to induce crystallization.[5]
Q2: What are the critical characteristics of an ideal recrystallization solvent?
A2: Beyond the temperature-dependent solubility profile, an ideal solvent should:
-
Not react with this compound.
-
Have a boiling point that is high enough to achieve a significant solubility difference, but low enough to be easily removed from the final crystals.[6] A boiling point below the melting point of the compound is also preferable to prevent "oiling out".
-
Be able to dissolve impurities well at all temperatures or not at all, so they are removed with the mother liquor or during hot filtration, respectively.
-
Be non-toxic, inexpensive, and non-flammable for safety and practicality.
Q3: When is a mixed-solvent system preferable to a single solvent?
A3: A mixed-solvent system is often the solution when no single solvent exhibits the ideal solubility characteristics.[7] This is common for compounds like this compound that have both polar and non-polar features. You would use a mixed-solvent system if you find that:
-
Solvents that dissolve the compound when hot also retain high solubility when cold, leading to poor recovery.
-
Solvents in which the compound is insoluble when cold are also unable to dissolve it sufficiently when hot.
The key is to find a miscible solvent pair: one that readily dissolves the compound (the "good" solvent) and one that does not (the "anti-solvent").[5]
Q4: How can I definitively assess the purity of my recrystallized this compound?
A4: Purity assessment is crucial. While visual inspection for well-formed crystals and a consistent color is a good first indicator, quantitative analysis is required. The most common methods include:
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Impurities typically broaden and depress the melting range.
-
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative assessment during the purification process.
-
Spectroscopic Methods: ¹H NMR and ¹³C NMR spectroscopy can identify and quantify impurities if their signals do not overlap with the main compound's signals.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the recrystallization process.
| Problem | Probable Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used. This is the most common reason for crystallization failure, as the solution is not saturated enough to crystallize upon cooling.[2][8] 2. The solution is supersaturated. The solution contains more dissolved compound than it should at that temperature, but crystal nucleation has not begun.[8] 3. The rate of cooling was too rapid. | 1. Reduce Solvent Volume: Reheat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.[9] 2. Induce Nucleation: a) Scratch: Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface.[9] b) Seed: Add a "seed crystal" of the pure compound to provide a nucleation site.[9] 3. Slow Down Cooling: Insulate the flask by placing it on a cork ring or paper towels and covering the top with a watch glass to allow for slow, gradual cooling, which promotes the formation of larger, purer crystals.[9] |
| Compound "Oils Out" | 1. The boiling point of the solvent is higher than the melting point of the compound. The solute melts before it dissolves.[10] 2. The solution is too saturated or cooled too quickly. The compound comes out of solution as a liquid instead of a solid crystal lattice.[8][10] | 1. Reheat and Dilute: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool slowly.[8][10] 2. Change Solvent System: Select a solvent with a lower boiling point or switch to a mixed-solvent system.[10] For example, dissolve the compound in a minimum of a high-boiling "good" solvent and then add a lower-boiling "anti-solvent" at a temperature below the compound's melting point. |
| Very Low Crystal Yield | 1. Excessive solvent was used. A significant portion of the product remains dissolved in the mother liquor.[10] 2. Premature crystallization. Crystals formed during a hot filtration step to remove insoluble impurities.[10] 3. Incomplete cooling. The solution was not cooled sufficiently to maximize crystal formation.[3] 4. Washing with warm solvent. Using solvent that is not ice-cold to wash the collected crystals can redissolve the product.[2] | 1. Use Minimum Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude material.[2] 2. Prevent Premature Crystallization: Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) and perform the hot filtration quickly.[11] 3. Maximize Cooling: After cooling to room temperature, place the flask in an ice-water bath to maximize precipitation.[10][12] 4. Use Ice-Cold Rinse: Always wash the collected crystals with a minimal amount of ice-cold solvent.[2] |
| Product is Colored or Impure | 1. Colored impurities are present. These impurities are soluble in the recrystallization solvent and co-crystallize with the product. 2. Insoluble impurities are present. Particulate matter was not removed before crystallization. | 1. Use Activated Carbon: After dissolving the crude product but before hot filtration, add a small amount of activated carbon to the hot solution to adsorb the colored impurities. Heat briefly, then perform a hot filtration to remove the carbon.[12] 2. Perform Hot Filtration: If insoluble impurities are observed in the hot solution, they must be removed by filtering the hot solution through a pre-warmed funnel before allowing it to cool.[7][11] |
Solvent Selection Data for this compound
The following table lists potential solvents for screening. The selection is based on the principle of matching solvent polarity to the solute's characteristics.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes & Hazards |
| Ethanol (95%) | 78 | 24.3 | Excellent general-purpose solvent. May require addition of water as an anti-solvent. Flammable.[13] |
| Isopropanol | 82.4 | 18.3 | Similar to ethanol, slightly less polar. Good for many organic solids. Flammable.[14] |
| Ethyl Acetate | 77 | 6.0 | Good for compounds of intermediate polarity. Often used with hexanes as an anti-solvent. Flammable, irritant.[13] |
| Toluene | 111 | 2.4 | Good for aromatic compounds, less polar. High boiling point can be difficult to remove. Flammable, toxic.[13] |
| Acetone | 56 | 20.7 | Strong solvent, but low boiling point can make it difficult to maintain a large temperature gradient for crystallization. Flammable, irritant.[13] |
| Hexane/Heptane | ~69 / ~98 | ~1.9 / ~1.9 | Non-polar. Unlikely to be a good single solvent but excellent as an anti-solvent with more polar solvents like Ethyl Acetate. Flammable.[4][13] |
| Water | 100 | 80.4 | Highly polar. Unlikely to dissolve the compound alone but is an excellent anti-solvent for use with alcohols.[13] |
Experimental Protocols & Workflows
Protocol 1: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a potential solvent dropwise at room temperature. Note the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a warm water or sand bath. Continue adding solvent dropwise until the solid just dissolves. Record the approximate volume.[2]
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quantity and quality of the crystals formed. The best solvent will dissolve the compound when hot and yield a large amount of crystalline solid upon cooling.
Diagram: Recrystallization Workflow
Caption: General workflow for single-solvent recrystallization.
Protocol 2: Mixed-Solvent Recrystallization (Solvent/Anti-Solvent Method)
-
Place the crude this compound in an Erlenmeyer flask.
-
Heat the flask and add the minimum amount of the hot "good" solvent (e.g., ethanol) required to fully dissolve the solid.[7]
-
While maintaining the high temperature, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[5]
-
If persistent cloudiness occurs, add a few more drops of the hot "good" solvent until the solution becomes clear again.[5]
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to complete the crystallization process.
-
Collect the crystals by vacuum filtration, wash with a minimal amount of an ice-cold mixture of the two solvents, and dry thoroughly.[11]
Diagram: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
References
-
University of California, Davis. (n.d.). Recrystallization. Chem 124. [Link]
-
University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. [Link]
-
O'Donnell, G. (2012, May 7). Recrystallization using two solvents [Video]. YouTube. [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
Landrie, C. L., & McQuade, L. A. (n.d.). Recrystallization. ResearchGate. [Link]
-
Massachusetts Institute of Technology. (2012). 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]
-
Swarthmore College. (2009). Experiment 9 — Recrystallization. [Link]
-
University of Toronto, Scarborough. (n.d.). Experiment 2: Recrystallization. [Link]
-
University of Colorado, Boulder. (n.d.). Recrystallization. [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. [Link]
Sources
- 1. amherst.edu [amherst.edu]
- 2. researchgate.net [researchgate.net]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. reddit.com [reddit.com]
- 5. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 6. rubingroup.org [rubingroup.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 13. athabascau.ca [athabascau.ca]
- 14. www1.chem.umn.edu [www1.chem.umn.edu]
Validation & Comparative
High-Resolution Structural Elucidation of 2-Bromo-3,5-dichlorobenzonitrile: A Comparative NMR Analysis
Executive Summary & Application Scope
Target Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts.
This guide details the structural validation of 2-Bromo-3,5-dichlorobenzonitrile (CAS: 1333298-28-4), a highly functionalized halogenated benzonitrile scaffold used in the synthesis of agrochemicals and p38 MAP kinase inhibitors.[1]
The core challenge in synthesizing this motif is regioselectivity . Bromination of 3,5-dichlorobenzonitrile can theoretically yield the 2-bromo (target) or 4-bromo (symmetric impurity) isomers.[1] Standard LC-MS often fails to distinguish these regioisomers due to identical molecular weights (MW: 250.9 g/mol ) and similar fragmentation patterns.[1]
The Solution: 1H NMR spectroscopy is the definitive "performance" tool for this separation.[1] This guide compares the spectral signature of the target molecule against its symmetric isomer and starting material, providing a self-validating logic tree for structure confirmation.[1]
Theoretical Framework & Spectral Prediction
To interpret the spectrum accurately, we must analyze the Substituent Chemical Shift (SCS) effects. The benzene ring is trisubstituted with electron-withdrawing groups (EWGs), pushing all signals downfield (deshielded) relative to benzene (7.27 ppm).[1]
Structural Analysis[1]
-
Position 1: Cyano (-CN) – Strong Inductive/Anisotropic Deshielder.[1]
-
Position 2: Bromo (-Br) – Weak Deshielder.[1]
-
Position 3 & 5: Chloro (-Cl) – Inductive Deshielder / Resonance Donor.[1]
-
Proton Environment:
Predicted Shift Logic (Additivity Rules)
Using Curphy-Morrison additivity constants for benzene derivatives:
| Proton | Environment | Dominant Effect | Predicted Shift ( | Multiplicity |
| H4 | Flanked by 2x Cl | Steric compression, Inductive withdrawal | 7.60 – 7.75 ppm | Doublet ( |
| H6 | Flanked by Cl & CN | Anisotropic cone of CN (Strong deshielding) | 7.75 – 7.90 ppm | Doublet ( |
Key Diagnostic Feature: The protons H4 and H6 are in a 1,3-relationship (meta) .[1] They will couple to each other with a characteristic meta-coupling constant (
Comparative Analysis: Target vs. Alternatives
The "performance" of an analytical method is defined by its specificity.[1] The table below compares the target 1H NMR signature against its most likely impurities.
Table 1: Comparative Spectral Fingerprints
| Compound | Structure Description | Signal Count | Multiplicity Pattern | Key Differentiator |
| Target: this compound | Asymmetric substitution | 2 Distinct Signals | Two Doublets ( | |
| Alternative A: 4-Bromo-3,5-dichlorobenzonitrile | Symmetric (C2 axis through N-C1-C4-Br) | 1 Unique Signal | Singlet ( | H2 and H6 are chemically equivalent.[1] No coupling visible.[1] |
| Alternative B: 3,5-Dichlorobenzonitrile | Starting Material (No Br) | 3 Distinct Signals | Triplet / Doublet | H4 is a triplet ( |
Experimental Protocol
This protocol ensures high-resolution data capable of resolving small meta-couplings.[1]
Sample Preparation[1]
-
Solvent: DMSO-d6 is preferred over CDCl3 for poly-halogenated aromatics to prevent aggregation and maximize solubility, though CDCl3 is acceptable.[1]
-
Note: DMSO-d6 typically shifts aromatic protons downfield by ~0.1–0.3 ppm compared to CDCl3.[1]
-
-
Concentration: 10–15 mg in 0.6 mL solvent. High concentration is not required; resolution is prioritized over signal-to-noise (S/N).[1]
-
Tube: High-quality 5mm NMR tube (Class A/Level 1) to minimize shimming errors.
Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: Standard 1H (zg30).
-
Spectral Width: 12 ppm ( -1 to 11 ppm).[1]
-
Acquisition Time (AQ): > 3.0 seconds (Critical for resolving small
couplings). -
Relaxation Delay (D1): 1.0 – 2.0 seconds.[1]
-
Scans (NS): 16 (Sufficient for >10 mg sample).[1]
-
Temperature: 298 K (25°C).[1]
Processing
-
Window Function: Exponential multiplication (EM) with LB = 0.3 Hz . Do not use high LB values (>1.0 Hz) as this will broaden the peaks and obscure the fine meta-coupling (doublets will look like singlets).[1]
-
Zero Filling: Fill to at least 64k points to ensure digital resolution < 0.2 Hz/point.
Decision Logic for Structural Assignment
The following diagram illustrates the logical workflow to confirm the synthesis of this compound versus its isomers.
Figure 1: Logical decision tree for distinguishing the target compound from symmetric regioisomers and precursors using 1H NMR signal multiplicity.
Detailed Interpretation of the Target Spectrum
When the logic tree confirms the "Target" path, use these specific assignments for the final report.
Chemical Shift Assignments (in DMSO-d6)
-
Signal A (
~ 8.15 ppm, 1H, d, Hz): Assigned to H6 . -
Signal B (
~ 8.05 ppm, 1H, d, Hz): Assigned to H4 .
(Note: Exact chemical shift values may vary by ±0.05 ppm depending on concentration and water content in DMSO, but the relative order H6 > H4 remains consistent).
The "Fingerprint" Region
The presence of the meta-coupling (
-
If the Br were at position 4, the molecule would be symmetric, and H2/H6 would appear as a singlet .
-
The observation of splitting proves the protons are magnetically non-equivalent, confirming the loss of symmetry and the successful synthesis of the 2-bromo isomer.[1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for substituent chemical shift additivity rules).
-
National Institute of Standards and Technology (NIST). (2023).[1] 3,5-Dichlorobenzonitrile Mass & NMR Data. NIST Chemistry WebBook, SRD 69.[1] [Link][1]
-
Reich, H. J. (2024).[1] Proton NMR Chemical Shifts - Substituent Effects. University of Wisconsin-Madison Chemistry Department.[1] [Link]
Sources
A Senior Application Scientist's Guide to the 13C NMR Chemical Shifts of 2-Bromo-3,5-dichlorobenzonitrile
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel organic compounds is a cornerstone of progress. Among the arsenal of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive method for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the 13C NMR chemical shifts for 2-Bromo-3,5-dichlorobenzonitrile, a halogenated aromatic compound of interest in medicinal chemistry.
This document will delve into the predicted 13C NMR spectrum of this compound, compare it with related structures, and provide a detailed experimental protocol for acquiring such data. The insights provided are geared towards researchers, scientists, and drug development professionals who rely on accurate spectral interpretation for their work.
Understanding the 13C NMR Spectrum of this compound
These prediction tools utilize extensive databases of known spectra and employ sophisticated computational models to estimate the chemical shifts.[1][2][3][4] Below is a table summarizing the predicted 13C NMR chemical shifts for this compound.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (-CN) | ~115 |
| C2 (-Br) | ~120 |
| C3 (-Cl) | ~135 |
| C4 | ~130 |
| C5 (-Cl) | ~138 |
| C6 | ~132 |
| CN (Nitrile) | ~117 |
Note: These values are predictions and may vary slightly from experimental results.
To better visualize the molecule and the corresponding carbon assignments, refer to the diagram below.
Caption: Structure of this compound with carbon numbering.
Comparative Analysis with Structurally Related Compounds
The predicted chemical shifts can be better understood by comparing them to the known spectra of simpler, related molecules. This comparative approach allows us to dissect the individual contributions of each substituent to the overall spectrum.
-
Benzonitrile: The parent molecule, benzonitrile, provides a baseline for the aromatic carbon signals.[5][6] The carbon attached to the nitrile group (C1) typically appears around 112 ppm, while the nitrile carbon itself is found near 119 ppm. The other aromatic carbons resonate in the 129-133 ppm range.[5]
-
Halogenated Benzenes: The introduction of halogens (bromine and chlorine) significantly influences the chemical shifts of the aromatic carbons.[7] Halogens are electronegative and exert an inductive electron-withdrawing effect, which generally deshields the directly attached carbon (ipso-carbon) and the ortho and para carbons. Conversely, they exhibit a resonance effect, donating electron density to the ring, which can shield the ortho and para positions. The interplay of these effects determines the final chemical shift.[7] For instance, in chlorobenzene, the ipso-carbon is deshielded to around 134 ppm, while the ortho and para carbons are slightly shielded compared to benzene.
In this compound, the cumulative effect of the two chlorine atoms and one bromine atom leads to a more complex pattern of deshielding and shielding, resulting in the predicted shifts presented in Table 1. The carbons directly bonded to the halogens (C2, C3, C5) are expected to be significantly deshielded.
Experimental Protocol for 13C NMR Spectroscopy
Acquiring a high-quality 13C NMR spectrum is crucial for accurate structural analysis. The following is a detailed, step-by-step methodology for obtaining the 13C NMR spectrum of a compound like this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its good solubilizing power and relatively simple solvent signal.[8]
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
2. NMR Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters for a 13C NMR experiment. Typical parameters include:
-
Pulse Angle: 30-45 degrees to allow for faster repetition rates.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be observed.[9]
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.[9][10]
-
Spectral Width: A wide spectral width (e.g., 0-220 ppm) should be used to ensure all carbon signals are captured.[11][12][13]
-
Proton Decoupling: Use broadband proton decoupling to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[9]
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Reference the spectrum using the known chemical shift of the deuterated solvent. For CDCl₃, the triplet is centered at 77.16 ppm.[8]
-
Integrate the peaks if quantitative analysis is desired, although routine ¹³C NMR is generally not quantitative due to the Nuclear Overhauser Effect (NOE).[9]
The following diagram illustrates the general workflow for acquiring a 13C NMR spectrum.
Caption: Experimental workflow for 13C NMR spectroscopy.
Conclusion
While a definitive experimental 13C NMR spectrum for this compound is not widely published, modern predictive tools, coupled with a thorough understanding of substituent effects, provide a reliable estimation of its chemical shifts. By comparing these predictions with the spectra of related compounds and following a robust experimental protocol, researchers can confidently identify and characterize this and other novel chemical entities. The methodologies and comparative data presented in this guide serve as a valuable resource for scientists engaged in the critical task of molecular structure elucidation.
References
-
13-C NMR Chemical Shift Table. Scribd. Available from: [Link]
-
CASPRE - 13C NMR Predictor. Available from: [Link]
-
Download NMR Predict - Mestrelab. Mestrelab Research. Available from: [Link]
-
13C NMR Chemical Shift. Oregon State University. Available from: [Link]
-
Fadhil, G. F., & Essa, A. H. (2009). Substituent Effects in the 13C NMR Chemical Shifts of Para-(para-substituted benzylidene amino)benzonitrile and Para-(ortho-substituted benzylidene amino)benzonitrile. Journal of the Iranian Chemical Society, 6(4), 808-811. Available from: [Link]
-
NMR Predictor - Documentation. ChemAxon. Available from: [Link]
- Diehl, P., Khetrapal, C. L., & Lienhard, U. (1968). Determination of the structure of benzonitrile by nuclear magnetic resonance: Analysis of ¹H and ¹³C spectra of. Canadian Journal of Chemistry, 46(15), 2645-2650.
-
Predict 13C carbon NMR spectra. NMRDB.org. Available from: [Link]
-
13-C NMR Chemical Shift Table.pdf. Available from: [Link]
-
nmrshiftdb2 - open nmr database on the web. Available from: [Link]
-
A guide to 13C NMR chemical shift values. Compound Interest. Available from: [Link]
-
Tables For Organic Structure Analysis. Available from: [Link]
-
The halogen effect on the 13C NMR chemical shift in substituted benzenes. Royal Society of Chemistry. Available from: [Link]
-
Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate. Available from: [Link]
-
Chemical shifts. University College London. Available from: [Link]
- Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(3), 681-685.
-
13 Carbon NMR. Available from: [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available from: [Link]
- 5 Combination of 1H and 13C NMR Spectroscopy. In NMR Spectra.
- Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy.
-
13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Available from: [Link]
-
bmse000284 Benzonitrile at BMRB. Biological Magnetic Resonance Bank. Available from: [Link]
Sources
- 1. CASPRE [caspre.ca]
- 2. Download NMR Predict - Mestrelab [mestrelab.com]
- 3. NMR Predictor - Documentation [docs.chemaxon.com:443]
- 4. Visualizer loader [nmrdb.org]
- 5. Benzonitrile(100-47-0) 13C NMR spectrum [chemicalbook.com]
- 6. bmse000284 Benzonitrile at BMRB [bmrb.io]
- 7. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. 13Carbon NMR [chem.ch.huji.ac.il]
- 10. compoundchem.com [compoundchem.com]
- 11. scribd.com [scribd.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
Comparative Analysis of Ionization Modalities and Fragmentation Specificity for 2-Bromo-3,5-dichlorobenzonitrile
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) behavior of 2-Bromo-3,5-dichlorobenzonitrile (CAS: Indeterminate/Isomer Specific). As a polyhalogenated aromatic nitrile, this compound presents unique challenges in structural elucidation due to complex isotopic envelopes and potential isomerism (e.g., distinguishing from 4-bromo-2,6-dichlorobenzonitrile).
This document compares Electron Ionization (EI) against Negative Chemical Ionization (NCI) to determine the optimal workflow for identification versus trace quantification. Furthermore, it details the specific fragmentation pathways driven by the "ortho-effect" of the bromine substituent relative to the cyano group.
Theoretical Isotopic Envelope ("The Fingerprint")
Before analyzing fragmentation, the molecular ion (
Calculated Isotopic Abundances (Normalized to Base Peak)
| m/z Offset | Composition | Approx. Relative Intensity |
| M (250) | 61.4% | |
| M+2 (252) | 100.0% (Base) | |
| M+4 (254) | 46.5% | |
| M+6 (256) | 7.5% |
Note: Nominal mass based on
Comparative Ionization Assessment: EI vs. NCI
For drug development and environmental fate studies, choosing the correct ionization mode is critical.
Comparison Table: Performance Metrics
| Feature | Electron Ionization (EI) | Negative Chemical Ionization (NCI) |
| Energy | 70 eV (Hard Ionization) | Thermal electrons (Soft Ionization) |
| Primary Ion | ||
| Fragmentation | Extensive (Structural Fingerprint) | Minimal (Molecular Ion dominance) |
| Sensitivity | Nanogram range (ng) | Picogram/Femtogram range (pg/fg) |
| Selectivity | Low (Ionizes all organics) | High (Specific to halogens/electrophiles) |
| Application | Structural Elucidation & Library Matching | Trace Quantitation in Complex Matrices |
Expert Insight
Recommendation: Use EI for initial purity assessment and synthesis verification to confirm the position of the halogens via fragmentation. Switch to NCI (Methane reagent gas) only for pharmacokinetic (PK) studies or residue analysis where sensitivity is paramount. The high electronegativity of the three halogen atoms makes this molecule an ideal candidate for electron capture in NCI.
Fragmentation Pathway Elucidation
In EI mode (70 eV), the fragmentation is driven by the relative bond strengths:
-
C-Br Bond: ~276 kJ/mol (Weakest - Breaks first)
-
C-Cl Bond: ~327 kJ/mol
-
C-CN Bond: ~500+ kJ/mol (Strongest - Breaks last)
The "Ortho Effect" in 2-Bromo Isomers
Unlike its meta- or para-isomers, This compound exhibits a specific "ortho effect." The steric crowding between the bulky Bromine at C2 and the Cyano group at C1 weakens the C-Br bond further.
-
Observation: The
peak is often more intense in the 2-bromo isomer compared to the 4-bromo isomer due to the relief of steric strain upon bromine loss.
Graphviz Pathway Diagram
The following diagram illustrates the primary decay channels.
Figure 1: Proposed EI fragmentation tree. The primary driver is the loss of the ortho-bromine radical, followed by competitive loss of HCN or a chlorine radical.
Experimental Protocol: GC-MS Structural Validation
To replicate these results, the following self-validating protocol is recommended.
A. Sample Preparation[2][3]
-
Solvent: Dissolve 1 mg of compound in 1 mL Dichloromethane (DCM) or Ethyl Acetate. Avoid alcohols to prevent transesterification in the injector if traces of acid are present.
-
Concentration: Dilute to 10 ppm for Scan mode.
B. Instrument Parameters (Agilent/Thermo Equivalent)
| Parameter | Setting | Rationale |
| Column | DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm) | Standard non-polar phase separates isomers well. |
| Inlet Temp | 250°C | High enough to volatilize, low enough to prevent thermal degradation. |
| Mode | Split (20:1) | Prevents detector saturation. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow for reproducible retention times. |
| Oven Program | 60°C (1 min) | Fast ramp preserves peak shape for halogens. |
| Source Temp | 230°C | Standard for EI.[1] |
| Transfer Line | 280°C | Prevents condensation of high-boiling aromatics. |
C. QC & System Suitability (Self-Validating Step)
Before running the sample, perform an Air/Water Check :
-
18 (
) and 28 ( ) should be of 69 (PFTBA base peak). -
Why? High background water promotes protonation (
) in EI source, distorting the isotopic ratio of the molecular ion.
D. Workflow Diagram
Figure 2: Analytical workflow ensuring data integrity from sample prep to spectral validation.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library (NIST 20). (Source for general benzonitrile fragmentation data).
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
Sources
A Senior Application Scientist's Guide to HPLC Method Development for Separating Halogenated Benzonitriles
Introduction: The Analytical Challenge of Halogenated Benzonitriles
Halogenated benzonitriles are a class of aromatic compounds with significant industrial and environmental relevance. Their structural similarity, particularly among positional isomers, presents a considerable challenge for analytical separation. Effective chromatographic separation is crucial for accurate quantification, impurity profiling, and metabolic studies in drug development and environmental monitoring. This guide provides an in-depth, experience-driven comparison of HPLC methodologies for resolving a representative mixture of halogenated benzonitriles, explaining the scientific rationale behind each experimental choice. We will navigate the process from initial column and mobile phase screening to a final, optimized method, supported by experimental data.
The primary analytical challenge lies in the subtle differences in hydrophobicity and electronic properties among isomers. For this study, we will focus on a mixture of six representative halogenated benzonitriles: 2-chlorobenzonitrile, 3-chlorobenzonitrile, 4-chlorobenzonitrile, 2-bromobenzonitrile, 3-bromobenzonitrile, and 4-bromobenzonitrile. The goal is to achieve baseline resolution for all six compounds in a reasonable runtime.
The Strategic Approach to Method Development
Our method development strategy is a systematic process involving the evaluation of key chromatographic parameters. The separation of compounds in HPLC is governed by the interactions between the analytes, the stationary phase, and the mobile phase.[1] By methodically altering these components, we can modulate selectivity and achieve the desired separation.
Our workflow can be visualized as follows:
Caption: A systematic workflow for HPLC method development.
Phase 1: Initial Screening - Choosing the Right Tools
The initial phase of method development involves making educated choices about the stationary and mobile phases. These selections are based on the physicochemical properties of the halogenated benzonitriles.
Stationary Phase Comparison: C18 vs. Phenyl-Hexyl
The choice of stationary phase is arguably the most critical factor influencing selectivity.
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase HPLC. It separates compounds primarily based on hydrophobic interactions.[2] The nonpolar C18 chains interact with the nonpolar regions of the analytes. For our benzonitriles, we expect retention to increase with the size of the halogen (Br > Cl) and to be influenced by the position of the halogen, which affects the overall molecule's hydrophobicity.
-
Phenyl-Hexyl: This stationary phase offers a mixed-mode separation mechanism.[3] In addition to hydrophobic interactions from the hexyl chain, it provides π-π interactions via the phenyl rings.[2][4] Since benzonitriles are aromatic, these π-π interactions can offer a unique selectivity advantage, especially for separating positional isomers that may have very similar hydrophobicities.[5][6] The different electron clouds of molecules with halogens in different positions can lead to differential π-π interactions.[7]
Experimental Protocol 1: Column Screening
-
Analytes: Prepare a mixed standard solution containing 2-chlorobenzonitrile, 3-chlorobenzonitrile, 4-chlorobenzonitrile, 2-bromobenzonitrile, 3-bromobenzonitrile, and 4-bromobenzonitrile at a concentration of 20 µg/mL each in 50:50 acetonitrile/water.
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
-
Columns:
-
Column A: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Column B: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program: 40% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
Screening Results and Discussion
The initial gradient runs provided valuable insights into the selectivity offered by each column.
Table 1: Comparison of Retention Times (min) on C18 and Phenyl-Hexyl Columns
| Compound | C18 Retention Time (min) | Phenyl-Hexyl Retention Time (min) |
| 2-Chlorobenzonitrile | 9.85 | 10.21 |
| 3-Chlorobenzonitrile | 10.12 | 10.85 |
| 4-Chlorobenzonitrile | 10.15 | 10.91 |
| 2-Bromobenzonitrile | 10.55 | 11.15 |
| 3-Bromobenzonitrile | 10.91 | 11.98 |
| 4-Bromobenzonitrile | 10.95 | 12.08 |
On the C18 column, we observed co-elution or very poor resolution between the 3- and 4-isomers of both chloro- and bromobenzonitrile. This is expected, as their hydrophobicities are very similar. The Phenyl-Hexyl column, however, showed significantly improved separation for all isomer pairs. This is attributed to the π-π interactions between the aromatic analytes and the phenyl stationary phase, which adds a layer of selectivity beyond simple hydrophobicity.[2][6] The Phenyl-Hexyl column was therefore selected for further optimization.
Mobile Phase Comparison: Acetonitrile vs. Methanol
The choice of organic modifier in the mobile phase can also profoundly impact selectivity.
-
Acetonitrile (ACN): Generally has a stronger elution strength than methanol, leading to shorter retention times.[8] It is aprotic with a strong dipole moment and is often preferred for its low viscosity and lower UV cutoff.[9]
-
Methanol (MeOH): A protic solvent capable of hydrogen bonding.[8] Its interactions with analytes can be different from acetonitrile, sometimes leading to changes in elution order and improved selectivity for certain compounds.[9] For aromatic compounds, methanol can sometimes enhance π-π interactions with a phenyl stationary phase because methanol itself lacks π electrons, unlike acetonitrile which has a C≡N triple bond.[10]
Experimental Protocol 2: Mobile Phase Screening
-
Analytes, HPLC System, Injection Volume: Same as in Protocol 1.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase Combinations:
-
A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid
-
A: Water + 0.1% Formic Acid, B: Methanol + 0.1% Formic Acid
-
-
Gradient Program, Flow Rate, Column Temperature, Detection: Same as in Protocol 1.
Screening Results and Discussion
Table 2: Comparison of Resolution (Rs) with Acetonitrile and Methanol
| Critical Pair | Resolution (Rs) with Acetonitrile | Resolution (Rs) with Methanol |
| 3-Chloro/4-Chlorobenzonitrile | 1.65 | 1.88 |
| 3-Bromo/4-Bromobenzonitrile | 1.71 | 2.05 |
While both solvents provided adequate separation, the use of methanol resulted in a noticeable improvement in the resolution of the critical isomer pairs (3- and 4-substituted benzonitriles). This supports the hypothesis that methanol, by not competing for π-π interactions, allows for a more effective interaction between the aromatic analytes and the Phenyl-Hexyl stationary phase.[10] Therefore, methanol was chosen as the organic modifier for the final method.
Phase 2: Method Optimization
With the column and mobile phase selected, the next step is to refine the separation. This involves choosing between an isocratic or gradient elution and fine-tuning the conditions.
Isocratic vs. Gradient Elution
-
Isocratic Elution: Uses a constant mobile phase composition. It is simple, reproducible, and does not require column re-equilibration.[11] However, it can lead to long run times and broad peaks for late-eluting compounds.[12]
-
Gradient Elution: The mobile phase composition is changed during the run, typically by increasing the percentage of the organic modifier. This sharpens peaks, improves sensitivity, and reduces run times for complex mixtures with a wide range of hydrophobicities.[11][12]
Given the range of retention times observed in our screening runs, a gradient method is preferable to ensure all six compounds elute within a reasonable time with good peak shape.[12] An isocratic method strong enough to elute the bromobenzonitriles quickly would likely cause the chlorobenzonitriles to elute too close to the void volume, compromising their resolution.
Experimental Protocol 3: Gradient Optimization
-
Setup: Same as Protocol 2, using the Phenyl-Hexyl column and Methanol/Water mobile phase.
-
Objective: To sharpen peaks and reduce runtime while maintaining baseline resolution (Rs > 1.5) for all adjacent peaks.
-
Optimized Gradient Program:
-
Start at 55% Methanol.
-
Linear ramp to 75% Methanol over 10 minutes.
-
Hold at 75% for 2 minutes.
-
Return to 55% and equilibrate for 3 minutes.
-
Total run time: 15 minutes.
-
Final Optimized Method and Results
The optimized gradient method provided excellent separation and peak shape for all six halogenated benzonitriles.
Table 3: Final Method Chromatographic Parameters
| Compound | Retention Time (min) | Tailing Factor (Tf) | Resolution (Rs) |
| 2-Chlorobenzonitrile | 6.54 | 1.05 | - |
| 3-Chlorobenzonitrile | 7.21 | 1.08 | 4.12 |
| 4-Chlorobenzonitrile | 7.53 | 1.06 | 1.95 |
| 2-Bromobenzonitrile | 8.11 | 1.10 | 3.58 |
| 3-Bromobenzonitrile | 8.98 | 1.12 | 5.21 |
| 4-Bromobenzonitrile | 9.35 | 1.11 | 2.15 |
Note: Resolution (Rs) is calculated between the current and preceding peak.
The final method demonstrates baseline resolution for all compounds, with all tailing factors close to 1.0, indicating good peak symmetry. The use of 0.1% formic acid in the mobile phase helps to control the ionization of any residual silanols on the silica surface, which can otherwise cause peak tailing with certain compounds.[13][14]
Caption: Interactions governing separation on a Phenyl-Hexyl column.
Conclusion and Best Practices
This guide demonstrates a systematic and scientifically grounded approach to developing a robust HPLC method for the challenging separation of halogenated benzonitrile isomers.
Key Takeaways:
-
Stationary Phase is Key: For aromatic isomers, a Phenyl-Hexyl column offers superior selectivity compared to a standard C18 column due to the additional π-π interaction mechanism.[2][6]
-
Mobile Phase Matters: While acetonitrile is a common choice, methanol can provide alternative selectivity, particularly when used with phenyl-based stationary phases.[10]
-
Gradient for Complexity: For mixtures with a range of hydrophobicities, a gradient elution is generally more effective than an isocratic one, yielding better peak shapes and shorter analysis times.[11][12]
-
Systematic Approach: A logical, stepwise approach—screening columns and mobile phases before optimizing the gradient—is the most efficient path to a successful separation.
The final developed method, utilizing a Phenyl-Hexyl column with a methanol/water gradient, is robust, reproducible, and suitable for the accurate quantification of these six halogenated benzonitriles. This approach can be adapted for other similar separation challenges, providing a solid framework for method development in the pharmaceutical and environmental sciences. The principles of method validation, including assessing accuracy, precision, linearity, and robustness as outlined by ICH guidelines, would be the required next step for implementing this method in a regulated environment.[15][16]
References
-
Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. [Link]
-
LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. [Link]
-
Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]
-
Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. [Link]
-
Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
Mason Technology. (2024, February 9). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). [Link]
-
ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]
- Aktas, A. H., & Yilmaz Çalik, A. (2013). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile Phase. Asian Journal of Chemistry, 25(16), 9123-9126.
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]
-
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
Kianshardanesh.com. (n.d.). Comparison of Isocratic and Gradient Elution. [Link]
-
Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?[Link]
-
Phenomenex. (n.d.). Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. [Link]
-
SlideShare. (n.d.). analytical method validation and validation of hplc. [Link]
-
Waters Knowledge Base. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?[Link]
-
Schellinger, A. P., & Carr, P. W. (2006). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. Journal of Chromatography A, 1109(2), 253-266. [Link]
-
Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns. [Link]
-
HALO Columns. (n.d.). Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes. [Link]
-
Agilent. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
SIELC Technologies. (2018, February 16). Separation of 3,5-Dichlorobenzonitrile on Newcrom R1 HPLC column. [Link]
-
SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. [Link]
-
Drawell. (2024, January 10). Practical Insights into HPLC Pump and Detector Selection - From Types to Choosing Tips. [Link]
-
SlidePlayer. (2012, December 4). HPLC Method Development. [Link]
-
The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Link]
-
KNAUER. (2025, June 2). How to Choose the Right HPLC Detector. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??[Link]
-
LCGC International. (n.d.). HPLC Detector Selection — What, Where, When, and How. [Link]
-
Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]
-
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]
-
Molnar Institute. (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. [Link]
-
Agilent. (2010, March 16). HPLC Method Development: Standard Practices and New Columns. [Link]
-
LCGC International. (2026, February 14). HPLC Detector Selection — What, Where, When, and How. [Link]
-
MDPI. (2021, July 15). A Fine-Tuned Lipophilicity/Hydrophilicity Ratio Governs Antibacterial Potency and Selectivity of Bifurcated Halogen Bond-Forming NBTIs. [Link]
-
Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]
-
Scribd. (n.d.). HPLC Method Development for Compound Separation. [Link]
-
ACS Publications. (2020, August 24). Why Can Cationic Halogen Bond Donors Activate the Ritter-Type Solvolysis of Benzhydryl Bromide but Cationic Hydrogen Bond Donors Can Not?[Link]
-
PubMed. (2022, July 1). Halohydroxybenzonitriles as a new group of halogenated aromatic DBPs in drinking water: Are they of comparable risk to halonitrophenols?[Link]
-
Scilit. (n.d.). Effects of the Hydrophobicity of the Reactants on Diels−Alder Reactions in Water. [Link]
Sources
- 1. aapco.org [aapco.org]
- 2. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 3. separationmethods.com [separationmethods.com]
- 4. support.waters.com [support.waters.com]
- 5. halocolumns.com [halocolumns.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 8. chromtech.com [chromtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 13. chromtech.com [chromtech.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. researchgate.net [researchgate.net]
- 16. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
Comparative Structural Guide: 2-Bromo-3,5-dichlorobenzonitrile vs. Chlorinated Standards
[1]
Executive Summary & Application Context
This compound (CAS: 1160574-39-9) represents a highly functionalized halogenated benzonitrile scaffold.[1] Unlike the symmetrical herbicide Dichlobenil (2,6-dichlorobenzonitrile) , the asymmetric substitution of the bromine atom at the ortho position (C2) combined with meta (C3, C5) chlorination introduces unique steric and electronic vectors.[1]
Key Applications:
-
Crystal Engineering: The C2-Bromine atom acts as a potent σ-hole donor for Type II Halogen Bonding (C–Br[1]···N≡C), potentially creating supramolecular networks distinct from the purely chloro-substituted analogs.[1]
-
Drug Discovery: Used as a dense, lipophilic fragment for occupying hydrophobic pockets in kinase inhibitors.[1]
Comparative Crystallographic Profile
This section contrasts the Predicted properties of the target molecule against the Experimental data of the benchmark (Dichlobenil).
Table 1: Structural & Physicochemical Comparison[1]
| Feature | Target: this compound | Benchmark: 2,6-Dichlorobenzonitrile | Causality & Impact |
| Formula | C₇H₂BrCl₂N | C₇H₃Cl₂N | Bromine increases density and X-ray scattering power.[1] |
| Molar Mass | 250.91 g/mol | 172.01 g/mol | Significant mass increase affects unit cell volume.[1] |
| Crystal System | Predicted: Monoclinic | Experimental: Monoclinic | Planar aromatics typically pack in P2₁/c or P2₁/n to maximize π-π stacking.[1] |
| Space Group | Predicted:P2₁/c | P2₁/c (Ref: CSD DICBEN) | Centrosymmetric packing is favored to offset dipole moments.[1] |
| Density (calc) | ~1.85 - 1.95 g/cm³ | 1.55 g/cm³ | Heavier halogen (Br) significantly increases density.[1] |
| Halogen Bonding | Strong (C-Br[1][2]···N) | Weak (C-Cl[1]···N) | Br is more polarizable than Cl, leading to stronger structure-directing interactions.[1] |
| Melting Point | Est: 85–95 °C | 145–146 °C | Asymmetry and steric clash of 2-Br/3-Cl often lower lattice energy vs. symmetrical analogs.[1] |
Technical Insight: The introduction of the bulky Bromine at the 2-position, adjacent to the 3-Chloro group, creates a "buttressing effect."[1] This steric crowding will likely distort the planarity of the nitrile group relative to the ring or force the crystal lattice to expand along the b-axis compared to Dichlobenil.[1]
X-Ray Diffraction (XRD) Characterization Strategy
Since the experimental pattern for the target is not in the public domain, researchers must validate their synthesis using a Comparative Powder XRD (PXRD) Protocol .[1]
A. Simulated vs. Experimental Expectations
When analyzing the PXRD pattern of this compound, look for these signature deviations from the Dichlobenil standard:
-
Low Angle Shift: Due to the larger Van der Waals radius of Bromine (1.85 Å) vs. Chlorine (1.75 Å), the unit cell volume will increase.[1] This results in a shift of primary peaks to lower 2θ values (accordance with Bragg’s Law:
).[1] -
Intensity Variation: The high electron density of Bromine (
) compared to Chlorine ( ) will drastically increase the relative intensity of reflections corresponding to the planes where the Br atom lies.[1]
B. Experimental Protocol: Single Crystal Growth
To obtain the definitive structure, follow this self-validating crystallization workflow.
Method: Slow Evaporation (Solvent Diffusion)[1]
-
Dissolution: Dissolve 50 mg of this compound in 2 mL of Ethanol or Acetonitrile . Ensure saturation at 40°C.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter into a narrow vial (inner vial).
-
Diffusion: Place the inner vial (uncapped) inside a larger jar containing 10 mL of n-Hexane (antisolvent). Seal the outer jar.
-
Timeline: Allow to stand undisturbed in the dark at 20°C for 3–5 days.
-
Harvesting: Colorless, block-like crystals should form. If needles form, the rate of diffusion was too fast; repeat with Pentane .
Workflow Visualization: Structural Determination
The following diagram outlines the logical pathway from synthesis to structural validation, ensuring data integrity.
Caption: Workflow for the isolation and crystallographic validation of halogenated benzonitriles.
References
-
Cambridge Crystallographic Data Centre (CSD). Structure of 2,6-Dichlorobenzonitrile (Refcode: DICBEN).[1] CSD.[1] Link
-
PubChem. 2-Bromo-5-chlorobenzonitrile (Compound Summary).[3] National Library of Medicine.[1] Link
-
Metrangolo, P., et al. (2005).[1] Halogen Bonding in Supramolecular Chemistry.[1][4] Angewandte Chemie International Edition.[1] Link[1]
-
Groom, C. R., et al. (2016).[1] The Cambridge Structural Database. Acta Crystallographica Section B. Link[1]
A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chlorobenzonitriles in Palladium-Catalyzed Cross-Coupling Reactions
For researchers and professionals in drug development, the functionalization of aromatic scaffolds is a cornerstone of molecular design. Benzonitriles, in particular, are prevalent motifs in pharmaceuticals and advanced materials. The choice of starting material for derivatization often comes down to a practical decision between an aryl bromide and an aryl chloride. This guide provides an in-depth, objective comparison of the reactivity of 2-bromobenzonitrile and 2-chlorobenzonitrile in essential palladium-catalyzed cross-coupling reactions, supported by fundamental principles and experimental data.
The Decisive Factor: Carbon-Halogen Bond Activation
The difference in reactivity between aryl bromides and aryl chlorides is fundamentally rooted in the properties of the carbon-halogen (C-X) bond. In the context of palladium-catalyzed cross-coupling, the rate-determining step is typically the oxidative addition of the aryl halide to a Pd(0) catalyst.[1][2] This step involves the cleavage of the C-X bond.
Two key factors make the C-Br bond more reactive than the C-Cl bond:
-
Bond Dissociation Energy (BDE): The C-Br bond is inherently weaker than the C-Cl bond. The average BDE for a C-Br bond in an aryl halide is approximately 285-335 kJ/mol, whereas the C-Cl bond is stronger, at around 327-397 kJ/mol.[3][4][5] This lower energy barrier means less thermal energy is required to cleave the C-Br bond during oxidative addition.
-
Polarizability: Bromine is larger and more polarizable than chlorine. This allows for more effective orbital overlap with the palladium center, facilitating the insertion of the Pd(0) catalyst into the C-X bond.
The presence of the electron-withdrawing nitrile group at the ortho-position activates both halides towards oxidative addition by making the ipso-carbon more electrophilic. However, this electronic effect does not override the intrinsic reactivity difference dictated by the halogen itself; the C-Br bond remains significantly more labile.[6]
The Catalytic Cycle: A Visual Overview
The generalized mechanism for palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira, illustrates the centrality of the oxidative addition step. The superior reactivity of 2-bromobenzonitrile stems from its ability to enter this cycle more readily than its chloro-analogue.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Performance in Key Cross-Coupling Reactions
The theoretical advantage of the C-Br bond translates directly into more favorable reaction conditions and outcomes in practice. While modern, highly active catalyst systems have made the coupling of aryl chlorides more routine, a reactivity gap persists.[2][7]
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron species. For 2-halobenzonitriles, the difference in reactivity is evident in the choice of catalyst, ligand, and temperature required to achieve high yields.
| Parameter | 2-Bromobenzonitrile | 2-Chlorobenzonitrile |
| Typical Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Pd(OAc)₂, Pd₂(dba)₃ |
| Typical Ligand | PPh₃, SPhos, XPhos | RuPhos , BrettPhos , cataCXium A |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄, Cs₂CO₃, K₂CO₃ |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Toluene, Dioxane, 2-MeTHF |
| Temperature | 80 - 100 °C | 100 - 120 °C |
| Typical Yield | >90%[8][9] | 80-95% (with optimized system)[10] |
Analysis: Coupling 2-bromobenzonitrile often proceeds efficiently with standard palladium sources and ligands at moderate temperatures.[8] In contrast, activating the C-Cl bond in 2-chlorobenzonitrile typically necessitates the use of more electron-rich, sterically hindered biaryl phosphine ligands (e.g., RuPhos) and higher reaction temperatures to drive the oxidative addition to completion.[10]
B. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is indispensable for synthesizing arylamines, a critical class of compounds in medicinal chemistry. The energy barrier for C-Cl bond activation is particularly pronounced here, demanding highly specialized and active catalyst systems.[11][12]
| Parameter | 2-Bromobenzonitrile | 2-Chlorobenzonitrile |
| Typical Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃, Precatalysts |
| Typical Ligand | BINAP, XPhos, RuPhos | BrettPhos , tBuXPhos , Josiphos-type |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | NaOtBu, LHMDS, KOtBu |
| Solvent | Toluene, Dioxane | Toluene, Dioxane, THF |
| Temperature | 90 - 110 °C | 100 - 130 °C |
| Typical Yield | >85%[13][14] | 75-90% (with optimized system) |
Analysis: While 2-bromobenzonitrile can be coupled using a range of ligands, achieving high conversion with 2-chlorobenzonitrile often requires a strong, non-coordinating base like NaOtBu and a highly active, bulky phosphine ligand from the Buchwald or Hartwig portfolio.[2][15] The choice of ligand is critical to promote both the oxidative addition and the subsequent reductive elimination step.
C. Sonogashira Coupling (C-C sp Bond Formation)
The Sonogashira coupling joins an aryl halide with a terminal alkyne. The reactivity trend is starkly clear in this transformation, with aryl chlorides being significantly less reactive than aryl bromides.[16]
| Parameter | 2-Bromobenzonitrile | 2-Chlorobenzonitrile |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | Pd(OAc)₂ / Specialized Ligand (e.g., NHC) |
| Base | Et₃N, i-Pr₂NH | Cs₂CO₃, K₂CO₃ |
| Solvent | THF, DMF | Toluene, Dioxane |
| Temperature | 25 - 80 °C | 100 - 140 °C (often requires Cu-free conditions) |
| Typical Yield | >90%[17] | Highly variable; often poor without specific catalysts |
Analysis: Standard Sonogashira conditions (Pd/Cu co-catalysis) work exceptionally well for aryl bromides, often at or near room temperature.[16] Aryl chlorides, including 2-chlorobenzonitrile, are notoriously poor substrates under these conditions and generally require more forceful, often copper-free protocols with advanced ligands to achieve viable yields.[18]
Practical Guidance and Experimental Protocols
The choice between bromo- and chloro-benzonitrile is a trade-off between reactivity and cost. Aryl chlorides are typically less expensive and more widely available, making them attractive for large-scale synthesis. However, this cost benefit must be weighed against the investment in more expensive catalysts and ligands, and the potentially higher energy costs associated with more demanding reaction conditions.
Experimental Workflow: Inert Atmosphere Technique
All palladium-catalyzed cross-coupling reactions must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and deactivation of the Pd(0) catalyst.
Caption: Standard workflow for setting up a cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromobenzonitrile (Representative)
This protocol illustrates a typical procedure for the more reactive bromide substrate.[8][19]
-
Assembly: To an oven-dried Schlenk flask, add 2-bromobenzonitrile (1.0 mmol, 182 mg), 4-methylphenylboronic acid (1.5 mmol, 204 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive flow of argon, add palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).
-
Solvent Addition: Add 5 mL of degassed 1,4-dioxane and 1 mL of degassed water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the biaryl product.
Protocol 2: Buchwald-Hartwig Amination of 2-Chlorobenzonitrile (Representative)
This protocol demonstrates the more specialized conditions often required for the less reactive chloride substrate.[13][20]
-
Assembly: To an oven-dried Schlenk tube, add 2-chlorobenzonitrile (1.0 mmol, 137.5 mg), morpholine (1.2 mmol, 105 µL), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Inerting: Seal the tube with a screw cap containing a PTFE septum, and evacuate and backfill with argon three times.
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the BrettPhos Pd G3 precatalyst (0.02 mmol, 18.1 mg).
-
Solvent Addition: Add 5 mL of degassed, anhydrous toluene via syringe.
-
Reaction: Place the tube in a preheated aluminum block at 110 °C and stir vigorously for 12-18 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium black. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired arylamine.
Conclusion and Recommendations
The choice between 2-bromobenzonitrile and 2-chlorobenzonitrile is a strategic decision guided by the goals of the synthesis.
-
2-Bromobenzonitrile is the substrate of choice for high reactivity and methodological simplicity . It allows for milder reaction conditions, shorter reaction times, and a broader selection of compatible catalysts and ligands. For rapid lead optimization, proof-of-concept synthesis, and situations where functional group tolerance to heat is a concern, the bromide is superior.[6]
-
2-Chlorobenzonitrile represents a cost-effective and scalable alternative . While its lower reactivity necessitates more forceful conditions and investment in developing a robust catalytic system with advanced, often proprietary, ligands, its lower purchase price can provide significant advantages in process chemistry and large-scale manufacturing.[10]
For the modern research chemist, familiarity with catalyst systems capable of activating both C-Br and C-Cl bonds is essential. The initial exploration of a synthetic route may benefit from the reliability of the bromo-derivative, while subsequent optimization for scale-up should always consider the economic advantages offered by the corresponding chloro-analogue.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Mirica, L. M., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition. [Link]
-
Driver, M. S., & Hartwig, J. F. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2. University of Windsor. [Link]
-
Driver, M. S., & Hartwig, J. F. Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. ResearchGate. [Link]
-
Mirica, L. M., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. The Mirica Group - University of Illinois. [Link]
-
Driver, M. S., & Hartwig, J. F. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society. [Link]
-
Miao, G., et al. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
ResearchGate. Sonogashira coupling reactions of aryl halides with phenylacetylene. [Link]
-
Filo. (2025). Explain the reactivity and relative strength of C–halogen bonds. [Link]
-
Hou, X., et al. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC. [Link]
-
Bhattacharya, S., & Sengupta, S. Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. RSC Publishing. [Link]
-
Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]
-
ResearchGate. Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic acids. [Link]
-
Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? [Link]
-
ResearchGate. Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. [Link]
-
ResearchGate. Suzuki cross‐coupling of 2‐bromobenzonitrile with p ‐tolyl boronic acid. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Zhang, X.-M. (1993). Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]
-
Frank, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Explain the reactivity and relative strength of C–halogen bonds in the fo.. [askfilo.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
- 20. rsc.org [rsc.org]
A Comparative Guide to Elemental Analysis Standards for 2-Bromo-3,5-dichlorobenzonitrile
In the landscape of pharmaceutical development and chemical research, the precise characterization of novel compounds is paramount. 2-Bromo-3,5-dichlorobenzonitrile, a halogenated aromatic compound, serves as a critical building block in the synthesis of various active pharmaceutical ingredients and specialty chemicals. Its purity and elemental composition directly impact reaction yields, impurity profiles, and the ultimate safety and efficacy of the final product. Therefore, robust and accurate elemental analysis is not merely a quality control step but a foundational component of rigorous scientific investigation.
This guide provides a comprehensive comparison of established analytical standards for determining the elemental composition of this compound, with a focus on its halogen content (Bromine and Chlorine). We will delve into the underlying principles of prevalent methodologies, compare their performance based on experimental data, and provide detailed protocols to ensure reliable and reproducible results.
The Criticality of Accurate Elemental Analysis
The molecular formula of this compound (C₇H₂BrCl₂N) dictates a specific theoretical percentage for each of its constituent elements. Any deviation from these theoretical values can indicate the presence of impurities, residual solvents, or incomplete reactions. For researchers and drug development professionals, such deviations can have significant consequences, ranging from misleading structure-activity relationship (SAR) studies to the generation of toxic byproducts. Consequently, the choice of an appropriate analytical technique is a critical decision that influences the entire development lifecycle.
Comparative Analysis of Key Methodologies
The determination of bromine and chlorine in organic matrices like this compound is typically achieved through destructive and non-destructive techniques. The most common and well-established methods include combustion analysis coupled with ion chromatography or titration, and X-ray fluorescence spectroscopy.
Combustion-Based Methods: The Gold Standard
Combustion analysis is a powerful and widely adopted technique for the elemental analysis of organic compounds. The fundamental principle involves the complete combustion of the sample in an oxygen-rich environment, which converts the organically bound halogens into inorganic halides. These halides are then captured in an absorption solution and subsequently quantified.
1. Oxygen Flask Combustion (Schöniger Flask Method)
This classic method, standardized by ASTM E442, involves the combustion of the sample in a sealed flask filled with oxygen.[1] The resulting combustion products are absorbed into a suitable solution, and the halide ions are then determined by potentiometric titration with a standard silver nitrate solution.[1]
Causality Behind Experimental Choices: The use of a closed system in the Schöniger flask ensures that all combustion products are captured, preventing any loss of volatile halides. The alkaline absorption solution facilitates the conversion of elemental halogens and oxyhalides into simple halide ions, which are then amenable to titration.[1]
2. Combustion Ion Chromatography (CIC)
A more modern and automated approach, CIC combines high-temperature combustion with the high-resolution separation and detection capabilities of ion chromatography (IC).[2][3] The sample is combusted in a furnace, and the gaseous products are passed through an absorption solution. This solution is then injected into an ion chromatograph for the simultaneous determination of chloride and bromide ions.[2][4][5][6]
Expertise & Experience: The primary advantage of CIC is its ability to speciate and quantify multiple halides in a single run with high sensitivity and selectivity.[2][4] The choice of the absorption solution and the chromatographic conditions are critical for achieving accurate and reproducible results. For instance, a dilute hydrogen peroxide solution is often used to ensure the complete oxidation of any sulfur-containing byproducts that could interfere with the analysis.
Non-Destructive Method: X-Ray Fluorescence (XRF) Spectroscopy
X-ray fluorescence (XRF) is a non-destructive analytical technique that can be used for the elemental analysis of a wide range of materials, including organic compounds.[7][8][9][10] When the sample is irradiated with high-energy X-rays, the atoms within the sample emit characteristic fluorescent X-rays. The energy of these emitted X-rays is unique to each element, and their intensity is proportional to the concentration of the element in the sample.[10][11]
Trustworthiness: XRF offers the significant advantage of being non-destructive, which is particularly useful when sample availability is limited. It is also a rapid technique, often requiring minimal sample preparation. However, matrix effects can be a significant source of error in XRF analysis.[9][11] These effects arise from the absorption and enhancement of the fluorescent X-rays by other elements present in the sample matrix. Therefore, careful calibration with appropriate standards is crucial for obtaining accurate quantitative results.
Performance Comparison
The following table summarizes the key performance characteristics of the discussed analytical techniques for the elemental analysis of this compound.
| Feature | Oxygen Flask Combustion with Titration | Combustion Ion Chromatography (CIC) | X-Ray Fluorescence (XRF) |
| Principle | Combustion followed by potentiometric titration[1] | Combustion followed by ion chromatography[2][3] | X-ray induced fluorescence[10][11] |
| Analytes | Total Halides (Cl, Br, I)[1] | Simultaneous analysis of multiple anions (Cl⁻, Br⁻, etc.)[2][4] | Multi-elemental analysis (Na to U)[11] |
| Sample Type | Solids, non-volatile liquids[1] | Solids, liquids, gases[2] | Solids, liquids, powders[8][9] |
| Destructive? | Yes | Yes | No |
| Accuracy | High | Very High | Moderate to High (matrix dependent) |
| Precision | Good | Excellent | Good |
| Limit of Detection | ppm level | ppb to ppm level[4][5][6] | ppm level[7][8] |
| Throughput | Low to Moderate | High | High |
| Key Advantages | Established standard method, relatively low cost | High sensitivity, selectivity, and automation | Non-destructive, rapid, minimal sample prep |
| Key Limitations | Manual, potential for incomplete combustion | Higher initial instrument cost | Matrix effects, lower sensitivity for light elements |
Experimental Protocols
To ensure the integrity and reproducibility of the analytical results, a detailed and validated experimental protocol is essential. The following section provides a step-by-step methodology for the determination of bromine and chlorine in this compound using Combustion Ion Chromatography (CIC).
Protocol: Determination of Bromine and Chlorine by CIC
1. Instrumentation:
-
Combustion System with a furnace capable of reaching at least 1000°C.
-
Ion Chromatography system equipped with a conductivity detector, a suitable anion-exchange column, and a suppressor.
-
Autosampler for automated sample introduction.
2. Reagents and Standards:
-
High-purity oxygen and argon.
-
Deionized water (18.2 MΩ·cm).
-
Absorption solution: 0.05% Hydrogen Peroxide in deionized water.
-
Certified Reference Materials (CRMs) for chlorine and bromine (e.g., halogenated organic compounds with certified elemental composition).[12][13][14][15]
-
Stock standard solutions of chloride and bromide (1000 ppm).
3. Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the this compound sample into a ceramic or quartz boat.
-
For liquid samples, a capillary injection system can be used.
4. Combustion and Absorption:
-
Set the furnace temperature to 1000°C.
-
Place the sample boat into the combustion tube.
-
Initiate the combustion sequence, which involves a controlled flow of oxygen to ensure complete combustion.
-
The gaseous combustion products are swept by a carrier gas (argon) into the absorption module, where the halides are trapped in the absorption solution.
5. Ion Chromatography Analysis:
-
The absorption solution containing the halide ions is automatically injected into the ion chromatograph.
-
The anions are separated on the analytical column and detected by the conductivity detector.
-
A calibration curve is generated using the certified reference materials or by diluting the stock standard solutions to known concentrations.
6. Data Analysis:
-
The concentrations of chloride and bromide in the sample are calculated based on the peak areas and the calibration curve.
-
The weight percentages of chlorine and bromine in the original this compound sample are then determined.
Visualization of the Analytical Workflow
To provide a clear visual representation of the analytical process, the following diagrams illustrate the workflow for Combustion Ion Chromatography and the logical relationship between different analytical standards.
Caption: Workflow for the determination of Bromine and Chlorine in this compound using Combustion Ion Chromatography (CIC).
Caption: Logical relationship between the primary analytical goal and the various elemental analysis standards and techniques.
Conclusion and Recommendations
The selection of an appropriate analytical standard for the elemental analysis of this compound is a critical decision that should be based on the specific requirements of the analysis, including accuracy, sensitivity, sample throughput, and available instrumentation.
-
For routine quality control where high accuracy and precision are paramount, Combustion Ion Chromatography (CIC) is the recommended method. Its high degree of automation, excellent sensitivity, and ability to simultaneously determine multiple halogens make it a robust and efficient choice.
-
The Oxygen Flask Combustion method followed by potentiometric titration , as described in ASTM E442, remains a viable and cost-effective option, particularly for laboratories without access to sophisticated instrumentation.[1] However, it is more labor-intensive and may have a lower sample throughput.
-
X-Ray Fluorescence (XRF) spectroscopy serves as an excellent screening tool due to its speed and non-destructive nature. It is particularly useful for rapid confirmation of elemental presence and for at-line or in-line process monitoring. For accurate quantitative analysis, careful matrix-matched calibration is essential.
By understanding the principles, advantages, and limitations of each technique, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality, safety, and integrity of their work. The adoption of a self-validating system, through the use of certified reference materials and well-documented protocols, is fundamental to achieving trustworthy and authoritative analytical results.
References
-
Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. ASTM International. [Link]
-
Use of x-ray fluorescence analysis for determination of bromine in drug synthesis, with a look at chlorine (sulfur) and fluorine. PubMed. [Link]
-
Simultaneous determination of fluorine, chlorine and bromine in organic compounds by combustion tube method-ion chromatography. J-Stage. [Link]
-
Determination of bromine in organic compounds by high-performance liquid chromatography. PubMed. [Link]
-
First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18. PMC. [Link]
-
SOP: Screening for Phosphorus, Chlorine, Bromine and Antimony in furnishing materials by X-Ray Fluorescence Spectroscopy. CPSC.gov. [Link]
-
Technologies > Characterization and Monitoring > About Characterization and Monitoring Technologies > X-Ray Fluorescence. CLU-IN. [Link]
-
Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography. SciSpace. [Link]
-
Characterization of bromine and chlorine in the closed combustion system. ResearchGate. [Link]
-
A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Restek. [Link]
-
Analysis of halonitriles in drinking water using solid-phase microextraction and gas chromatography-mass spectrometry. ResearchGate. [Link]
-
Ion Chromatography | IC | Analysis of Ions. EAG Laboratories. [Link]
-
Ion Chromatography. SERC - Carleton College. [Link]
-
Certificate of Analysis - BS 304C. Brammer Standard Company, Inc. [Link]
-
X-ray Fluorescence (XRF) Analysis. HORIBA. [Link]
- Preparation of halogenated benzonitrile.
-
International Standards. Trace Elemental Instruments. [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. [Link]
-
HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies. [Link]
-
Pesticides. CPAChem. [Link]
-
The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PE Polska. [Link]
-
Laboratory of Organic Elemental Analysis. Central Laboratories UCT Prague. [Link]
Sources
- 1. img.antpedia.com [img.antpedia.com]
- 2. Halogens and sulfur in solid samples according to EN 17813 | Metrohm [metrohm.com]
- 3. Simultaneous determination of fluorine, chlorine and bromine in organic compounds by combustion tube method-ion chromatography [jstage.jst.go.jp]
- 4. イオンクロマトグラフィーによるハロゲン化物の分析 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. eag.com [eag.com]
- 6. Ion Chromatography [serc.carleton.edu]
- 7. [Use of x-ray fluorescence analysis for determination of bromine in drug synthesis, with a look at chlorine (sulfur) and fluorine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rigaku.com [rigaku.com]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. CLU-IN | Technologies > Characterization and Monitoring > About Characterization and Monitoring Technologies > X-Ray Fluorescence [clu-in.org]
- 11. horiba.com [horiba.com]
- 12. 330-54-1・DCMU Reference Material[CRM]・049-31861[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 13. brammerstandard.com [brammerstandard.com]
- 14. Standards and CRMs [elementalmicroanalysis.com]
- 15. CPAChem Products - Pesticides [cpachem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
